Ledaborbactam
Description
Structure
2D Structure
Properties
IUPAC Name |
(3R)-2-hydroxy-3-(propanoylamino)-3,4-dihydro-1,2-benzoxaborinine-8-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BNO5/c1-2-10(15)14-9-6-7-4-3-5-8(12(16)17)11(7)19-13(9)18/h3-5,9,18H,2,6H2,1H3,(H,14,15)(H,16,17)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGGLFCWUVSERJ-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C(CC2=C(O1)C(=CC=C2)C(=O)O)NC(=O)CC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1([C@H](CC2=C(O1)C(=CC=C2)C(=O)O)NC(=O)CC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1842397-36-7 | |
| Record name | VNRX-7145 acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1842397367 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ledaborbactam | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2WGD69BLI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Development of Ledaborbactam
Introduction
The Rise of Antimicrobial Resistance
The global spread of antimicrobial resistance, particularly among Gram-negative bacteria, poses a significant threat to public health. A primary mechanism of resistance is the production of β-lactamase enzymes, which inactivate β-lactam antibiotics. The emergence of extended-spectrum β-lactamases (ESBLs) and carbapenemases has severely limited treatment options, creating an urgent need for novel therapeutic agents.[1][2]
Ledaborbactam: A Novel β-Lactamase Inhibitor
This compound (formerly VNRX-5236) is a novel, broad-spectrum, boronic acid-based β-lactamase inhibitor (BLI).[3][4] It is being developed as an oral combination with the third-generation cephalosporin, ceftibuten. This compound restores the activity of ceftibuten against multidrug-resistant (MDR) Enterobacterales that produce Ambler class A, C, and D β-lactamases.[3][5] To facilitate oral administration, this compound is formulated as an etzadroxil prodrug, this compound etzadroxil (formerly VNRX-7145), which undergoes rapid and extensive conversion to the active this compound in vivo.[3][4][6]
Discovery and Development Timeline
The development of this compound has progressed from initial discovery to being Phase 3-ready, marked by key preclinical and clinical milestones. The timeline below highlights the major stages of its development journey.
Mechanism of Action
This compound functions by inhibiting bacterial β-lactamase enzymes. These enzymes are the primary defense mechanism that bacteria like E. coli and K. pneumoniae use to degrade β-lactam antibiotics such as ceftibuten. By binding to the active site of these enzymes, this compound protects ceftibuten from hydrolysis, allowing the antibiotic to reach its target—the penicillin-binding proteins (PBPs)—and inhibit bacterial cell wall synthesis, ultimately leading to bacterial cell death.[4][6] this compound forms a reversible covalent bond with the active site serine residue of Ambler class A, C, and D β-lactamases.[4][6]
Preclinical Development
Experimental Protocols
Minimum Inhibitory Concentrations (MICs) were determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[4][7]
-
Medium: Cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculum: Prepared using the broth culture method to a final concentration of approximately 5 x 105 CFU/mL.
-
Procedure: β-lactam agents were serially diluted two-fold in CAMHB. This compound was tested at a fixed concentration of 4 µg/mL.[4][7] Plates were incubated at 35°C for 16-20 hours.
-
Endpoint: The MIC was defined as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.
The half-maximal inhibitory concentration (IC50) of this compound against various purified β-lactamase enzymes was determined through a spectrophotometric assay.[2]
-
Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Procedure:
-
This compound was serially diluted in PBS in 96-well microtiter plates.
-
A fixed concentration of purified β-lactamase enzyme was added to each well.
-
The enzyme-inhibitor mixture was pre-incubated for 15 minutes at 37°C.
-
A specific chromogenic or UV-active substrate (e.g., nitrocefin, imipenem, cefotaxime) was added to a final concentration of 100 µM.[8]
-
The rate of substrate hydrolysis was monitored by measuring the change in absorbance over time.
-
-
Calculation: Initial hydrolysis rates were compared to a control without any inhibitor. The IC50 value, the concentration of this compound required to reduce the hydrolysis rate by 50%, was calculated using kinetic software.[8]
This model was used to evaluate the in vivo efficacy of ceftibuten-ledaborbactam.[5][9]
-
Animals: Specific pathogen-free female mice.
-
Immunosuppression: Mice were rendered neutropenic by intraperitoneal injections of cyclophosphamide at 150 mg/kg (4 days prior to infection) and 100 mg/kg (1 day prior to infection).[9][10]
-
Infection: An inoculum of approximately 107 CFU/mL of the test bacterial strain was injected into the thigh muscle.[11]
-
Treatment: Human-simulated regimens (HSRs) of ceftibuten and escalating doses of this compound were administered, typically starting 2 hours post-infection.[5]
-
Endpoint: At 24 hours post-treatment initiation, mice were euthanized, and the thighs were excised, homogenized, and plated for bacterial colony enumeration (CFU/thigh). Efficacy was measured as the log10 reduction in CFU/thigh compared to 0-hour controls.[5]
Summary of Preclinical Activity
This compound demonstrated potent inhibitory activity against a wide range of clinically relevant serine β-lactamases.
| Enzyme (Class) | Representative Type | This compound IC50 (µM) |
| ESBL (A) | CTX-M-15 | Potent (Ki = 0.11 µM) |
| ESBL (A) | SHV-5 | Potent (Ki = 0.04 µM) |
| Carbapenemase (A) | KPC-2 | 0.08 |
| Cephalosporinase (C) | P99AmpC | 0.01 |
| Cephalosporinase (C) | CMY-2 | 0.01 |
| Carbapenemase (D) | OXA-48 | 0.32 |
| Table 1: IC50 values of this compound against various β-lactamase enzymes.[2] |
The combination of ceftibuten with a fixed concentration of 4 µg/mL this compound showed potent activity against a large collection of clinical isolates of Enterobacterales, significantly lowering the MICs compared to ceftibuten alone.
| Organism Subset (n) | Agent | MIC50 (µg/mL) | MIC90 (µg/mL) | % Susceptible (≤1 µg/mL) |
| MDR Isolates | Ceftibuten-Ledaborbactam | 0.12 | 0.25 | 89.7% |
| Ceftibuten | 16 | >32 | ~30-35% | |
| ESBL-Positive Phenotype | Ceftibuten-Ledaborbactam | 0.12 | 0.25 | 98.3% |
| KPC-Positive Isolates | Ceftibuten-Ledaborbactam | 0.5 | 2 | 85.9% |
| OXA-48-Positive Isolates | Ceftibuten-Ledaborbactam | 0.25 | 2 | 82.9% |
| Table 2: In vitro activity of ceftibuten-ledaborbactam against challenging subsets of Enterobacterales.[4][7][12] |
In the neutropenic murine thigh infection model, this compound demonstrated dose-dependent potentiation of ceftibuten activity against ceftibuten-resistant Enterobacterales.[5]
-
Bacterial Burden: Humanized ceftibuten monotherapy resulted in bacterial growth of 2.51 ± 1.09 log10 CFU/thigh.[5]
-
Stasis Target: The median this compound free-drug area under the concentration-time curve over 24 hours to MIC ratio (fAUC0–24/MIC) associated with bacteriostasis (no change in bacterial load) was 3.59.[5]
Clinical Development
Phase 1 Clinical Trials
A series of Phase 1 studies were conducted in healthy adult volunteers to establish the safety, tolerability, and pharmacokinetic profile of this compound etzadroxil, both alone and in combination with ceftibuten.
These initial studies evaluated single ascending doses (SAD) and multiple ascending doses (MAD) of this compound etzadroxil and assessed the potential for drug-drug interactions with ceftibuten.[3][13][14]
-
Design: Randomized, double-blind, placebo-controlled studies.
-
Key Findings:
-
This compound etzadroxil was rapidly and extensively converted to active this compound.[3][15]
-
This compound exposure (AUC) increased in a dose-proportional manner after single doses.[3][15]
-
No clinically significant pharmacokinetic interactions were observed between this compound and ceftibuten.[3][15]
-
The combination was generally safe and well-tolerated.[3][15]
-
This ongoing study is designed to evaluate a fixed-dose combination (FDC) capsule and to assess the effect of food and gastric pH modifying agents on the pharmacokinetics of the combination.[16][17]
-
Design: Open-label, two-part study.
-
Estimated Completion: June 2026.[17]
Pharmacokinetics in Humans
Pharmacokinetic parameters were characterized in healthy volunteers following single and multiple doses of this compound etzadroxil (LED-E).
| Parameter | Single Dose (LED-E 100-1000 mg) | Multiple Dose (LED-E 75-500 mg q8h for 10 days) |
| Time to Cmax (Tmax) | 1.25 - 2.0 hours | 0.75 - 1.50 hours |
| Terminal Half-life (t1/2) | ~11 - 12 hours (at steady state) | ~11 - 12 hours |
| AUC Proportionality | Dose proportional | Less than dose proportional |
| Urinary Excretion | 84% of material recovered as unchanged this compound at steady state | 84% of material recovered as unchanged this compound at steady state |
| Table 3: Summary of this compound Pharmacokinetic Parameters in Healthy Volunteers.[3][15][18] |
Safety and Tolerability
Across Phase 1 studies, this compound etzadroxil, alone or with ceftibuten, was found to be safe and well-tolerated.
-
Adverse Events: The most frequently reported treatment-emergent adverse events (TEAEs) were gastrointestinal disorders (e.g., frequent bowel movements, nausea) and nervous system disorders (e.g., headache).[3][15]
-
Incidence: TEAEs were reported in 82% of participants receiving this compound ± ceftibuten, compared to 78% in the placebo group. Most events were mild in severity.[3][15]
Future Development and Commercialization
Licensing Agreement with Basilea Pharmaceutica
On August 14, 2025, Venatorx Pharmaceuticals entered into an exclusive license agreement with Basilea Pharmaceutica Ltd. for the global rights to ceftibuten-ledaborbactam etzadroxil.[19][20] This partnership aims to advance the combination through late-stage clinical development and global commercialization.
Planned Phase 3 Trials
Basilea has announced plans to initiate a registrational Phase 3 clinical trial for ceftibuten-ledaborbactam etzadroxil for the treatment of complicated urinary tract infections (cUTI). The trial is expected to begin in approximately 18 months from the date of the licensing agreement (around February 2027).[21][22][23][20] The combination has been granted Qualified Infectious Disease Product (QIDP) and Fast Track designations by the U.S. Food and Drug Administration (FDA) for cUTI.[20]
Conclusion
This compound is a promising, orally bioavailable β-lactamase inhibitor that, in combination with ceftibuten, has demonstrated potent in vitro and in vivo activity against a broad spectrum of multidrug-resistant Enterobacterales. The successful completion of Phase 1 studies has established a favorable safety and pharmacokinetic profile, paving the way for late-stage clinical development. The strategic partnership between Venatorx and Basilea is set to accelerate its journey towards becoming a much-needed oral treatment option for patients with complicated urinary tract infections caused by challenging Gram-negative pathogens.
References
- 1. Compound | AntibioticDB [antibioticdb.com]
- 2. Microbiological Characterization of VNRX-5236, a Broad-Spectrum β-Lactamase Inhibitor for Rescue of the Orally Bioavailable Cephalosporin Ceftibuten as a Carbapenem-Sparing Agent against Strains of Enterobacterales Expressing Extended-Spectrum β-Lactamases and Serine Carbapenemases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and pharmacokinetics of single and multiple doses of this compound etzadroxil with or without ceftibuten in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ceftibuten-Ledaborbactam Activity against Multidrug-Resistant and Extended-Spectrum-β-Lactamase-Positive Clinical Isolates of Enterobacterales from a 2018–2020 Global Surveillance Collection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo pharmacokinetics and pharmacodynamics of ceftibuten/ledaborbactam, a novel oral β-lactam/β-lactamase inhibitor combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ceftibuten-Ledaborbactam Activity against Multidrug-Resistant and Extended-Spectrum-β-Lactamase-Positive Clinical Isolates of Enterobacterales from a 2018-2020 Global Surveillance Collection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound (VNRX-5236) | Bacterial | 1842397-36-7 | Invivochem [invivochem.com]
- 9. venatorx.com [venatorx.com]
- 10. noblelifesci.com [noblelifesci.com]
- 11. In vivo pharmacokinetics and pharmacodynamics of ceftibuten/ledaborbactam, a novel oral β-lactam/β-lactamase inhibitor combination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. venatorx.com [venatorx.com]
- 13. venatorx.com [venatorx.com]
- 14. journals.asm.org [journals.asm.org]
- 15. Safety and pharmacokinetics of single and multiple doses of this compound etzadroxil with or without ceftibuten in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Safety and PK of Ceftibuten-ledaborbactam Etzadroxil Fixed-dose Combination [ctv.veeva.com]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. researchgate.net [researchgate.net]
- 19. M2 Pharma - Policy and Regulations [m2pharma.com]
- 20. basilea.com [basilea.com]
- 21. Basilea secures rights to Venatorx’s antibiotic for complicated UTIs - Pharmaceutical Technology [pharmaceutical-technology.com]
- 22. In-licensing announced of a novel clinical phase III-ready Exblifep, an oral antibiotic, ceftibuten-ledaborbactam etzadroxil to treat urinary tract infections - Basilea - Medical Update Online [medicalupdateonline.com]
- 23. Basilea Pharmaceutica Acquires Global Rights to Phase 3-Ready Oral Antibiotic for Drug-Resistant UTIs [trial.medpath.com]
An In-depth Technical Guide to Ledaborbactam: Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ledaborbactam (formerly VNRX-5236) is a novel, orally bioavailable boronic acid-based β-lactamase inhibitor (BLI) developed to combat bacterial resistance to β-lactam antibiotics. It is designed to be co-administered with β-lactam antibiotics, protecting them from degradation by a broad spectrum of β-lactamase enzymes. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this compound.
Chemical Structure and Properties
This compound is a synthetic organic compound featuring a cyclic boronate core. The chemical structure and key identifiers of this compound and its orally available prodrug, this compound etzadroxil, are detailed below.
Table 1: Chemical Identifiers of this compound and this compound Etzadroxil
| Identifier | This compound | This compound Etzadroxil |
| IUPAC Name | (3R)-2-hydroxy-3-(propanoylamino)-3,4-dihydro-1,2-benzoxaborinine-8-carboxylic acid[1] | 2-ethylbutanoyloxymethyl (3R)-2-hydroxy-3-(propanoylamino)-3,4-dihydro-1,2-benzoxaborinine-8-carboxylate[2] |
| SMILES | B1(--INVALID-LINK--C(=CC=C2)C(=O)O)NC(=O)CC)O[1] | B1(--INVALID-LINK--C(=CC=C2)C(=O)OCOC(=O)C(CC)CC)NC(=O)CC)O[2] |
| InChI Key | QAGGLFCWUVSERJ-VIFPVBQESA-N[1] | SDTLIXWDRBWASV-HNNXBMFYSA-N[2] |
| CAS Number | 1842397-36-7[1] | 1842399-68-1[2] |
Table 2: Physicochemical Properties of this compound and this compound Etzadroxil
| Property | This compound | This compound Etzadroxil |
| Molecular Formula | C₁₂H₁₄BNO₅[1] | C₁₉H₂₆BNO₇[2] |
| Molecular Weight | 263.06 g/mol [1] | 391.2 g/mol [2] |
| Appearance | White to off-white solid powder | Not specified |
| Solubility | Soluble in DMSO (≥ 100 mg/mL) | Not specified |
| Melting Point | Not specified | Not specified |
| Boiling Point | Not specified | Not specified |
| pKa | Not specified | Not specified |
Mechanism of Action
This compound is a potent inhibitor of a wide range of Ambler class A, C, and D serine β-lactamases. These enzymes are a primary mechanism of resistance in many pathogenic bacteria, hydrolyzing and inactivating β-lactam antibiotics. The inhibitory action of this compound is characterized by a covalent but reversible interaction with the active site of the β-lactamase enzyme. The boron atom in this compound forms a dative covalent bond with the catalytic serine residue in the enzyme's active site. This forms a stable, but ultimately reversible, enzyme-inhibitor complex, effectively preventing the enzyme from hydrolyzing β-lactam antibiotics.
In Vitro and In Vivo Efficacy
This compound, in combination with the oral cephalosporin ceftibuten, has demonstrated significant efficacy against a wide range of multidrug-resistant (MDR) Enterobacterales.
Table 3: In Vitro Activity of Ceftibuten in Combination with a Fixed Concentration of this compound (4 µg/mL) against Enterobacterales Isolates
| Bacterial Species | β-Lactamase Profile | Ceftibuten MIC (µg/mL) | Ceftibuten/Ledaborbactam MIC (µg/mL) | Reference |
| Escherichia coli | ESBL-producing | >32 - 128 | 0.12 - 2 | [3] |
| Klebsiella pneumoniae | ESBL-producing | >64 - 128 | 0.12 - 2 | [3] |
| Enterobacter cloacae | ESBL-producing | >32 | 0.12 - 2 | [3] |
| Enterobacterales | MDR | - | MIC₉₀: 0.5 | [4] |
| Enterobacterales | ESBL-phenotype | - | MIC₉₀: 0.5 | [4] |
| Enterobacterales | Carbapenem-resistant | - | 70% inhibited at ≤1/4 µg/mL | [4] |
Note: MIC values are presented as ranges or MIC₉₀ (the concentration required to inhibit 90% of isolates).
In vivo studies in murine infection models have corroborated the in vitro findings. The orally administered prodrug, this compound etzadroxil, is rapidly absorbed and converted to the active this compound, achieving exposures that are effective in combination with ceftibuten.
Table 4: Pharmacokinetic and Pharmacodynamic Parameters of this compound and this compound Etzadroxil
| Parameter | Species | Value | Reference |
| Oral Bioavailability (F) of this compound Etzadroxil | Mice, Dogs, Monkeys | 61-82% | [5] |
| Plasma Half-life of this compound Etzadroxil | Human | ~11 minutes | [5] |
| Median this compound fAUC₀₋₂₄/MIC for stasis | Murine Thigh Infection Model | 3.59 (individual isolates) | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to characterize this compound.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing of β-lactam/β-lactamase inhibitor combinations.
1. Preparation of Materials:
-
Cation-adjusted Mueller-Hinton broth (CAMHB).
-
96-well microtiter plates.
-
Bacterial inoculum standardized to a 0.5 McFarland turbidity standard, then diluted to a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Stock solutions of ceftibuten and this compound in a suitable solvent (e.g., DMSO or water).
2. Assay Procedure:
-
A fixed concentration of this compound (typically 4 µg/mL) is added to each well of the microtiter plate containing CAMHB.
-
Serial two-fold dilutions of ceftibuten are prepared in the wells containing this compound.
-
The standardized bacterial inoculum is added to each well.
-
Control wells are included: wells with no antibiotic (growth control), wells with no bacteria (sterility control), and wells with only ceftibuten (to determine the MIC of the antibiotic alone).
-
The plates are incubated at 35 ± 2 °C for 16-20 hours in ambient air.
-
The MIC is determined as the lowest concentration of ceftibuten in the presence of the fixed concentration of this compound that completely inhibits visible bacterial growth.
Neutropenic Murine Thigh Infection Model
This in vivo model is a standard for evaluating the efficacy of antimicrobial agents.
1. Induction of Neutropenia:
-
Mice (e.g., Swiss Webster) are rendered neutropenic by intraperitoneal injections of cyclophosphamide prior to infection. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection.
2. Infection:
-
Bacterial strains are grown to the logarithmic phase and then diluted to the desired concentration.
-
A 0.1 mL volume of the bacterial suspension (typically ~10⁶ CFU/mL) is injected into the thigh muscle of each mouse.
3. Drug Administration:
-
Treatment is initiated at a specified time post-infection (e.g., 2 hours).
-
This compound (or its prodrug) and the partner β-lactam antibiotic are administered via the desired route (e.g., subcutaneous or oral). Dosing regimens are designed to mimic human pharmacokinetic profiles.
4. Assessment of Efficacy:
-
At 24 hours post-treatment initiation, mice are euthanized.
-
The infected thigh muscle is aseptically removed, homogenized in a sterile diluent (e.g., saline).
-
Serial dilutions of the homogenate are plated on appropriate agar media to determine the number of viable bacteria (CFU/thigh).
-
Efficacy is measured by the change in bacterial count (log₁₀ CFU/thigh) compared to untreated controls.
Conclusion
This compound is a promising β-lactamase inhibitor with a broad spectrum of activity against key resistance enzymes in Enterobacterales. Its chemical and pharmacological properties, particularly its oral bioavailability as the etzadroxil prodrug, make it a valuable candidate for the treatment of complicated urinary tract infections and other infections caused by multidrug-resistant bacteria. The data presented in this guide underscore its potential to restore the efficacy of established β-lactam antibiotics. Further clinical development will be critical in defining its role in the clinical management of infectious diseases.
References
- 1. In vivo pharmacokinetics and pharmacodynamics of ceftibuten/ledaborbactam, a novel oral β-lactam/β-lactamase inhibitor combination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broth microdilution susceptibility testing. [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. venatorx.com [venatorx.com]
- 5. medchemexpress.com [medchemexpress.com]
Ledaborbactam: A Technical Guide to its Mechanism of Action as a Broad-Spectrum β-Lactamase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ledaborbactam (formerly VNRX-5236) is a novel, orally bioavailable, broad-spectrum β-lactamase inhibitor (BLI) belonging to the boronic acid class.[1][2] It is being developed as a combination therapy with the third-generation cephalosporin ceftibuten to combat infections caused by multidrug-resistant (MDR) Gram-negative bacteria.[2] The primary mechanism of resistance to β-lactam antibiotics in these pathogens is the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. This compound addresses this resistance by inhibiting a wide range of these enzymes. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data and detailed experimental protocols.
Core Mechanism of Action
This compound functions as a reversible, covalent inhibitor of serine β-lactamases, which encompass Ambler classes A, C, and D.[1][3] The inhibition process involves a two-step mechanism. Initially, this compound non-covalently binds to the active site of the β-lactamase. This is followed by the formation of a reversible covalent bond between the boron atom of this compound and the catalytic serine residue within the enzyme's active site.[1] This covalent adduct effectively blocks the enzyme's ability to hydrolyze β-lactam antibiotics, thereby restoring their antibacterial activity.
Caption: Covalent inhibition of β-lactamase by this compound.
Prodrug and Active Form
This compound is administered orally as the prodrug this compound etzadroxil (VNRX-7145).[1] This prodrug is designed to enhance oral bioavailability and undergoes rapid and extensive biotransformation in the body to release the active inhibitor, this compound (VNRX-5236).[1]
Caption: Conversion of the prodrug to the active form.
Quantitative Inhibition Data
The inhibitory activity of this compound has been quantified against a range of clinically significant β-lactamase enzymes. The following tables summarize the 50% inhibitory concentrations (IC50) and the inhibitor potency (Ki) values.
Table 1: 50% Inhibitory Concentrations (IC50) of this compound (VNRX-5236) against Serine β-Lactamases [3]
| Ambler Class | β-Lactamase | IC50 (μM) |
| A | CTX-M-15 | 0.02 |
| A | KPC-2 | 0.08 |
| C | P99AmpC | 0.01 |
| C | CMY-2 | 0.01 |
| D | OXA-1 | 0.07 |
| D | OXA-48 | 0.32 |
Table 2: Kinetic Parameters of Reversible Inactivation of Serine β-Lactamases by this compound (VNRX-5236) [3][4]
| Ambler Class | β-Lactamase | Ki (μM) |
| A | CTX-M-15 | 0.01 - 0.11 |
| A | SHV-5 | 0.01 - 0.11 |
| A | KPC-2 | 0.01 - 0.11 |
| C | P99AmpC | 0.01 - 0.11 |
Experimental Protocols
Determination of IC50 Values
The 50% inhibitory concentrations (IC50) of this compound against various β-lactamases were determined using a spectrophotometric assay with a chromogenic or specific β-lactam substrate.[3]
Experimental Workflow:
Caption: Workflow for IC50 determination.
Detailed Methodology:
-
Enzyme and Inhibitor Preparation: Purified β-lactamase enzymes were diluted to a working concentration in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). This compound was prepared in a series of dilutions to generate a dose-response curve.[5]
-
Pre-incubation: The enzyme solution was pre-incubated with the various concentrations of this compound for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 25°C) to allow for the formation of the enzyme-inhibitor complex.
-
Substrate Addition: The reaction was initiated by the addition of a specific substrate. For example, nitrocefin was used for P99AmpC, CMY-2, OXA-1, and OXA-48; cefotaxime for CTX-M-15 and SHV-5; and imipenem for KPC-2.[3]
-
Measurement of Activity: The rate of substrate hydrolysis was monitored by measuring the change in absorbance over time using a spectrophotometer at a wavelength specific to the substrate being used.
-
IC50 Calculation: The percentage of enzyme inhibition was calculated for each concentration of this compound. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, was determined by fitting the data to a four-parameter logistic equation.
Determination of Kinetic Parameters (Ki)
The inhibitor potency (Ki) for the reversible covalent inhibition by this compound was determined through kinetic studies that measure the rates of association and dissociation of the inhibitor with the enzyme.[4]
Experimental Workflow:
Caption: Workflow for determining kinetic parameters.
Detailed Methodology:
-
Reaction Setup: Reactions were set up with a fixed concentration of β-lactamase and substrate, and varying concentrations of this compound.
-
Progress Curve Measurement: The hydrolysis of the substrate was monitored continuously over time by spectrophotometry to generate reaction progress curves.
-
Data Analysis: The progress curves were fitted to the appropriate model for two-step reversible covalent inhibition. This analysis yields the apparent association rate constant (kon) and the dissociation rate constant (koff).
-
Ki Calculation: The inhibitor potency (Ki) is calculated from the ratio of the dissociation and association rate constants (Ki = koff / kon).
Conclusion
This compound is a potent, broad-spectrum inhibitor of Ambler class A, C, and D serine β-lactamases. Its mechanism of action involves the formation of a reversible covalent bond with the active site serine of these enzymes, effectively neutralizing their ability to inactivate β-lactam antibiotics. The quantitative data from enzymatic assays demonstrate its high potency against a wide range of clinically relevant β-lactamases. The oral bioavailability of its prodrug, this compound etzadroxil, makes it a promising candidate for combination therapy in treating infections caused by multidrug-resistant Enterobacterales.
References
- 1. Ceftibuten-Ledaborbactam Activity against Multidrug-Resistant and Extended-Spectrum-β-Lactamase-Positive Clinical Isolates of Enterobacterales from a 2018–2020 Global Surveillance Collection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Microbiological Characterization of VNRX-5236, a Broad-Spectrum β-Lactamase Inhibitor for Rescue of the Orally Bioavailable Cephalosporin Ceftibuten as a Carbapenem-Sparing Agent against Strains of Enterobacterales Expressing Extended-Spectrum β-Lactamases and Serine Carbapenemases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. venatorx.com [venatorx.com]
The Core Function of the Boronic Acid Motif in Ledaborbactam: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic resistance, particularly mediated by β-lactamase enzymes, poses a significant threat to global health. Ledaborbactam (formerly VNRX-5236) is a novel, broad-spectrum β-lactamase inhibitor that utilizes a boronic acid motif to effectively neutralize a wide range of these resistance enzymes. This technical guide provides an in-depth analysis of the function of this compound's boronic acid core, its mechanism of action, quantitative efficacy data, and the experimental protocols used for its characterization.
The Crucial Role of the Boronic Acid Motif
The central feature of this compound's inhibitory activity is its boronic acid group. This motif serves as a highly effective transition-state analog, mimicking the tetrahedral intermediate formed during the hydrolysis of β-lactam antibiotics by serine β-lactamases.[1] The boron atom, being electron-deficient, is highly electrophilic and susceptible to nucleophilic attack by the catalytic serine residue within the active site of these enzymes.
Upon entering the β-lactamase active site, the boronic acid moiety of this compound forms a reversible covalent bond with the hydroxyl group of the catalytic serine.[2] This interaction results in the formation of a stable, tetrahedral boronate adduct. This adduct effectively ties up the enzyme, preventing it from hydrolyzing and inactivating β-lactam antibiotics. The reversible nature of this bond is a key characteristic of boronic acid inhibitors.[2]
Mechanism of Action: A Signaling Pathway Perspective
The inhibitory action of this compound can be visualized as a targeted disruption of the catalytic cycle of serine β-lactamases. The following diagram illustrates this process:
Quantitative Efficacy of this compound
This compound has demonstrated potent inhibitory activity against a broad spectrum of Ambler class A, C, and D β-lactamases. The following table summarizes its inhibitory constants (Ki) and 50% inhibitory concentrations (IC50) against key enzymes.
| Enzyme Class | Enzyme | Ki (µM) | IC50 (µM) |
| Class A | CTX-M-15 | 0.01 | - |
| SHV-5 | 0.11 | - | |
| KPC-2 | 0.02 | 0.08 | |
| Class C | P99AmpC | 0.01 | 0.01 |
| CMY-2 | - | 0.01 | |
| Class D | OXA-1 | - | >100 |
| OXA-48 | - | 0.32 | |
| Data sourced from: Microbiological Characterization of VNRX-5236...[3] |
Experimental Protocols: Enzyme Inhibition Assays
The determination of this compound's inhibitory activity is typically performed using in vitro enzyme inhibition assays. The following is a generalized protocol:
1. Enzyme and Substrate Preparation:
-
Recombinant, purified β-lactamase enzymes are used.
-
Stock solutions of the enzymes are prepared in an appropriate buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0).
-
Chromogenic or spectrophotometrically active substrates are used. Common substrates include nitrocefin for broad-spectrum activity, cefotaxime for extended-spectrum β-lactamases (ESBLs), and imipenem for carbapenemases.[3] Substrate stock solutions are prepared in the same buffer.
2. Inhibitor Preparation:
-
This compound is dissolved in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution.
-
A dilution series of this compound is prepared in the assay buffer.
3. Assay Procedure:
-
The assay is performed in a 96-well microplate format.
-
A fixed concentration of the β-lactamase enzyme is pre-incubated with varying concentrations of this compound for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for the formation of the enzyme-inhibitor complex.
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The rate of substrate hydrolysis is monitored by measuring the change in absorbance over time using a microplate reader at the appropriate wavelength for the specific substrate (e.g., 486 nm for nitrocefin).
-
Control wells containing enzyme and substrate without the inhibitor are included to determine the uninhibited reaction rate.
4. Data Analysis:
-
The initial reaction velocities are calculated from the linear portion of the absorbance versus time curves.
-
The percentage of inhibition for each this compound concentration is calculated relative to the uninhibited control.
-
IC50 Determination: The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Ki Determination: To determine the inhibition constant (Ki), the assay is performed with multiple substrate concentrations in the presence of different inhibitor concentrations. The data are then fitted to appropriate enzyme inhibition models (e.g., Michaelis-Menten for competitive inhibition) to calculate the Ki value.
The following diagram outlines a typical workflow for such an experiment:
Conclusion
The boronic acid motif is the cornerstone of this compound's efficacy as a broad-spectrum β-lactamase inhibitor. Its ability to form a reversible, covalent bond with the catalytic serine of class A, C, and D β-lactamases allows it to effectively neutralize a wide array of resistance mechanisms. The potent in vitro activity of this compound, as demonstrated by its low Ki and IC50 values against key enzymes, underscores its potential as a valuable therapeutic agent in the fight against antibiotic-resistant bacterial infections. Further research into the structural basis of its interactions with various β-lactamases will continue to inform the development of next-generation inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Ceftibuten-Ledaborbactam Activity against Multidrug-Resistant and Extended-Spectrum-β-Lactamase-Positive Clinical Isolates of Enterobacterales from a 2018–2020 Global Surveillance Collection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microbiological Characterization of VNRX-5236, a Broad-Spectrum β-Lactamase Inhibitor for Rescue of the Orally Bioavailable Cephalosporin Ceftibuten as a Carbapenem-Sparing Agent against Strains of Enterobacterales Expressing Extended-Spectrum β-Lactamases and Serine Carbapenemases - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of Ledaborbactam
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a detailed overview of the synthetic pathway of Ledaborbactam (VNRX-5236), a novel broad-spectrum β-lactamase inhibitor. The synthesis of its orally bioavailable prodrug, this compound etzadroxil (VNRX-7145), is also described. This document is intended for an audience with expertise in organic chemistry and drug development, offering a comprehensive look at the chemical intermediates, reaction conditions, and overall synthetic strategy.
Introduction to this compound
This compound is a potent inhibitor of a wide range of β-lactamase enzymes, including Ambler class A, C, and D enzymes.[1][2] By inhibiting these enzymes, this compound can restore the efficacy of β-lactam antibiotics against otherwise resistant bacteria. It is being developed in combination with the cephalosporin antibiotic ceftibuten as an oral treatment for complicated urinary tract infections caused by multidrug-resistant Enterobacterales.[2] The chemical IUPAC name for this compound is (3R)-2-hydroxy-3-(propanoylamino)-3,4-dihydro-1,2-benzoxaborinine-8-carboxylic acid.[3]
Retrosynthetic Analysis and Key Strategies
The synthesis of this compound hinges on the construction of the core 1,2-benzoxaborinine ring system with the correct stereochemistry at the C3 position. A key strategic element of the synthesis is the use of a Matteson homologation reaction to build the chiral center. The final molecule is assembled through the coupling of a key aminoboronate intermediate with propionic acid, followed by deprotection and cyclization.
This compound Synthesis Pathway
The synthesis of this compound can be broken down into several key stages, starting from commercially available materials. The overall pathway, including the synthesis of the prodrug this compound etzadroxil, is depicted below.
Figure 1: Overall synthetic workflow for this compound and its prodrug.
Formation of the Key α-Silylaminoboronate Intermediate
The synthesis commences with a commercially available aryl boronate which undergoes two sequential Matteson homologation reactions.[1] This process elongates the carbon chain and sets up the crucial stereocenter. The resulting intermediate is then treated with lithium bis(trimethylsilyl)amide (LiHMDS) to yield the key α-silylaminoboronate intermediate.[1]
Amide Coupling and Final Cyclization
The α-silylaminoboronate intermediate is then coupled with propionic acid in the presence of the coupling agent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and N-methylmorpholine (NMM).[1] The final step to yield this compound is a deprotection and cyclization reaction, which is achieved by treating the amide intermediate with boron trichloride (BCl3).[1]
Synthesis of this compound etzadroxil (Prodrug)
To improve oral bioavailability, this compound is converted to its etzadroxil prodrug, VNRX-7145.[4] This is accomplished by esterifying the carboxylic acid group of this compound.[3]
Quantitative Data
The following table summarizes the reported yields for the key steps in the synthesis of this compound.
| Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| Matteson Homologations (2 steps) | Aryl boronate | Intermediate 1 | 1. CH2Cl2, n-BuLi, THF, -100 °C; 2. Nucleophile | N/A | [1] |
| Silylamination | Intermediate 1 | α-Silylaminoboronate Intermediate (2) | LiHMDS, -20 °C | N/A | [1] |
| Amide Coupling | α-Silylaminoboronate Intermediate (2) | Amide Intermediate (3) | Propionic Acid, HATU, NMM | N/A | [1] |
| Deprotection and Cyclization | Amide Intermediate (3) | This compound (VNRX-5236) | BCl3, DCM, -78 °C | N/A | [1] |
Note: Specific yields for each step are not publicly available in the reviewed literature. The overall yield is reported to be approximately 30% for the analogous compound, vaborbactam.[4]
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are proprietary and not fully disclosed in the public domain. However, based on the published literature, a general procedure for the key steps can be outlined.[1]
General Procedure for Matteson Homologation
To a solution of the boronic ester in anhydrous THF at -100 °C is added a solution of (dichloromethyl)lithium (prepared from dichloromethane and n-butyllithium). The reaction is stirred at low temperature before being quenched. For the second homologation, a similar procedure is followed.
General Procedure for Amide Coupling
To a solution of the α-silylaminoboronate intermediate in an appropriate solvent is added the carboxylic acid, HATU, and N-methylmorpholine. The reaction mixture is stirred at room temperature until completion.
General Procedure for Deprotection and Cyclization
The amide intermediate is dissolved in dichloromethane and cooled to -78 °C. A solution of boron trichloride in dichloromethane is added dropwise, and the reaction is stirred at low temperature before being warmed to room temperature. The crude product is then purified by reverse-phase HPLC.[5]
Mechanism of Action
This compound functions by inhibiting bacterial β-lactamase enzymes. The boron atom in this compound forms a covalent, yet reversible, bond with the catalytic serine residue in the active site of the β-lactamase. This interaction prevents the enzyme from hydrolyzing and inactivating β-lactam antibiotics.
Figure 2: Mechanism of β-lactamase inhibition by this compound.
Conclusion
The synthesis of this compound is a multi-step process that utilizes modern synthetic organic chemistry techniques, most notably the Matteson homologation, to construct a complex chiral molecule. The development of an orally available prodrug, this compound etzadroxil, further enhances its clinical utility. This technical guide provides a comprehensive overview of the synthetic pathway and mechanism of action of this promising new β-lactamase inhibitor, intended to aid researchers and professionals in the field of drug development.
References
- 1. Discovery of VNRX-7145 (VNRX-5236 Etzadroxil): An Orally Bioavailable β-Lactamase Inhibitor for Enterobacterales Expressing Ambler Class A, C, and D Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ceftibuten-Ledaborbactam Activity against Multidrug-Resistant and Extended-Spectrum-β-Lactamase-Positive Clinical Isolates of Enterobacterales from a 2018–2020 Global Surveillance Collection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Prodrug Conversion of Ledaborbactam Etzadroxil (VNRX-7145)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ledaborbactam etzadroxil (VNRX-7145) is an orally bioavailable prodrug of this compound (VNRX-5236), a novel broad-spectrum β-lactamase inhibitor. The clinical efficacy of this compound etzadroxil is contingent on its efficient and rapid conversion to the active moiety, this compound, within the body. This technical guide provides a comprehensive overview of the prodrug conversion of this compound etzadroxil, detailing the metabolic pathways, quantitative data from in vitro and in vivo studies, and the experimental protocols used to characterize this critical activation step.
Introduction
The emergence of multidrug-resistant Gram-negative bacteria poses a significant threat to global health. A primary mechanism of resistance is the production of β-lactamase enzymes, which inactivate β-lactam antibiotics. This compound is a potent inhibitor of Ambler class A, C, and D β-lactamases.[1][2] To overcome the poor oral bioavailability of the active compound, a prodrug strategy was employed, resulting in the development of this compound etzadroxil. This molecule is designed for efficient oral absorption and subsequent rapid hydrolysis to release this compound.[3] Understanding the kinetics and anatomical location of this conversion is paramount for predicting the pharmacokinetic and pharmacodynamic profile of this novel therapeutic agent.
Prodrug Conversion Pathway
This compound etzadroxil is an etzadroxil ester prodrug of this compound. The conversion is a hydrolytic cleavage of the ester bond, releasing the active carboxylic acid form, this compound, and an inactive etzadroxil moiety. This enzymatic hydrolysis is primarily mediated by esterases present in various biological matrices. In vitro studies have confirmed that cytochrome P450 enzymes do not play a role in this conversion.[1] The sole metabolite detected in hepatocyte incubations across multiple species is this compound, indicating a clean and direct activation pathway.[1]
Quantitative Data
The conversion of this compound etzadroxil to this compound has been extensively studied across various species. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Metabolic Stability of this compound Etzadroxil (VNRX-7145)[1]
| Species | Intestinal S9 T1/2 (min) | Liver S9 T1/2 (min) | Plasma T1/2 (min) |
| CD-1 Mouse | 1.1 | 1.2 | 4.6 |
| Sprague-Dawley Rat | 3.9 | 2.3 | 1.6 |
| Beagle Dog | 49.0 | 0.5 | 43.9 |
| Cynomolgus Monkey | 11.2 | 0.8 | 22.0 |
| Human | 2.9 | 1.0 | 10.7 |
T1/2 values were determined in the presence of NADPH. No significant difference was observed in the absence of NADPH.
Table 2: Oral Bioavailability of this compound from this compound Etzadroxil (VNRX-7145) Administration[1]
| Species | Dose (mg/kg) | Oral Bioavailability (F%) |
| Mouse | 5 | 82 |
| Rat | 10 | 72 |
| Dog | 5 | 62 |
| Monkey | 5 | 61 |
Oral bioavailability is corrected for the molecular weight difference between the prodrug and the active moiety.
Table 3: Caco-2 Cell Permeability of this compound Etzadroxil (VNRX-7145)
| Parameter | Value |
| Apparent Permeability (Papp) | High absorption potential |
Specific Papp value not publicly available, but described as demonstrating high absorption potential.
Experimental Protocols
In Vitro Metabolic Stability in S9 Fractions and Plasma
This protocol outlines the general procedure for assessing the metabolic stability of this compound etzadroxil in intestinal and liver S9 fractions, as well as plasma.
Methodology:
-
Preparation: this compound etzadroxil is prepared in a suitable solvent. Intestinal S9, liver S9, or plasma from various species (CD-1 mice, Sprague-Dawley rats, beagle dogs, cynomolgus monkeys, and humans) are thawed and prepared according to standard laboratory procedures. For S9 fractions, a NADPH regenerating system is prepared.
-
Incubation: The reaction is initiated by adding this compound etzadroxil to the S9 fraction (with or without NADPH) or plasma, pre-warmed to 37°C. The final incubation mixture typically contains a low concentration of the test compound and a defined protein concentration.
-
Sampling: Aliquots of the incubation mixture are collected at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The enzymatic reaction in each aliquot is stopped by the addition of a quenching solution, typically cold acetonitrile, which may also contain an internal standard for analytical quantification.
-
Sample Processing: The quenched samples are centrifuged to precipitate proteins.
-
Analysis: The supernatant is transferred for analysis by a validated UPLC-MS/MS method to determine the concentration of remaining this compound etzadroxil and the formation of this compound.
-
Data Analysis: The half-life (T1/2) of this compound etzadroxil is calculated from the disappearance of the parent compound over time.
Caco-2 Cell Permeability Assay
This protocol describes the general method for evaluating the intestinal permeability of this compound etzadroxil using the Caco-2 cell monolayer model.
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Transport Experiment: The culture medium is replaced with a transport buffer. This compound etzadroxil is then added to either the apical (A) or basolateral (B) chamber to assess bidirectional permeability (A-to-B and B-to-A).
-
Incubation and Sampling: The plates are incubated at 37°C. Samples are taken from the receiver chamber at specific time points (e.g., 120 minutes).
-
Analysis: The concentration of this compound etzadroxil and this compound in the samples is quantified using a validated UPLC-MS/MS method.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
Analytical Methodology: UPLC-MS/MS
The quantification of this compound etzadroxil and this compound in biological matrices is performed using a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method.
General Parameters:
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A reverse-phase column, such as a Waters XBridge C18 (4.6 mm × 50 mm, 3.5 μm), is suitable.[1]
-
Mobile Phase: A gradient elution is typically used with mobile phases consisting of an aqueous component (e.g., 0.01% trifluoroacetic acid in water) and an organic component (e.g., 0.01% trifluoroacetic acid in acetonitrile).[1]
-
Ionization: Electrospray ionization (ESI) in either positive or negative ion mode, depending on the analyte's properties.
-
Detection: Multiple reaction monitoring (MRM) is used for selective and sensitive quantification of the precursor and product ions of both this compound etzadroxil and this compound.
Conclusion
This compound etzadroxil is efficiently and rapidly converted to its active form, this compound, through esterase-mediated hydrolysis. This conversion occurs in the intestine, liver, and plasma, ensuring the systemic availability of the active β-lactamase inhibitor following oral administration. The high oral bioavailability observed in multiple species, coupled with its high permeability potential, supports the clinical development of this compound etzadroxil as a promising oral agent for the treatment of infections caused by multidrug-resistant Gram-negative bacteria. The data and protocols presented in this guide provide a comprehensive technical resource for researchers and drug development professionals working on this and similar prodrug-based therapeutic strategies.
References
Ledaborbactam: A Technical Guide to its β-Lactamase Inhibition Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the β-lactamase inhibitory activity of ledaborbactam (formerly VNRX-5236), a novel, orally bioavailable, boronic acid-based β-lactamase inhibitor. This compound is under development in combination with the oral cephalosporin ceftibuten to address infections caused by multidrug-resistant Enterobacterales.
Target β-Lactamase Classes
This compound demonstrates a broad spectrum of activity against serine β-lactamases, encompassing Ambler classes A, C, and D. It effectively restores the antibacterial activity of ceftibuten against bacteria producing these enzymes. Notably, this compound does not inhibit metallo-β-lactamases (MBLs) of Ambler class B.[1][2]
The primary targets of this compound include:
-
Ambler Class A: This class includes many common extended-spectrum β-lactamases (ESBLs) and carbapenemases. This compound has shown potent inhibition of key class A enzymes such as:
-
Ambler Class C: These are typically cephalosporinases that can be chromosomally or plasmid-encoded. This compound is an effective inhibitor of AmpC enzymes, for instance, P99AmpC.[3][4]
-
Ambler Class D: This class includes the oxacillinase (OXA) carbapenemases. This compound has demonstrated inhibitory activity against OXA-48.[3][5]
Quantitative Inhibition Data
The inhibitory potency of this compound against a panel of purified serine β-lactamases has been characterized through biochemical assays. The 50% inhibitory concentrations (IC50) and inhibition constants (Ki) are summarized below.
| β-Lactamase | Ambler Class | Enzyme Type | IC50 (µM) |
| CTX-M-15 | A | ESBL | 0.02 |
| SHV-5 | A | ESBL | 0.03 |
| KPC-2 | A | Carbapenemase | 0.04 |
| P99AmpC | C | Cephalosporinase | 0.01 |
| CMY-2 | C | Cephalosporinase | 0.01 |
| OXA-1 | D | Oxacillinase | 0.40 |
| OXA-48 | D | Carbapenemase | 0.32 |
Table 1: IC50 values of this compound (VNRX-5236) against various purified serine β-lactamases.[3]
Further kinetic characterization reveals that this compound is a reversible, covalent inhibitor. The inhibition follows a two-step model involving the formation of a noncovalent complex followed by the formation of a reversible covalent bond with the active site serine residue.[3] The kinetic parameters for this interaction are detailed in the following table.
| β-Lactamase | Ki (µM) | k2/Ki (M⁻¹s⁻¹) | k-2 (10⁻⁴ s⁻¹) | t1/2 (min) |
| CTX-M-15 | 0.01 | 1.1 x 10⁵ | 2.5 | 46 |
| SHV-5 | 0.11 | 2.5 x 10⁴ | 13 | 9 |
| KPC-2 | 0.05 | 4.8 x 10⁴ | 4.2 | 28 |
| P99AmpC | 0.01 | 2.3 x 10⁵ | 24 | 5 |
Table 2: Kinetic parameters of this compound (VNRX-5236) inhibition against purified serine β-lactamases.[3][4]
Mechanism of Action
This compound, as a boronic acid-containing compound, acts as a transition-state analog inhibitor of serine β-lactamases. The boron atom forms a reversible covalent bond with the hydroxyl group of the catalytic serine residue in the active site of the enzyme. This interaction mimics the tetrahedral transition state formed during the hydrolysis of a β-lactam antibiotic, thereby blocking the enzyme's catalytic activity.
Experimental Protocols
Determination of IC50 for β-Lactamase Inhibition
This protocol outlines a general method for determining the IC50 value of a β-lactamase inhibitor using the chromogenic substrate nitrocefin.
Materials:
-
Purified β-lactamase enzyme
-
This compound (or other inhibitor) stock solution
-
Nitrocefin solution
-
Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)
-
96-well microtiter plates
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Enzyme Preparation: Dilute the purified β-lactamase in assay buffer to a concentration that results in a linear rate of nitrocefin hydrolysis for at least 10 minutes.
-
Inhibitor Preparation: Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations to be tested.
-
Assay Setup:
-
In a 96-well plate, add a fixed volume of the diluted enzyme to each well.
-
Add an equal volume of the serially diluted inhibitor to the respective wells.
-
Include control wells with enzyme and assay buffer (no inhibitor) and wells with assay buffer only (blank).
-
Pre-incubate the enzyme and inhibitor mixtures for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 25°C).
-
-
Reaction Initiation: Add a fixed volume of the nitrocefin solution to each well to initiate the enzymatic reaction.
-
Data Acquisition: Immediately begin monitoring the change in absorbance at 490 nm over time using a microplate reader in kinetic mode.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Normalize the velocities to the uninhibited control (100% activity).
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., four-parameter logistic regression).
-
References
- 1. venatorx.com [venatorx.com]
- 2. Ceftibuten-Ledaborbactam Activity against Multidrug-Resistant and Extended-Spectrum-β-Lactamase-Positive Clinical Isolates of Enterobacterales from a 2018–2020 Global Surveillance Collection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microbiological Characterization of VNRX-5236, a Broad-Spectrum β-Lactamase Inhibitor for Rescue of the Orally Bioavailable Cephalosporin Ceftibuten as a Carbapenem-Sparing Agent against Strains of Enterobacterales Expressing Extended-Spectrum β-Lactamases and Serine Carbapenemases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Microbiological Characterization of VNRX-5236, a Broad-Spectrum β-Lactamase Inhibitor for Rescue of the Orally Bioavailable Cephalosporin Ceftibuten as a Carbapenem-Sparing Agent against Strains of Enterobacterales Expressing Extended-Spectrum β-Lactamases and Serine Carbapenemases - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Inhibition of Ambler Class A, C, and D Enzymes by Ledaborbactam
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ledaborbactam (formerly VNRX-5236) is a novel, orally bioavailable bicyclic boronate β-lactamase inhibitor demonstrating potent, broad-spectrum activity against Ambler class A, C, and D serine β-lactamases.[1][2][3] This technical guide provides a comprehensive overview of the inhibitory characteristics of this compound, including its mechanism of action, quantitative inhibition data against key β-lactamase enzymes, and detailed experimental protocols for the determination of its inhibitory parameters. This document is intended to serve as a core resource for researchers and drug development professionals working in the field of antibacterial agent discovery and development.
Introduction to this compound and Ambler Classification
The rise of antibiotic resistance, largely driven by the production of β-lactamase enzymes, poses a significant threat to global health. These enzymes inactivate β-lactam antibiotics by hydrolyzing the amide bond in the characteristic four-membered β-lactam ring.[4] The Ambler classification system categorizes β-lactamases into four molecular classes: A, B, C, and D. Classes A, C, and D are serine β-lactamases, which utilize a serine residue in their active site for catalysis, while class B enzymes are metallo-β-lactamases that require zinc for their activity.[4]
This compound is a next-generation β-lactamase inhibitor designed to counteract the activity of a wide range of serine β-lactamases.[1][3] It is being developed as an oral prodrug, this compound etzadroxil (VNRX-7145), in combination with the third-generation cephalosporin ceftibuten.[3][5] This combination aims to provide an effective oral treatment option for infections caused by multidrug-resistant Enterobacterales that produce extended-spectrum β-lactamases (ESBLs) and carbapenemases.[3][6]
Mechanism of Inhibition
This compound functions as a reversible covalent inhibitor of serine β-lactamases.[1][6] The inhibition mechanism is a two-step process that begins with the formation of a noncovalent complex between this compound and the enzyme's active site. This is followed by the formation of a reversible covalent bond between the boron atom of this compound and the hydroxyl group of the active site serine residue.[1] This covalent adduct mimics the tetrahedral transition state of β-lactam hydrolysis, effectively trapping the enzyme in an inactive state.[1] The reversible nature of this bond contributes to a prolonged residence time of the inhibitor in the active site, leading to sustained inhibition of the enzyme.[6]
Quantitative Inhibition Data
The inhibitory potency of this compound has been quantified against a panel of purified Ambler class A, C, and D β-lactamases. The 50% inhibitory concentrations (IC₅₀) and inhibition constants (Kᵢ) are summarized in the tables below.
Table 1: IC₅₀ Values of this compound (VNRX-5236) against Purified Serine β-Lactamases[1]
| Enzyme | Ambler Class | Enzyme Subtype | Substrate Used | IC₅₀ (µM) |
| CTX-M-15 | A | ESBL | Cefotaxime | 0.02 |
| SHV-5 | A | ESBL | Cefotaxime | 0.03 |
| KPC-2 | A | Carbapenemase | Imipenem | 0.08 |
| P99AmpC | C | Cephalosporinase | Nitrocefin | 0.01 |
| CMY-2 | C | Cephalosporinase | Nitrocefin | 0.01 |
| OXA-1 | D | Oxacillinase | Nitrocefin | 0.22 |
| OXA-48 | D | Carbapenemase | Nitrocefin | 0.32 |
Table 2: Inhibition Constants (Kᵢ) and Kinetic Parameters of this compound (VNRX-5236)[1]
| Enzyme | Ambler Class | Kᵢ (µM) | k₂/K (M⁻¹s⁻¹) | t₁/₂ (min) |
| CTX-M-15 | A | 0.01 | 2.6 x 10⁴ | 46 |
| SHV-5 | A | 0.03 | 1.3 x 10⁴ | 18 |
| KPC-2 | A | 0.11 | 1.1 x 10⁴ | 5 |
| P99AmpC | C | 0.02 | 1.4 x 10⁴ | 10 |
-
Kᵢ: Inhibition constant, a measure of the inhibitor's binding affinity.
-
k₂/K: Second-order rate constant for enzyme inactivation, reflecting the efficiency of covalent bond formation.
-
t₁/₂: Half-life of the enzyme-inhibitor complex, indicating the duration of inhibition.
Experimental Protocols
The following protocols describe the general methodologies used to determine the inhibitory activity of this compound against serine β-lactamases.
Purification of β-Lactamase Enzymes
Recombinant β-lactamase enzymes are typically overexpressed in a suitable host, such as Escherichia coli, and purified to homogeneity using a series of chromatographic techniques. A common approach involves affinity chromatography, followed by ion-exchange and/or size-exclusion chromatography to achieve high purity.
Determination of IC₅₀ Values
The 50% inhibitory concentration (IC₅₀) is determined by measuring the enzymatic activity at various concentrations of the inhibitor.
-
Reagents:
-
Procedure: a. Prepare a series of dilutions of this compound in the assay buffer. b. In a microtiter plate, add a fixed concentration of the purified β-lactamase enzyme to each well. c. Add the different concentrations of this compound to the wells and incubate for a defined period (e.g., 15 minutes at 37°C).[7] d. Initiate the enzymatic reaction by adding the substrate to each well.[7] e. Monitor the change in absorbance over time using a spectrophotometer at the appropriate wavelength for the chosen substrate. f. Calculate the initial reaction velocities for each inhibitor concentration. g. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Determination of Inhibition Constants (Kᵢ)
For a reversible covalent inhibitor like this compound, the inhibition constant (Kᵢ) and the rate of inactivation (k₂) can be determined using progress curve analysis.
-
Procedure: a. Perform the enzymatic assay as described for the IC₅₀ determination, but monitor the reaction progress (absorbance vs. time) continuously for an extended period. b. The resulting progress curves will show a time-dependent decrease in reaction rate as the enzyme is inactivated. c. Fit the progress curves at different inhibitor concentrations to the appropriate kinetic model for slow-binding or covalent inhibitors to determine the apparent first-order rate constant of inactivation (kobs) for each concentration. d. Plot kobs versus the inhibitor concentration. For a two-step mechanism, this plot may be hyperbolic. e. The data can then be fitted to the following equation to determine Kᵢ and k₂: kobs = k₂ * [I] / (Kᵢ + [I])
Conclusion
This compound is a potent, broad-spectrum inhibitor of Ambler class A, C, and D serine β-lactamases. Its novel bicyclic boronate structure and reversible covalent mechanism of action provide sustained inhibition of a wide range of clinically relevant β-lactamases, including ESBLs and carbapenemases. The quantitative data and experimental protocols presented in this guide underscore the significant potential of this compound as a component of a new oral therapeutic option for combating infections caused by multidrug-resistant Gram-negative bacteria. Further research and clinical development will continue to elucidate the full therapeutic value of this promising β-lactamase inhibitor.
References
- 1. journals.asm.org [journals.asm.org]
- 2. In Vitro Activity of Ceftibuten/VNRX-5236 against Urinary Tract Infection Isolates of Antimicrobial-Resistant Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of VNRX-7145 (VNRX-5236 Etzadroxil): An Orally Bioavailable β-Lactamase Inhibitor for Enterobacterales Expressing Ambler Class A, C, and D Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Microbiological Characterization of VNRX-5236, a Broad-Spectrum β-Lactamase Inhibitor for Rescue of the Orally Bioavailable Cephalosporin Ceftibuten as a Carbapenem-Sparing Agent against Strains of Enterobacterales Expressing Extended-Spectrum β-Lactamases and Serine Carbapenemases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound (VNRX-5236) | Bacterial | 1842397-36-7 | Invivochem [invivochem.com]
In Vitro Activity of Ledaborbactam Against ESBL-Producing E. coli: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and spread of extended-spectrum β-lactamase (ESBL)-producing Escherichia coli represent a significant challenge to global public health. These enzymes confer resistance to most β-lactam antibiotics, including penicillins and cephalosporins, limiting therapeutic options. Ledaborbactam (formerly VNRX-5236) is a novel, orally bioavailable boronic acid β-lactamase inhibitor being developed to address this threat. When combined with the third-generation oral cephalosporin ceftibuten, this compound restores its activity against many multidrug-resistant (MDR) Enterobacterales, including ESBL-producing E. coli.[1][2] This technical guide provides a comprehensive overview of the in vitro activity of this compound against these challenging pathogens, detailing experimental methodologies and presenting key data for scientific and drug development professionals.
Mechanism of Action: Restoring Ceftibuten Efficacy
This compound functions by inhibiting serine β-lactamases, which include the Ambler class A, C, and D enzymes.[2][3] ESBLs are primarily class A β-lactamases. By covalently and reversibly binding to the active site of these enzymes, this compound prevents the hydrolysis of ceftibuten, thereby restoring its antibacterial activity.[2] this compound itself does not possess intrinsic antibacterial activity.[2] The combination of ceftibuten and this compound offers a potential oral treatment option for infections caused by ESBL-producing Enterobacterales, such as complicated urinary tract infections (cUTIs).[1][2]
Quantitative In Vitro Activity
The combination of ceftibuten and this compound has demonstrated potent in vitro activity against ESBL-producing E. coli and other resistant Enterobacterales. The following tables summarize the minimum inhibitory concentration (MIC) data from various studies.
Table 1: Ceftibuten-Ledaborbactam MICs against ESBL-Positive Enterobacterales from a 2018–2020 Global Surveillance Collection[2][4]
| Organism/Phenotype | Ceftibuten MIC90 (µg/mL) | Ceftibuten-Ledaborbactam MIC90 (µg/mL) | % Susceptible at ≤1 µg/mL (Ceftibuten-Ledaborbactam) |
| Presumptive ESBL-Positive E. coli, K. pneumoniae, K. oxytoca, and P. mirabilis (n=710) | >32 | 0.25 | 98.3 |
| Multidrug-Resistant (MDR) Isolates | >32 | 2 | 89.7 |
This compound was tested at a fixed concentration of 4 µg/mL.
Table 2: Ceftibuten-Ledaborbactam MICs against Enterobacterales from a Phase 3 cUTI Study[5]
| Organism/Phenotype | Ceftibuten MIC90 (µg/mL) | Ceftibuten-Ledaborbactam MIC90 (µg/mL) | Fold Reduction in MIC90 |
| Overall Enterobacterales (n=406) | ≥128 | 0.25/4 | 128 |
| ESBL Phenotype (n=122) | ≥64 | 0.5/4 | ≥128 |
| MDR Phenotype (n=154) | ≥64 | 0.5/4 | ≥128 |
This compound concentration is fixed at 4 µg/mL.
Table 3: Ceftibuten-Ledaborbactam Activity Against Specific ESBL Genotypes[4][6]
| Genotype (AmpC, carbapenemase negative) | Ceftibuten-Ledaborbactam MIC90 (µg/mL) | % Inhibited at ≤1 µg/mL |
| CTX-M-9 group | 0.25 | 96.3 |
| CTX-M-1 group | 0.5 | 91.5 |
| SHV-positive | 2 | 88.2 |
This compound was tested at a fixed concentration of 4 µg/mL.
Experimental Protocols
The in vitro activity data presented were primarily generated using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The following outlines a typical experimental workflow for determining the MIC of ceftibuten-ledaborbactam.
Detailed Methodology:
-
Isolate Preparation: Clinical isolates of E. coli are cultured on appropriate agar plates to obtain pure colonies. A standardized inoculum is prepared by suspending colonies in a saline or broth solution to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve the desired final inoculum concentration in the microdilution plate.
-
Antimicrobial Agent Preparation: Stock solutions of ceftibuten and this compound are prepared. Serial twofold dilutions of ceftibuten are made in cation-adjusted Mueller-Hinton broth (CAMHB). This compound is added to each well to achieve a final fixed concentration, typically 4 µg/mL.[4][5][6]
-
Inoculation: The prepared microdilution plates are inoculated with the standardized bacterial suspension.
-
Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16 to 20 hours in ambient air.
-
MIC Determination: The MIC is determined as the lowest concentration of ceftibuten, in the presence of a fixed concentration of this compound, that completely inhibits visible bacterial growth.
-
Quality Control: Standard quality control strains, such as E. coli ATCC 25922, are included in each experiment to ensure the accuracy and reproducibility of the results.[7]
Phenotypic and Genotypic Characterization
-
ESBL Phenotype: Isolates are often phenotypically characterized as ESBL producers based on their susceptibility patterns to specific cephalosporins, with confirmation through synergy tests. A common screening criterion is a ceftazidime MIC of ≥2 µg/mL in the context of a meropenem MIC of ≤1 µg/mL.[2]
-
Genotypic Analysis: For a more detailed understanding of the resistance mechanisms, β-lactamase genes can be identified using molecular methods such as polymerase chain reaction (PCR) followed by Sanger sequencing or whole-genome sequencing.[4][5]
Conclusion
This compound, in combination with ceftibuten, demonstrates potent in vitro activity against ESBL-producing E. coli. By effectively inhibiting ESBLs, this compound restores the antibacterial efficacy of ceftibuten, as evidenced by the significant reductions in MIC values observed in multiple studies. The data strongly support the continued development of ceftibuten-ledaborbactam as a much-needed oral therapeutic option for the treatment of infections caused by these multidrug-resistant pathogens. The standardized methodologies employed in these studies provide a robust foundation for the comparison of in vitro data and for guiding further clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Ceftibuten-Ledaborbactam Activity against Multidrug-Resistant and Extended-Spectrum-β-Lactamase-Positive Clinical Isolates of Enterobacterales from a 2018–2020 Global Surveillance Collection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo pharmacokinetics and pharmacodynamics of ceftibuten/ledaborbactam, a novel oral β-lactam/β-lactamase inhibitor combination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Ceftibuten-Ledaborbactam Activity against Multidrug-Resistant and Extended-Spectrum-β-Lactamase-Positive Clinical Isolates of Enterobacterales from a 2018-2020 Global Surveillance Collection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. venatorx.com [venatorx.com]
- 7. venatorx.com [venatorx.com]
Methodological & Application
Application Notes and Protocols for Broth Microdilution Susceptibility Testing of Ceftibuten-Ledaborbactam
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the minimum inhibitory concentration (MIC) of ceftibuten in combination with a fixed concentration of ledaborbactam using the broth microdilution method. This document outlines the necessary reagents, quality control procedures, experimental workflow, and data interpretation based on established Clinical and Laboratory Standards Institute (CLSI) guidelines.
Introduction
Ceftibuten-ledaborbactam is a combination antimicrobial agent consisting of ceftibuten, a third-generation oral cephalosporin, and this compound, a broad-spectrum boronic acid β-lactamase inhibitor. This compound restores the in vitro activity of ceftibuten against many Enterobacterales that produce serine β-lactamases.[1][2][3] Accurate and reproducible susceptibility testing is crucial for clinical diagnostics and drug development. The broth microdilution method is the reference standard for determining the MIC of antimicrobial agents.
This protocol is based on the guidelines provided in the CLSI documents M07, "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically," and M100, "Performance Standards for Antimicrobial Susceptibility Testing."
Quantitative Data Summary
The following tables summarize the quality control (QC) ranges for ceftibuten-ledaborbactam and the MIC distribution against various bacterial isolates.
Table 1: Quality Control (QC) Ranges for Ceftibuten-Ledaborbactam
| Quality Control Strain | Ceftibuten-Ledaborbactam MIC Range (µg/mL)* |
| Escherichia coli ATCC 25922 | 0.03 - 0.12[1][4] |
| Klebsiella pneumoniae ATCC BAA-1705 | 0.12 - 0.5[1][4] |
| Escherichia coli NCTC 13353 | 0.03 - 0.25 |
| Klebsiella pneumoniae ATCC BAA-2814 | 0.5 - 2 |
*this compound concentration is fixed at 4 mg/L.
Table 2: Ceftibuten-Ledaborbactam MIC Distribution against Enterobacterales Isolates
| Organism/Phenotype | Ceftibuten-Ledaborbactam MIC₅₀ (µg/mL) | Ceftibuten-Ledaborbactam MIC₉₀ (µg/mL) |
| All Enterobacterales | ≤0.06 | 0.25 |
| Multidrug-Resistant (MDR) Isolates | 0.12 | 2[2][5] |
| ESBL-positive phenotype | 0.06 | 0.25 |
| CTX-M-1 group positive | 0.12 | 0.5[3][6] |
| CTX-M-9 group positive | 0.06 | 0.25[3][6] |
| SHV-positive | 0.25 | 2[3][6] |
| KPC-positive | 0.5 | 2[3][6] |
| OXA-48-group-positive | 0.25 | 2[3][6] |
*this compound concentration is fixed at 4 mg/L.
Experimental Protocol: Broth Microdilution for Ceftibuten-Ledaborbactam
This protocol details the step-by-step procedure for performing the broth microdilution assay for ceftibuten-ledaborbactam.
Materials and Reagents
-
Ceftibuten analytical powder
-
This compound analytical powder
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile reagent reservoirs
-
Multichannel pipettes and sterile tips
-
Sterile saline or deionized water
-
0.5 McFarland turbidity standard
-
Vortex mixer
-
Incubator (35°C ± 2°C)
-
Bacterial isolates for testing
-
Quality control strains (e.g., E. coli ATCC 25922, K. pneumoniae ATCC BAA-1705)
Preparation of Antimicrobial Stock Solutions
-
This compound Stock Solution: Prepare a stock solution of this compound. The final concentration in all wells of the microtiter plate should be 4 mg/L.
-
Ceftibuten Stock Solution: Prepare a stock solution of ceftibuten at a concentration that will allow for serial dilutions to cover the desired MIC range.
Preparation of Microtiter Plates
-
Prepare two-fold serial dilutions of ceftibuten in CAMHB containing a fixed concentration of 4 mg/L this compound in the wells of a 96-well microtiter plate.
-
The final volume in each well after adding the bacterial inoculum should be 100 µL.
-
Include a growth control well (CAMHB with this compound and no ceftibuten) and a sterility control well (uninoculated CAMHB with this compound).
Inoculum Preparation
-
From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of preparation, dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate after inoculation. A common dilution is 1:150 from the 0.5 McFarland suspension.[7]
Inoculation and Incubation
-
Inoculate each well of the microtiter plate with 50 µL of the prepared bacterial inoculum, resulting in a final volume of 100 µL per well.
-
Seal the plates or place them in a container to prevent evaporation.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
Reading and Interpreting Results
-
After incubation, examine the microtiter plates for bacterial growth. The growth control well should show distinct turbidity. The sterility control well should remain clear.
-
The MIC is the lowest concentration of ceftibuten (in the presence of 4 mg/L this compound) that completely inhibits visible growth of the organism.
Experimental Workflow and Signaling Pathway Diagrams
Broth Microdilution Experimental Workflow
References
- 1. CLSI M100 32nd Edition Released | News | CLSI [clsi.org]
- 2. cdn.media.interlabdist.com.br [cdn.media.interlabdist.com.br]
- 3. idexx.com [idexx.com]
- 4. webstore.ansi.org [webstore.ansi.org]
- 5. iacld.com [iacld.com]
- 6. CLSI M100 33rd Edition Released | News | CLSI [clsi.org]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Application Note: Determining the Minimum Inhibitory Concentration (MIC) of Ceftibuten in the Presence of a Fixed Concentration of Ledaborbactam
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceftibuten is a third-generation oral cephalosporin with activity against a range of Gram-negative bacteria. However, its efficacy can be compromised by the production of β-lactamase enzymes by resistant bacteria. Ledaborbactam is a novel, orally bioavailable β-lactamase inhibitor that protects ceftibuten from degradation by a broad spectrum of serine β-lactamases, including extended-spectrum β-lactamases (ESBLs) and Klebsiella pneumoniae carbapenemases (KPCs)[1][2][3]. This combination restores the in vitro activity of ceftibuten against many multidrug-resistant (MDR) Enterobacterales[1][2][3].
This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of ceftibuten in combination with a fixed concentration of this compound against bacterial isolates. The standardized broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), is described[1][2][4].
Principle
The in vitro potency of the ceftibuten-ledaborbactam combination is assessed by determining the MIC of ceftibuten in the presence of a constant, physiologically relevant concentration of this compound. This method allows for the evaluation of this compound's ability to restore ceftibuten's antibacterial activity against β-lactamase-producing bacteria. A significant reduction in the MIC of ceftibuten in the presence of this compound indicates synergy and the potential clinical utility of the combination. The standard fixed concentration of this compound used in these assays is 4 µg/mL[1][2][5].
Data Presentation
The following tables summarize representative quantitative data from studies evaluating the MIC of ceftibuten alone and in combination with a fixed concentration of 4 µg/mL this compound against various Enterobacterales isolates.
Table 1: MIC of Ceftibuten and Ceftibuten-Ledaborbactam against Ceftibuten-Resistant Enterobacterales [1]
| Bacterial Isolate | Ceftibuten MIC (µg/mL) | Ceftibuten-Ledaborbactam (4 µg/mL) MIC (µg/mL) | Fold Reduction in MIC |
| E. coli | >32 - 128 | 0.12 - 2 | >32 to 1024 |
| E. cloacae | >32 | 0.12 - 2 | >32 to 1024 |
| K. pneumoniae | >64 - 128 | 0.12 - 2 | >32 to 1024 |
Table 2: Activity of Ceftibuten-Ledaborbactam against Multidrug-Resistant (MDR) and ESBL-Positive Enterobacterales [2][5][6]
| Isolate Phenotype | Ceftibuten-Ledaborbactam MIC₅₀ (µg/mL) | Ceftibuten-Ledaborbactam MIC₉₀ (µg/mL) | % Susceptible at ≤1 µg/mL |
| All Enterobacterales | ≤0.06 | 0.25 | - |
| MDR Isolates | - | 0.25 | 89.7 |
| ESBL-Positive Phenotype | - | 0.25 | 98.3 |
| Ceftibuten-Resistant (MIC >1 µg/mL) | - | - | 85.7 |
Experimental Protocols
Broth Microdilution Method for MIC Determination
This protocol is based on the CLSI M07 guidelines for broth microdilution susceptibility testing[7][8].
Materials:
-
Ceftibuten analytical standard
-
This compound analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[4]
-
Sterile 96-well microtiter plates
-
Bacterial isolates for testing (e.g., E. coli, K. pneumoniae)
-
Quality control strains (e.g., E. coli ATCC® 25922™, K. pneumoniae ATCC® 700603™)
-
0.5 McFarland turbidity standard
-
Sterile saline or Tryptic Soy Broth (TSB)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Antimicrobial Stock Solutions:
-
Prepare stock solutions of ceftibuten and this compound in a suitable solvent as recommended by the manufacturer.
-
Sterilize the stock solutions by filtration through a 0.22 µm filter.
-
-
Preparation of this compound Working Solution:
-
Dilute the this compound stock solution in CAMHB to achieve a working concentration that, when further diluted in the microtiter plate, will result in a final fixed concentration of 4 µg/mL in each well.
-
-
Preparation of Ceftibuten Serial Dilutions:
-
Perform serial two-fold dilutions of the ceftibuten stock solution in CAMHB containing the fixed concentration of this compound (4 µg/mL).
-
The final concentrations of ceftibuten should typically range from 0.015 to 128 µg/mL.
-
Prepare a parallel set of ceftibuten serial dilutions in CAMHB without this compound to determine the MIC of ceftibuten alone.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or TSB.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer.
-
Dilute the adjusted inoculum in CAMHB to achieve a final bacterial concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation of Microtiter Plates:
-
Dispense 50 µL of the appropriate ceftibuten or ceftibuten-ledaborbactam dilution into each well of the 96-well plate.
-
Within 15 minutes of preparing the final inoculum, add 50 µL of the standardized bacterial suspension to each well.
-
Include a growth control well (CAMHB with inoculum, no antimicrobial) and a sterility control well (CAMHB only).
-
-
Incubation:
-
Incubate the microtiter plates at 35°C ± 2°C in ambient air for 16-20 hours.
-
-
MIC Determination:
-
Following incubation, visually inspect the plates for bacterial growth.
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
-
Quality Control:
-
Concurrently test the recommended quality control strains. The resulting MIC values should fall within the acceptable ranges published by CLSI.
-
Visualizations
Synergistic Mechanism of Ceftibuten and this compound
Caption: Synergistic action of Ceftibuten and this compound.
Experimental Workflow for MIC Determination
Caption: Broth microdilution workflow for MIC testing.
References
- 1. In vivo pharmacokinetics and pharmacodynamics of ceftibuten/ledaborbactam, a novel oral β-lactam/β-lactamase inhibitor combination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ceftibuten-Ledaborbactam Activity against Multidrug-Resistant and Extended-Spectrum-β-Lactamase-Positive Clinical Isolates of Enterobacterales from a 2018–2020 Global Surveillance Collection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ceftibuten/Ledaborbactam etzadroxil - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. venatorx.com [venatorx.com]
- 5. Ceftibuten-Ledaborbactam Activity against Multidrug-Resistant and Extended-Spectrum-β-Lactamase-Positive Clinical Isolates of Enterobacterales from a 2018-2020 Global Surveillance Collection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Broth microdilution susceptibility testing. [bio-protocol.org]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
Application Notes and Protocols for Studying β-Lactamase Kinetics Using Ledaborbactam
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ledaborbactam (formerly VNRX-5236) is a novel, orally bioavailable, broad-spectrum β-lactamase inhibitor (BLI) belonging to the cyclic boronate class.[1][2][3][4][5] It is being developed to restore the efficacy of β-lactam antibiotics against multidrug-resistant Gram-negative bacteria that produce serine β-lactamases.[1][2][3][4][5] These enzymes, categorized into Ambler classes A, C, and D, are a primary mechanism of resistance to many life-saving β-lactam antibiotics.[4] this compound's mechanism of action involves the formation of a reversible covalent bond with the active site serine residue of these enzymes, thereby inactivating them and protecting the partner antibiotic from hydrolysis.[1][6]
These application notes provide a comprehensive guide for researchers utilizing this compound as a tool to study the kinetics of β-lactamase enzymes. The protocols outlined below detail the necessary steps for determining key kinetic parameters, including the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the second-order rate constant for inactivation (k₂/Kᵢ).
Mechanism of Action
This compound's inhibitory activity follows a two-step model. Initially, a noncovalent complex is formed between the enzyme and the inhibitor. This is followed by the formation of a reversible covalent bond between the boron atom of this compound and the hydroxyl group of the active site serine residue of the β-lactamase.[1]
Quantitative Data
The inhibitory potency of this compound has been characterized against a range of purified serine β-lactamases. The following tables summarize the reported IC50, Ki, and k₂/Kᵢ values.
Table 1: IC50 Values of this compound Against Purified Serine β-Lactamases [1][7]
| Ambler Class | β-Lactamase | IC50 (µM) |
| A | CTX-M-15 | 0.02 |
| A | KPC-2 | 0.08 |
| C | P99AmpC | 0.01 |
| C | CMY-2 | 0.01 |
| D | OXA-1 | 0.07 |
| D | OXA-48 | 0.32 |
Table 2: Kinetic Parameters of this compound Against Purified Serine β-Lactamases [1][7]
| Ambler Class | β-Lactamase | Kᵢ (µM) | k₂/Kᵢ (10⁴ M⁻¹s⁻¹) |
| A | KPC-2 | 0.11 | 2.9 |
| A | CTX-M-15 | 0.01 | 4.8 |
| A | SHV-5 | 0.04 | 1.1 |
| C | P99AmpC | 0.01 | 6.0 |
Experimental Protocols
The following protocols are based on methodologies reported for the kinetic characterization of this compound and other boronic acid-based β-lactamase inhibitors.
Protocol 1: Determination of IC50 Values
This protocol outlines the procedure for determining the concentration of this compound required to inhibit 50% of the β-lactamase activity.
Materials:
-
Purified β-lactamase enzyme
-
This compound
-
Chromogenic substrate (e.g., nitrocefin for most enzymes, cefotaxime for CTX-M-15 and SHV-5, imipenem for KPC-2)[7]
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
96-well microtiter plates
-
Spectrophotometer capable of kinetic measurements
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in assay buffer.
-
Prepare a working solution of the purified β-lactamase in assay buffer. The final enzyme concentration should be chosen to give a linear rate of substrate hydrolysis for at least 10 minutes.
-
Prepare a stock solution of the substrate in assay buffer. The final substrate concentration should be at or near the Michaelis constant (Km) for the specific enzyme.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed volume of the β-lactamase solution to each well.
-
Add an equal volume of the serially diluted this compound solutions to the wells. Include control wells with buffer instead of inhibitor (for 100% activity) and wells with a known potent inhibitor or no enzyme (for background control).
-
-
Pre-incubation:
-
Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding a fixed volume of the substrate solution to all wells.
-
Immediately place the plate in a spectrophotometer and measure the change in absorbance over time at the appropriate wavelength (e.g., 486 nm for nitrocefin hydrolysis).
-
-
Data Analysis:
-
Calculate the initial velocity (rate of substrate hydrolysis) for each inhibitor concentration from the linear portion of the reaction progress curves.
-
Determine the percentage of inhibition for each this compound concentration relative to the uninhibited control.
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Determination of Ki and k₂/Kᵢ
This protocol is for determining the kinetic parameters of reversible, time-dependent inhibition.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. In vivo pharmacokinetics and pharmacodynamics of ceftibuten/ledaborbactam, a novel oral β-lactam/β-lactamase inhibitor combination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ceftibuten-Ledaborbactam Activity against Multidrug-Resistant and Extended-Spectrum-β-Lactamase-Positive Clinical Isolates of Enterobacterales from a 2018–2020 Global Surveillance Collection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microbiological Characterization of VNRX-5236, a Broad-Spectrum β-Lactamase Inhibitor for Rescue of the Orally Bioavailable Cephalosporin Ceftibuten as a Carbapenem-Sparing Agent against Strains of Enterobacterales Expressing Extended-Spectrum β-Lactamases and Serine Carbapenemases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Microbiological Characterization of VNRX-5236, a Broad-Spectrum β-Lactamase Inhibitor for Rescue of the Orally Bioavailable Cephalosporin Ceftibuten as a Carbapenem-Sparing Agent against Strains of Enterobacterales Expressing Extended-Spectrum β-Lactamases and Serine Carbapenemases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Potentiation of Cephalosporin Activity by Ledaborbactam in Laboratory Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in-vitro and in-vivo laboratory data and protocols for evaluating the potentiation of cephalosporin activity by the novel β-lactamase inhibitor, ledaborbactam. This compound, a cyclic boronate compound, is under development to restore the efficacy of cephalosporins against multidrug-resistant (MDR) Gram-negative bacteria.
Mechanism of Action
This compound is a potent inhibitor of Ambler class A, C, and D serine β-lactamases, including extended-spectrum β-lactamases (ESBLs) and carbapenemases such as Klebsiella pneumoniae carbapenemase (KPC) and OXA-48.[1][2][3][4] By binding to the active site of these enzymes, this compound protects the partner cephalosporin, such as ceftibuten, from hydrolysis, thereby restoring its antibacterial activity.[3][4] The combination of ceftibuten and this compound is being investigated as an oral treatment option for complicated urinary tract infections (cUTIs) caused by resistant Enterobacterales.[3][5][6][7]
Data Presentation
The following tables summarize the in-vitro activity of ceftibuten in combination with a fixed concentration of this compound (4 µg/mL) against various cohorts of Enterobacterales isolates. Minimum Inhibitory Concentrations (MICs) were determined using standard broth microdilution methods.
Table 1: In-Vitro Activity of Ceftibuten-Ledaborbactam against Multidrug-Resistant (MDR) and ESBL-Producing Enterobacterales
| Organism Subset | Ceftibuten MIC90 (µg/mL) | Ceftibuten-Ledaborbactam MIC90 (µg/mL) | Fold Reduction in MIC90 | % Susceptible at ≤1 µg/mL | Reference |
| All Enterobacterales (n=406) | >32 | 0.25 | ≥128 | 98.8 | [1] |
| MDR Enterobacterales (n=1219) | >32 | 0.5 | ≥64 | 89.7 | [1][3] |
| ESBL-Phenotype (n=not specified) | >32 | 0.5 | ≥64 | 98.3 | [1][6] |
| Amoxicillin-Clavulanate-Resistant | >32 | 1 | ≥32 | 94.0 | [1] |
Table 2: In-Vitro Activity of Ceftibuten-Ledaborbactam against Carbapenemase-Producing Enterobacterales
| Genotype | Ceftibuten-Ledaborbactam MIC90 (µg/mL) | % Susceptible at ≤1 µg/mL | Reference |
| KPC-positive | 2 | 85.9 | [3][6] |
| OXA-48-group-positive | 2 | 82.9 | [3][6] |
| Carbapenem-Resistant (phenotype) | >1 (MIC range 4 to ≥64) | 70.0 (inhibited at ≤1/4 µg/mL) | [1] |
Table 3: In-Vitro Activity of Ceftibuten-Ledaborbactam against Specific ESBL Genotypes
| Genotype (AmpC, carbapenemase negative) | Ceftibuten-Ledaborbactam MIC90 (µg/mL) | % Susceptible at ≤1 µg/mL | Reference |
| CTX-M-9 group | 0.25 | 96.3 | [3][6] |
| CTX-M-1 group | 0.5 | 91.5 | [3][6] |
| SHV-positive | 2 | 88.2 | [3][6] |
Experimental Protocols
In-Vitro Susceptibility Testing: Broth Microdilution
This protocol outlines the determination of Minimum Inhibitory Concentrations (MICs) for ceftibuten in combination with this compound against Enterobacterales isolates.
Materials:
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Ceftibuten powder
-
This compound powder
-
96-well microtiter plates
-
Bacterial isolates for testing
-
Quality control strains (e.g., E. coli ATCC 25922, K. pneumoniae ATCC BAA-1705)
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Antimicrobial Solutions:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test organism.
-
Suspend the colonies in saline or CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Incubation:
-
Inoculate the microtiter plates with the prepared bacterial suspension.
-
Include a growth control well (no antimicrobial) and a sterility control well (no inoculum).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
Following incubation, visually inspect the plates for bacterial growth.
-
The MIC is defined as the lowest concentration of ceftibuten that completely inhibits visible growth of the organism.
-
In-Vivo Efficacy Testing: Neutropenic Murine Thigh Infection Model
This protocol describes a common in-vivo model to assess the efficacy of antimicrobial agents.
Materials:
-
Female ICR mice (or other suitable strain)
-
Test organisms (e.g., ceftibuten-resistant E. coli, K. pneumoniae)
-
Cyclophosphamide for inducing neutropenia
-
Ceftibuten and this compound for injection
-
Saline
-
Thigh homogenizer
Procedure:
-
Induction of Neutropenia:
-
Administer cyclophosphamide to the mice intraperitoneally on days -4 and -1 prior to infection to induce neutropenia.
-
-
Infection:
-
Culture the test organism overnight and prepare an inoculum of the desired concentration.
-
Inject a defined volume of the bacterial suspension intramuscularly into the thigh of each mouse.
-
-
Antimicrobial Administration:
-
Assessment of Efficacy:
-
At various time points post-treatment (e.g., 24 hours), euthanize the mice.
-
Aseptically remove the thighs and homogenize the tissue.
-
Perform serial dilutions of the homogenate and plate on appropriate agar to determine the number of viable bacteria (CFU/thigh).
-
Efficacy is typically measured as the change in log10 CFU/thigh compared to untreated controls.[2]
-
Conclusion
The data presented demonstrate that this compound is a potent β-lactamase inhibitor that effectively restores the in-vitro activity of ceftibuten against a broad range of clinically relevant Enterobacterales, including MDR, ESBL-, and carbapenemase-producing strains. The provided protocols offer standardized methods for the continued evaluation of this and other β-lactam/β-lactamase inhibitor combinations in a laboratory setting. Further clinical development of ceftibuten-ledaborbactam is warranted to address the unmet need for oral treatment options for infections caused by these resistant pathogens.[3]
References
- 1. venatorx.com [venatorx.com]
- 2. In vivo pharmacokinetics and pharmacodynamics of ceftibuten/ledaborbactam, a novel oral β-lactam/β-lactamase inhibitor combination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ceftibuten-Ledaborbactam Activity against Multidrug-Resistant and Extended-Spectrum-β-Lactamase-Positive Clinical Isolates of Enterobacterales from a 2018–2020 Global Surveillance Collection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. venatorx.com [venatorx.com]
- 5. researchgate.net [researchgate.net]
- 6. Ceftibuten-Ledaborbactam Activity against Multidrug-Resistant and Extended-Spectrum-β-Lactamase-Positive Clinical Isolates of Enterobacterales from a 2018-2020 Global Surveillance Collection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ceftibuten/Ledaborbactam etzadroxil - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. venatorx.com [venatorx.com]
Application Notes and Protocols: Ledaborbactam in the Murine Thigh Infection Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ledaborbactam in the neutropenic murine thigh infection model, a critical preclinical model for evaluating the efficacy of new antimicrobial agents. The protocols and data presented are compiled from published studies and are intended to guide the design and interpretation of similar experiments.
Introduction
This compound (formerly VNRX-5236) is a novel, orally bioavailable β-lactamase inhibitor that restores the activity of ceftibuten against a broad spectrum of Ambler Class A, C, and D serine β-lactamase-producing Enterobacterales.[1][2] The combination of ceftibuten and this compound is being developed as an oral treatment option for complicated urinary tract infections (cUTIs) caused by multidrug-resistant (MDR) bacteria.[3] The neutropenic murine thigh infection model is a well-established and highly standardized in vivo system that mimics human soft tissue infections and is extensively used to assess the pharmacokinetics/pharmacodynamics (PK/PD) of antimicrobial agents.[4]
Mechanism of Action
This compound is a boronic acid-based β-lactamase inhibitor.[3] Its prodrug, this compound etzadroxil (formerly VNRX-7145), undergoes rapid biotransformation to the active this compound.[3][5] this compound works by covalently and reversibly binding to the active site serine of β-lactamase enzymes.[3][5] This inhibition protects β-lactam antibiotics, such as ceftibuten, from degradation, thereby restoring their antibacterial activity against resistant bacteria. This compound itself does not possess antibacterial activity.[3]
Efficacy Data in Murine Thigh Infection Model
The following tables summarize the quantitative data from studies evaluating the efficacy of the ceftibuten/ledaborbactam combination in the neutropenic murine thigh infection model.
Table 1: Bacterial Strains and Susceptibility
| Bacterial Species | Number of Isolates | Ceftibuten/Ledaborbactam MIC Range (mg/L) | Notes |
| Klebsiella pneumoniae | 6 | 0.12 - 2 | Ceftibuten-resistant clinical isolates. This compound was fixed at 4 mg/L for MIC testing.[1][2] |
| Escherichia coli | 5 | 0.12 - 2 | Ceftibuten-resistant clinical isolates. This compound was fixed at 4 mg/L for MIC testing.[1][2] |
| Enterobacter cloacae | 1 | 0.12 - 2 | Ceftibuten-resistant clinical isolate. This compound was fixed at 4 mg/L for MIC testing.[1][2] |
Table 2: In Vivo Efficacy and Pharmacodynamic Parameters
| Parameter | Value |
| Initial Bacterial Burden (0 h) | 5.96 ± 0.24 log10 CFU/thigh[1][2] |
| Bacterial Growth in Untreated Control (24 h) | 3.12 ± 0.93 log10 CFU/thigh[1][2] |
| Bacterial Growth with Ceftibuten Monotherapy (24 h) | 2.51 ± 1.09 log10 CFU/thigh[1][2] |
| Median this compound fAUC0–24/MIC for Stasis (Individual Isolates) | 3.59[1][2] |
| Median this compound fAUC0–24/MIC for Stasis (Composite Model) | 6.92[1][2] |
| Exposure-Response Relationship (R2) | 0.82 ± 0.15[1][2] |
Experimental Protocols
A detailed protocol for the neutropenic murine thigh infection model as applied to this compound efficacy studies is provided below.
Animal Model and Neutropenia Induction
-
Animal Strain: Specific pathogen-free female ICR (CD-1) mice are commonly used.
-
Immunosuppression: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A typical regimen is 150 mg/kg administered four days before infection and 100 mg/kg one day before infection.[1][6] This transiently depletes neutrophils, making the mice more susceptible to bacterial infection and allowing for the assessment of the antimicrobial agent's direct effect.[4]
Bacterial Inoculum Preparation and Infection
-
Bacterial Culture: The selected bacterial isolates are subcultured twice on Trypticase soy agar with 5% sheep blood for 18-24 hours.[1][6]
-
Inoculum Preparation: A bacterial suspension of approximately 1 x 107 CFU/mL is prepared in a suitable medium (e.g., sterile saline or Mueller-Hinton broth).
-
Infection: Mice are inoculated via intramuscular injection of 0.1 mL of the bacterial suspension into the thigh. This results in an initial bacterial burden of approximately 105 to 106 CFU/thigh.[1][6]
Drug Administration and Dosing
-
Treatment Initiation: Antimicrobial therapy is typically initiated 2 hours post-infection.
-
Human-Simulated Regimen: A key aspect of these studies is the simulation of human plasma concentration-time profiles of the drugs in mice. For ceftibuten, a dosing regimen is developed to mimic the exposure of a 600 mg q12h human dose.[1][2]
-
This compound Dosing: Escalating doses of this compound are administered in combination with the humanized ceftibuten regimen to determine the exposure required for efficacy.
Efficacy Assessment
-
Endpoint: The primary efficacy endpoint is the change in the number of viable bacteria (log10 CFU/thigh) at 24 hours compared to the 0-hour control group.
-
Tissue Homogenization: At the designated time points (0 and 24 hours), mice are euthanized, and the infected thigh muscle is aseptically removed and homogenized in sterile saline.
-
Bacterial Quantification: Serial dilutions of the tissue homogenates are plated on appropriate agar media to determine the number of colony-forming units (CFU).
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis
-
Pharmacodynamic Index: The PK/PD index that best correlates with the efficacy of this compound in combination with ceftibuten is the free drug area under the concentration-time curve over 24 hours divided by the minimum inhibitory concentration (fAUC0–24/MIC).[1]
-
Data Analysis: The change in log10 CFU/thigh at 24 hours is plotted against the this compound fAUC0–24/MIC. The Hill equation is used to model the exposure-response relationship and determine the fAUC0–24/MIC required for bacteriostasis (no change in bacterial burden) and different levels of bacterial killing.[1][2]
References
- 1. In vivo pharmacokinetics and pharmacodynamics of ceftibuten/ledaborbactam, a novel oral β-lactam/β-lactamase inhibitor combination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo pharmacokinetics and pharmacodynamics of ceftibuten/ledaborbactam, a novel oral β-lactam/β-lactamase inhibitor combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ceftibuten-Ledaborbactam Activity against Multidrug-Resistant and Extended-Spectrum-β-Lactamase-Positive Clinical Isolates of Enterobacterales from a 2018–2020 Global Surveillance Collection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 5. venatorx.com [venatorx.com]
- 6. venatorx.com [venatorx.com]
Application Note and Protocol for the Quantitative Analysis of Ledaborbactam in Human Plasma using HPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Ledaborbactam (formerly VNRX-5236) is a novel, orally bioavailable β-lactamase inhibitor being developed in combination with the cephalosporin ceftibuten to treat complicated urinary tract infections caused by multidrug-resistant Gram-negative bacteria. This compound effectively inhibits a broad spectrum of serine β-lactamases, including Ambler Class A, C, and D enzymes. Robust and reliable analytical methods are crucial for the pharmacokinetic and pharmacodynamic characterization of this compound in drug development. This document provides a detailed protocol for the quantitative analysis of this compound in human plasma using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).
Principle
This method utilizes reversed-phase HPLC for the chromatographic separation of this compound from plasma matrix components, followed by detection and quantification using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method is highly selective and sensitive, allowing for the accurate determination of this compound concentrations in a complex biological matrix. Protein precipitation is employed for sample preparation to remove proteins and other macromolecules that can interfere with the analysis.
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Internal Standard (IS): Vaborbactam (or a stable isotope-labeled this compound if available)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (with K2EDTA as anticoagulant)
-
Microcentrifuge tubes (1.5 mL)
-
HPLC vials and caps
Instrumentation and Analytical Conditions
Liquid Chromatography (HPLC)
-
HPLC System: A validated HPLC system capable of delivering accurate and precise gradients.
-
Column: A C18 reversed-phase column is recommended. A common choice would be a column with dimensions of 2.1 x 50 mm and a particle size of 1.7 µm.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 5 |
| 5.0 | 5 |
Mass Spectrometry (MS/MS)
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 150 °C
-
Desolvation Temperature: 500 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 150 L/hr
-
Collision Gas: Argon
MRM Transitions
Please note: The following MRM transitions are predicted based on the molecular weight of this compound (263.06 g/mol ) and common fragmentation patterns of similar molecules. These should be optimized in the user's laboratory.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound (Quantifier) | 264.1 | To be determined | 100 | To be determined | To be determined |
| This compound (Qualifier) | 264.1 | To be determined | 100 | To be determined | To be determined |
| Vaborbactam (IS) | 298.1 | 141.1 | 100 | 30 | 15 |
Experimental Protocols
Preparation of Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Vaborbactam and dissolve it in 10 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. The concentration of the internal standard working solution should be prepared to yield a final concentration of 100 ng/mL in the processed samples.
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for blank, calibration standards, QC samples, and unknown samples.
-
To each tube, add 50 µL of the corresponding plasma sample (blank, standard, QC, or unknown).
-
Add 150 µL of the internal standard working solution (in acetonitrile) to each tube.
-
Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer 100 µL of the supernatant to HPLC vials for analysis.
Method Validation
The analytical method should be validated according to the guidelines of the US Food and Drug Administration (FDA) or other relevant regulatory bodies. The validation should include the following parameters:
-
Selectivity and Specificity: Assessed by analyzing blank plasma from at least six different sources to ensure no significant interferences are observed at the retention times of this compound and the internal standard.
-
Linearity and Range: A calibration curve should be constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration. A linear range of 10 to 5000 ng/mL is suggested. The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on three different days. The intra- and inter-day precision (%CV) should be ≤15% (≤20% for the Lower Limit of Quantification, LLOQ), and the accuracy (% bias) should be within ±15% (±20% for the LLOQ).
-
Matrix Effect: Evaluated by comparing the peak response of this compound in post-extraction spiked plasma with the peak response in a neat solution at the same concentration.
-
Recovery: Determined by comparing the peak area of this compound in pre-extraction spiked plasma to that in post-extraction spiked plasma.
-
Stability: The stability of this compound in plasma should be assessed under various conditions, including bench-top stability, freeze-thaw stability, and long-term storage stability at -80 °C.
Data Presentation
Quantitative Data Summary
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 | ≥ 0.99 |
| Range | 10 - 5000 ng/mL | - |
| LLOQ | 10 ng/mL | S/N ≥ 10 |
| Intra-day Precision (%CV) | < 10% | ≤ 15% |
| Inter-day Precision (%CV) | < 12% | ≤ 15% |
| Intra-day Accuracy (% bias) | -5% to +8% | ± 15% |
| Inter-day Accuracy (% bias) | -7% to +10% | ± 15% |
| Recovery | > 85% | Consistent and reproducible |
| Matrix Effect | < 15% | Consistent and reproducible |
Visualizations
Application Notes and Protocols: Ledaborbactam for Reversing Antibiotic Resistance in Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ledaborbactam is an investigational, broad-spectrum, cyclic boronate β-lactamase inhibitor.[1] It is being developed as an oral prodrug, this compound etzadroxil, in combination with the third-generation cephalosporin, ceftibuten.[1][2] This combination therapy is designed to combat complicated urinary tract infections (cUTIs) caused by multidrug-resistant (MDR) Enterobacterales that produce serine β-lactamases.[3][4] this compound itself lacks antibacterial activity but functions to restore the efficacy of ceftibuten against a wide range of resistant bacteria.[1][3]
Mechanism of Action
This compound effectively reverses β-lactam antibiotic resistance by inhibiting the activity of Ambler class A, C, and D β-lactamases.[1][3] These enzymes are a primary mechanism of resistance in many Gram-negative bacteria, hydrolyzing and inactivating β-lactam antibiotics like ceftibuten. The mechanism of inhibition involves the covalent and reversible binding of this compound to the active site serine residue of the β-lactamase enzyme.[1][5] This binding prevents the enzyme from degrading the β-lactam antibiotic, allowing it to reach its target, the penicillin-binding proteins (PBPs), and exert its bactericidal effect.[6][7]
In Vitro Efficacy of Ceftibuten-Ledaborbactam
The combination of ceftibuten with this compound has demonstrated potent in vitro activity against a broad spectrum of clinical isolates of Enterobacterales, including those with challenging resistance profiles. This compound has been shown to significantly reduce the minimum inhibitory concentrations (MICs) of ceftibuten, restoring its activity against resistant strains.
Table 1: Ceftibuten-Ledaborbactam MICs against Multidrug-Resistant (MDR) Enterobacterales[3]
| Organism Subset | Ceftibuten MIC₉₀ (µg/mL) | Ceftibuten-Ledaborbactam MIC₉₀ (µg/mL) | % Susceptible to Ceftibuten-Ledaborbactam (≤1 µg/mL) |
| All Enterobacterales (n=3,889) | >32 | 0.25 | 98.3 |
| MDR Isolates (n=1,219) | >32 | 2 | 89.7 |
| ESBL-positive phenotype (n=1,017) | >32 | 0.25 | 98.3 |
| Carbapenem-nonsusceptible (n=244) | >32 | >32 | 54.1 |
This compound was tested at a fixed concentration of 4 µg/mL.
Table 2: Ceftibuten-Ledaborbactam MICs against Enterobacterales with Specific Resistance Genotypes[3][4]
| Genotype | Ceftibuten MIC₉₀ (µg/mL) | Ceftibuten-Ledaborbactam MIC₉₀ (µg/mL) | % Inhibited by Ceftibuten-Ledaborbactam (≤1 µg/mL) |
| CTX-M-9 group | >32 | 0.25 | 96.3 |
| CTX-M-1 group | >32 | 0.5 | 91.5 |
| SHV-positive | >32 | 2 | 88.2 |
| KPC-positive | >32 | 2 | 85.9 |
| OXA-48-group-positive | >32 | 2 | 82.9 |
This compound was tested at a fixed concentration of 4 µg/mL.
Table 3: Fold Reduction in Ceftibuten MICs in the Presence of this compound[8]
| Organism | Ceftibuten MIC Range (µg/mL) | Ceftibuten-Ledaborbactam MIC Range (µg/mL) | Fold Reduction in MIC |
| E. coli (n=5) | >32 - 128 | 0.12 - 2 | >32 to 1024 |
| E. cloacae (n=1) | >32 | 0.25 | >128 |
| K. pneumoniae (n=6) | >64 - 128 | 0.12 - 1 | >64 to 1024 |
This compound was tested at a fixed concentration of 4 µg/mL.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.[2][3][4][8]
1. Materials:
- Cation-adjusted Mueller-Hinton broth (CAMHB)
- 96-well microtiter plates
- Ceftibuten analytical standard
- This compound analytical standard
- Bacterial inoculum standardized to 0.5 McFarland
- Positive and negative control strains (e.g., E. coli ATCC 25922)
2. Preparation of Antimicrobial Solutions:
- Prepare stock solutions of ceftibuten and this compound in a suitable solvent.
- Prepare serial two-fold dilutions of ceftibuten in CAMHB in the microtiter plates.
- For the combination testing, add this compound to each well containing ceftibuten to achieve a final fixed concentration of 4 µg/mL.[3][4][9][8]
3. Inoculum Preparation:
- From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
4. Inoculation and Incubation:
- Inoculate each well of the microtiter plate with the prepared bacterial suspension.
- Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
- The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
- The MIC₉₀ is the MIC value at which at least 90% of the isolates in a test group are inhibited.
Protocol 2: Characterization of β-Lactamase Genes
To correlate phenotypic resistance with specific genetic determinants, β-lactamase genes can be identified using molecular methods.[3][4]
1. DNA Extraction:
- Extract genomic DNA from the clinical isolates using a commercial DNA extraction kit according to the manufacturer's instructions.
2. Polymerase Chain Reaction (PCR):
- Perform PCR using specific primers designed to amplify known β-lactamase genes (e.g., blaCTX-M, blaSHV, blaKPC, blaOXA-48).
- Use appropriate positive and negative controls for each PCR run.
3. Gel Electrophoresis:
- Analyze the PCR products by agarose gel electrophoresis to confirm the presence and size of the amplicons.
4. DNA Sequencing:
- For confirmation and identification of specific gene variants, purify the PCR products and perform Sanger sequencing or whole-genome sequencing.[3][4]
- Compare the obtained sequences to known β-lactamase gene sequences in public databases (e.g., GenBank).
Visualizations
Caption: Mechanism of this compound Action
Caption: MIC Determination Workflow
Conclusion
This compound, in combination with ceftibuten, demonstrates significant potential as an oral therapeutic option for infections caused by MDR Enterobacterales. Its ability to inhibit a wide range of clinically important β-lactamases restores the activity of ceftibuten against otherwise resistant pathogens. The provided data and protocols offer a framework for researchers and drug development professionals to further evaluate and understand the utility of this compound in combating antibiotic resistance. Continued investigation is warranted to fully elucidate its clinical potential.[3][4]
References
- 1. venatorx.com [venatorx.com]
- 2. venatorx.com [venatorx.com]
- 3. Ceftibuten-Ledaborbactam Activity against Multidrug-Resistant and Extended-Spectrum-β-Lactamase-Positive Clinical Isolates of Enterobacterales from a 2018–2020 Global Surveillance Collection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ceftibuten-Ledaborbactam Activity against Multidrug-Resistant and Extended-Spectrum-β-Lactamase-Positive Clinical Isolates of Enterobacterales from a 2018-2020 Global Surveillance Collection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound|VNRX-5236|β-Lactamase Inhibitor [benchchem.com]
- 6. Ceftibuten/Ledaborbactam etzadroxil - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. (Ceftibuten + this compound etzadroxil) by VenatoRx Pharmaceuticals for Enterobacteriaceae Infections: Likelihood of Approval [pharmaceutical-technology.com]
- 8. journals.asm.org [journals.asm.org]
- 9. In vivo pharmacokinetics and pharmacodynamics of ceftibuten/ledaborbactam, a novel oral β-lactam/β-lactamase inhibitor combination - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Ledaborbactam Resistance
This technical support center provides researchers, scientists, and drug development professionals with frequently asked questions (FAQs) and troubleshooting guides regarding the potential for resistance development to Ledaborbactam, a novel bicyclic boronate β-lactamase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a bicyclic boronate inhibitor of Ambler class A, C, and D serine β-lactamases.[1][2] It is developed in combination with β-lactam antibiotics like ceftibuten or cefepime.[3] The mechanism involves the boron atom forming a stable, reversible covalent bond with the active site serine residue (e.g., Ser70 in many class A enzymes) of the β-lactamase.[4] This interaction mimics the tetrahedral transition state of β-lactam hydrolysis, effectively trapping and inactivating the enzyme, thereby protecting the partner antibiotic from degradation.[1][2]
Q2: What is the spectrum of activity for this compound combinations?
This compound restores the activity of its partner cephalosporin against a wide range of Enterobacterales producing serine β-lactamases. This includes:
-
Class A: Extended-spectrum β-lactamases (ESBLs) like CTX-M and SHV, and carbapenemases like Klebsiella pneumoniae carbapenemase (KPC).[1]
-
Class C: AmpC enzymes.[5]
-
Class D: Carbapenemases such as OXA-48.[1]
This compound is not active against Class B metallo-β-lactamases (MBLs), such as NDM, VIM, or IMP, as these enzymes utilize zinc ions for catalysis and lack a serine nucleophile.[1]
Q3: What are the known mechanisms of resistance to this compound combinations?
Resistance to ceftibuten-ledaborbactam in clinical isolates has been primarily associated with mechanisms that are not inhibited by this compound or that reduce drug access to its target. These include:
-
Metallo-β-Lactamase (MBL) Production: The presence of MBLs, such as NDM-1, confers resistance as this compound does not inhibit this class of enzymes.[5]
-
Non-β-Lactamase Mediated Resistance: These mechanisms can include alterations to the drug's ultimate target or reduced drug entry.
-
Porin Alterations: Changes or loss of outer membrane porins can reduce the intracellular concentration of the antibiotic combination.[5] This is often observed in conjunction with the co-expression of multiple β-lactamases.[5]
-
PBP3 Mutations: An amino acid insertion (YRIN) in Penicillin-Binding Protein 3 (PBP3), the target of ceftibuten, has been identified in resistant strains.[5]
-
Q4: Can mutations in serine β-lactamases confer resistance to this compound?
While specific data from in vitro serial passage studies selecting for this compound resistance-conferring mutations in enzymes like CTX-M or SHV are not yet prominent in the available literature, studies on KPC variants provide insight. Mutations in the Ω-loop of KPC-3 (e.g., D179Y) that confer resistance to the inhibitor avibactam do not appear to significantly impact the activity of ceftibuten-ledaborbactam.[3] Ceftibuten-ledaborbactam remains highly active against E. coli strains expressing these KPC variants.[3] This suggests that the binding and inhibition mechanism of this compound may be less susceptible to certain mutations that affect other inhibitors.
Q5: What is the frequency of de novo resistance development to this compound?
Direct, quantitative data on the frequency of spontaneous resistance mutations are limited. However, initial studies suggest a low propensity for the development of resistance. In a surveillance study of 406 clinical Enterobacterales isolates, only 5 (1.2%) exhibited elevated MICs to ceftibuten-ledaborbactam.[5]
Quantitative Data Summary
Table 1: In Vitro Activity of Ceftibuten-Ledaborbactam against Resistant Enterobacterales
This compound is tested at a fixed concentration of 4 µg/mL.
| Organism Phenotype/Genotype | Number of Isolates | Ceftibuten-Ledaborbactam MIC₉₀ (µg/mL) | % Susceptible at ≤1 µg/mL | Reference |
| Multidrug-Resistant (MDR) | 1,219 | 2 | 89.7% | [1] |
| Presumptive ESBL-Positive | Not specified | 0.25 | 98.3% | [1] |
| CTX-M-1 Group Positive | Not specified | 0.5 | 91.5% | [1] |
| CTX-M-9 Group Positive | Not specified | 0.25 | 96.3% | [1] |
| SHV-Positive (ESBL) | Not specified | 2 | 88.2% | [1] |
| KPC-Positive | Not specified | 2 | 85.9% | [1] |
| OXA-48 Group Positive | Not specified | 2 | 82.9% | [1] |
Table 2: Biochemical Efficacy of this compound Against KPC β-Lactamase Variants
This table shows the second-order inactivation constant (k₂/K), which measures the efficiency of enzyme inhibition. A higher value indicates more efficient inhibition.
| Enzyme | Inhibitor | k₂/K (M⁻¹s⁻¹) | Reference |
| KPC-2 | This compound | 2,700 ± 200 | [3] |
| KPC-2 D179Y | This compound | 400 ± 100 | [3] |
| KPC-3 | This compound | 1,300 ± 100 | [3] |
| KPC-3 D179Y | This compound | 1,100 ± 100 | [3] |
Troubleshooting Guide
Q6: We are observing unexpectedly high MICs for a Cefepime/Ledaborbactam combination against a strain presumed to be susceptible. What are the potential causes?
If you encounter high MIC values (>8 µg/mL) for Cefepime/Ledaborbactam against an isolate expected to be susceptible (e.g., a known KPC or ESBL producer), consider the following potential causes and troubleshooting steps.
-
Verify Experimental Setup: First, rule out technical errors. Ensure the inoculum density is correct (0.5 McFarland standard), the Mueller-Hinton broth is properly prepared, and the antibiotic/inhibitor concentrations are accurate. Rerun the assay with appropriate quality control strains (E. coli ATCC 25922 and K. pneumoniae ATCC BAA-1705).
-
Check for Contamination: A mixed culture, where one of the organisms is resistant, can lead to a false result. Streak the isolate onto agar plates to ensure purity.
-
Screen for MBLs: Since this compound does not inhibit MBLs, their presence is a likely cause of resistance. Perform a phenotypic test, such as a combination disk test with IMP and EDTA, or use PCR to screen for common MBL genes (blaNDM, blaVIM, blaIMP).
-
Investigate Other Mechanisms: If the above are negative, consider non-β-lactamase-mediated resistance. Sequence outer membrane porin genes (ompC, ompF) for loss-of-function mutations and the PBP3 gene for insertions or mutations. Overexpression of AmpC can also contribute to elevated MICs and can be investigated with RT-qPCR.
Experimental Protocols
Protocol 1: In Vitro Serial Passage Assay for Resistance Selection
This protocol is designed to determine the potential for and frequency of de novo resistance development to a Cefepime/Ledaborbactam combination.
Materials:
-
Bacterial isolate of interest (e.g., E. coli expressing CTX-M-15).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Cefepime and this compound stock solutions.
-
96-well microtiter plates.
-
0.5 McFarland turbidity standard.
-
Incubator (37°C).
Procedure:
-
Baseline MIC Determination: Perform a standard broth microdilution assay to determine the initial Minimum Inhibitory Concentration (MIC) of the Cefepime/Ledaborbactam combination for the test isolate. Use a fixed concentration of this compound (e.g., 4 µg/mL).
-
Preparation for Day 1: In a 96-well plate, prepare a 2-fold serial dilution of Cefepime (with 4 µg/mL this compound) in CAMHB, starting from a concentration well above the baseline MIC down to sub-inhibitory concentrations.
-
Inoculation: Adjust an overnight culture of the test isolate to a 0.5 McFarland standard and then dilute to achieve a final concentration of ~5 x 10⁵ CFU/mL in each well of the prepared plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Daily Passage: a. On Day 2, identify the well with the highest concentration of Cefepime/Ledaborbactam that shows bacterial growth (this is the new MIC for that day). b. Prepare a new serial dilution plate as in Step 2. c. Inoculate the new plate using a diluted aliquot from the well that grew at 0.5x the previous day's MIC.
-
Repeat: Repeat the daily passage (Step 5) for a defined period, typically 14 to 30 days.
-
Analysis: a. Track the daily MIC. A significant (≥4-fold) and stable increase in MIC indicates the selection of resistant mutants. b. At the end of the experiment, plate the culture from the highest MIC well onto agar to isolate single colonies. c. Perform whole-genome sequencing on the resistant isolates to identify mutations in β-lactamase genes, porin genes, or PBPs.
Protocol 2: Biochemical Assay for this compound Inhibition Kinetics
This protocol determines the inhibition constant (Kᵢ) of this compound against a purified β-lactamase using the chromogenic substrate nitrocefin.
Materials:
-
Purified β-lactamase enzyme (e.g., KPC-3, CTX-M-15).
-
This compound stock solution.
-
Nitrocefin solution (e.g., 100 µM in reaction buffer).
-
Reaction Buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0).
-
96-well UV-transparent microtiter plate.
-
Spectrophotometer capable of kinetic reads at 486 nm.
Procedure:
-
Enzyme and Inhibitor Preparation: a. Dilute the purified β-lactamase in reaction buffer to a working concentration that yields a linear rate of nitrocefin hydrolysis over 5-10 minutes. b. Prepare a series of this compound dilutions in reaction buffer.
-
Assay Setup: a. In the wells of the microplate, add a fixed volume of reaction buffer. b. Add varying concentrations of the this compound dilutions to different wells. Include a control well with no inhibitor. c. Add the diluted β-lactamase enzyme to each well. d. Incubate the enzyme-inhibitor mixture for a set period (e.g., 10 minutes) at room temperature to allow for binding.
-
Initiate Reaction: a. Add nitrocefin solution to each well to initiate the hydrolysis reaction.
-
Kinetic Measurement: a. Immediately place the plate in the spectrophotometer and measure the change in absorbance at 486 nm every 30 seconds for 10 minutes. The rate of color change is proportional to enzyme activity.
-
Data Analysis: a. Calculate the initial velocity (V₀) of the reaction for each this compound concentration from the linear portion of the absorbance vs. time plot. b. Plot the reaction velocities against the substrate concentration in the presence of different inhibitor concentrations (Michaelis-Menten plot) or use a Dixon plot (1/velocity vs. inhibitor concentration) to determine the Kᵢ value. The Kᵢ represents the concentration of inhibitor required to reduce enzyme activity by half and is a measure of its potency.
References
- 1. Ceftibuten-Ledaborbactam Activity against Multidrug-Resistant and Extended-Spectrum-β-Lactamase-Positive Clinical Isolates of Enterobacterales from a 2018–2020 Global Surveillance Collection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. venatorx.com [venatorx.com]
- 3. Cefepime–taniborbactam and ceftibuten–this compound maintain activity against KPC variants that lead to ceftazidime–avibactam resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound|VNRX-5236|β-Lactamase Inhibitor [benchchem.com]
- 5. venatorx.com [venatorx.com]
Troubleshooting Inconsistent MIC Results with Ceftibuten-Ledaborbactam: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting inconsistent Minimum Inhibitory Concentration (MIC) results when working with the novel antibiotic combination, ceftibuten-ledaborbactam.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for ceftibuten-ledaborbactam?
A1: Ceftibuten-ledaborbactam is a combination of a β-lactam antibiotic and a β-lactamase inhibitor. Ceftibuten acts by inhibiting the synthesis of the bacterial cell wall, which is crucial for bacterial survival. It specifically targets and inactivates penicillin-binding proteins (PBPs), enzymes essential for the cross-linking of peptidoglycan, a major component of the cell wall[1]. Ledaborbactam is a broad-spectrum, non-β-lactam β-lactamase inhibitor. It protects ceftibuten from degradation by a wide variety of β-lactamase enzymes produced by bacteria, including Ambler class A, C, and D β-lactamases[2][3]. By itself, this compound has no antibacterial activity[3].
Q2: We are observing higher than expected MIC values for ceftibuten-ledaborbactam against our bacterial isolates. What are the potential causes?
A2: Several factors can contribute to elevated MIC values for ceftibuten-ledaborbactam. These can be broadly categorized as either technical issues during the MIC assay or underlying resistance mechanisms in the test isolates.
-
Technical Considerations:
-
Incorrect this compound Concentration: The potentiating effect of this compound is concentration-dependent. The standard fixed concentration for in vitro testing is 4 µg/mL[4][5][6][7]. Using a lower concentration will result in reduced inhibition of β-lactamases and consequently higher ceftibuten MICs.
-
Reagent Quality and Storage: Ensure that both ceftibuten and this compound are of high quality and have been stored correctly according to the manufacturer's instructions to prevent degradation.
-
Inoculum Density: An inoculum that is too dense can lead to falsely elevated MICs. It is critical to standardize the bacterial inoculum to 5 x 10^5 CFU/mL in the final well volume as per CLSI and EUCAST guidelines[8].
-
Growth Medium: Cation-adjusted Mueller-Hinton broth (CAMHB) is the recommended medium for broth microdilution testing of ceftibuten-ledaborbactam[8]. Using a different medium could affect the growth of the bacteria or the activity of the antimicrobial agents.
-
-
Bacterial Resistance Mechanisms:
-
Metallo-β-lactamases (MBLs): this compound does not inhibit MBLs (Ambler class B). Isolates producing MBLs, such as NDM-1, will exhibit high MICs to ceftibuten-ledaborbactam[8].
-
Co-expression of Multiple β-lactamases and Porin Alterations: The combined effect of producing multiple types of β-lactamases (e.g., OXA, CTX-M, and AmpC) in conjunction with alterations in bacterial porin channels, which can limit drug entry into the cell, can lead to elevated MICs[8].
-
Alterations in Penicillin-Binding Proteins (PBPs): Specific amino acid insertions or modifications in PBP3, the primary target of ceftibuten, can reduce the binding affinity of the drug and result in increased MIC values[8].
-
Q3: Our MIC results for ceftibuten-ledaborbactam are showing significant well-to-well or day-to-day variability. How can we improve reproducibility?
A3: Inconsistent MIC results can be frustrating. Here are some steps to improve the reproducibility of your experiments:
-
Standardize Protocols: Ensure that all laboratory personnel are adhering strictly to the standardized MIC testing protocol (see detailed protocol below). Any deviation, however minor, can introduce variability.
-
Quality Control: Routinely test quality control (QC) strains with known MIC ranges for ceftibuten-ledaborbactam. This will help to ensure that your reagents, media, and techniques are performing as expected. While specific QC ranges for ceftibuten-ledaborbactam are still being established, using relevant QC strains for β-lactam/β-lactamase inhibitor combinations can be a good starting point[9][10][11].
-
Inoculum Preparation: Pay close attention to the preparation of the bacterial inoculum. Use a spectrophotometer to adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard before making the final dilution.
-
Pipetting Technique: Inaccurate pipetting can lead to significant errors in drug concentrations and inoculum density. Ensure that pipettes are properly calibrated and that good pipetting technique is used.
-
Incubation Conditions: Maintain consistent incubation temperature (35°C ± 2°C) and duration (16-20 hours) for all assays.
Quantitative Data Summary
The following tables summarize the expected MIC values for ceftibuten-ledaborbactam against various bacterial isolates as reported in the literature. These values can serve as a reference for your own experimental results.
Table 1: Ceftibuten-Ledaborbactam MICs for Enterobacterales Subsets (this compound at 4 µg/mL)
| Isolate Subset | MIC50 (µg/mL) | MIC90 (µg/mL) |
| All Enterobacterales | ≤0.25 | 0.25 |
| Multidrug-Resistant (MDR) | ≤0.25 | 0.5 |
| ESBL-Positive | ≤0.25 | 0.5 |
| AmpC-Resistant | ≤0.25 | 1 |
| Carbapenem-Resistant | ≤0.25 | >32 |
Data adapted from a 2024 Phase 3 cUTI study.[8]
Table 2: Ceftibuten-Ledaborbactam MICs for Genotypically Characterized Enterobacterales (this compound at 4 µg/mL)
| Genotype | MIC50 (µg/mL) | MIC90 (µg/mL) |
| CTX-M-9 Group Positive | 0.12 | 0.25 |
| CTX-M-1 Group Positive | 0.12 | 0.5 |
| SHV-Positive (ESBL) | 0.25 | 2 |
| KPC-Positive | 0.25 | 2 |
| OXA-48-Group Positive | 0.25 | 2 |
Data adapted from a 2018–2020 global surveillance collection.[7]
Experimental Protocols
Broth Microdilution MIC Assay for Ceftibuten-Ledaborbactam
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST)[7][8][12][13].
1. Reagent Preparation:
-
Ceftibuten Stock Solution: Prepare a stock solution of ceftibuten in a suitable solvent (e.g., sterile distilled water or buffer) at a concentration of 1280 µg/mL.
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a concentration of 400 µg/mL.
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB): Prepare CAMHB according to the manufacturer's instructions.
2. Preparation of Drug Plates:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the ceftibuten stock solution in CAMHB to achieve final concentrations ranging from 32 µg/mL to 0.015 µg/mL.
-
Add this compound to each well (excluding the growth control well) to a final fixed concentration of 4 µg/mL.
-
The final volume in each well should be 50 µL before the addition of the bacterial inoculum.
-
Include a growth control well containing only CAMHB and a sterility control well containing uninoculated CAMHB with the drug combination.
3. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS) to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of 5 x 10^5 CFU/mL in the microtiter plate wells (a 1:100 dilution of a 5 x 10^7 CFU/mL suspension into the 50 µL well volume).
4. Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, bringing the final volume to 100 µL.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
The MIC is defined as the lowest concentration of ceftibuten (in the presence of 4 µg/mL this compound) that completely inhibits visible growth of the organism.
Visualizations
Caption: Mechanism of action of ceftibuten-ledaborbactam.
Caption: A logical workflow for troubleshooting inconsistent MIC results.
References
- 1. This compound|VNRX-5236|β-Lactamase Inhibitor [benchchem.com]
- 2. Ceftibuten/Ledaborbactam etzadroxil - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Ceftibuten-Ledaborbactam Activity against Multidrug-Resistant and Extended-Spectrum-β-Lactamase-Positive Clinical Isolates of Enterobacterales from a 2018–2020 Global Surveillance Collection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In vivo pharmacokinetics and pharmacodynamics of ceftibuten/ledaborbactam, a novel oral β-lactam/β-lactamase inhibitor combination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ceftibuten-Ledaborbactam Activity against Multidrug-Resistant and Extended-Spectrum-β-Lactamase-Positive Clinical Isolates of Enterobacterales from a 2018-2020 Global Surveillance Collection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. venatorx.com [venatorx.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Determination of MIC Quality Control Ranges for Ceftibuten-Avibactam (Fixed 4 μg/mL), a Novel β-Lactam/β-Lactamase Inhibitor Combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of MIC Quality Control Ranges for Ceftibuten-Avibactam (Fixed 4 μg/mL), a Novel β-Lactam/β-Lactamase Inhibitor Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EUCAST: Bacteria [eucast.org]
- 13. ihma.com [ihma.com]
Technical Support Center: Ledaborbactam Activity and Serum Protein Impact
Welcome to the technical support center for researchers studying Ledaborbactam. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the influence of serum proteins on the in vitro activity of this compound, particularly when used in combination with Ceftibuten.
Frequently Asked Questions (FAQs)
Q1: What is the reported plasma protein binding of this compound?
A1: The plasma protein binding of this compound exhibits significant interspecies variability. In ex vivo studies using murine plasma, this compound has a mean protein binding of approximately 6.7%[1][2]. This binding was found to be not concentration-dependent across the tested range[1][2]. In contrast, data from human studies indicates a substantially higher protein binding of 65-80%, which was also reported as not being concentration-dependent[3]. This highlights the critical importance of using species-specific protein binding data when extrapolating from nonclinical models to humans.
Q2: How does high protein binding of this compound in human serum potentially affect its in vitro activity?
A2: It is a well-established principle that only the unbound fraction of a drug is microbiologically active[4]. Therefore, the high protein binding of this compound in human serum (65-80%) would be expected to reduce the free concentration of the inhibitor available to interact with bacterial β-lactamases. This can lead to a decrease in the observed in vitro potency of the Ceftibuten-Ledaborbactam combination when tested in the presence of human serum or serum proteins compared to standard Mueller-Hinton broth.
Q3: Why are my in vitro MIC results for Ceftibuten-Ledaborbactam in Mueller-Hinton broth different from what might be expected in an in vivo setting?
A3: Standard susceptibility testing is typically performed in cation-adjusted Mueller-Hinton broth (CAMHB), which lacks the serum proteins found in vivo[5]. The potent in vitro activity of Ceftibuten-Ledaborbactam observed in CAMHB is based on the total drug concentration[5][6][7]. In an in vivo environment, the high protein binding of this compound in human serum will reduce the free fraction, which is the pharmacodynamically active component. Therefore, higher total concentrations of the drug may be required in vivo to achieve the same free concentration and inhibitory effect as observed in vitro in standard media.
Q4: What is the mechanism of action of this compound?
A4: this compound is a novel, orally bioavailable β-lactamase inhibitor that utilizes a boronic acid core[1][2]. It protects β-lactam antibiotics, such as Ceftibuten, from degradation by a broad spectrum of serine β-lactamases, including Ambler Class A, C, and D enzymes[1][6][7][8]. By binding to the active site of these enzymes, this compound restores the antibacterial activity of the partner β-lactam against many resistant strains of Enterobacterales[1][2].
Q5: Are there standardized methods to test the effect of serum on the activity of Ceftibuten-Ledaborbactam?
A5: Yes, standard broth microdilution or time-kill assays can be adapted to include human serum or human serum albumin (HSA) in the growth medium. A common approach is to supplement Mueller-Hinton broth with 50% human serum to mimic physiological conditions more closely. It is crucial to measure and compare the Minimum Inhibitory Concentrations (MICs) in both standard broth and serum-supplemented broth to quantify the impact of protein binding.
Troubleshooting Guide
Issue 1: Observed MIC of Ceftibuten-Ledaborbactam is higher than expected in my in vitro experiment.
-
Possible Cause 1: Your assay medium contains serum or albumin. The high protein binding of this compound in human serum (65-80%) reduces the free, active concentration of the inhibitor[3].
-
Solution: Quantify the free concentration of this compound in your assay medium using techniques like ultrafiltration or equilibrium dialysis to correlate the free drug concentration with the observed MIC.
-
-
Possible Cause 2: The bacterial inoculum was too high. A high inoculum can lead to increased β-lactamase production, potentially overwhelming the inhibitor.
-
Solution: Ensure your bacterial inoculum is standardized according to CLSI or EUCAST guidelines.
-
-
Possible Cause 3: Instability of the compound.
Issue 2: Discrepancy between murine in vivo efficacy and in vitro MICs.
-
Possible Cause: Significant difference in protein binding between mice (6.7%) and the species relevant to your in vitro assay (e.g., human, with 65-80% binding)[1][2][3]. The free fraction of this compound is much higher in mice, leading to greater potentiation of Ceftibuten at a given total concentration.
-
Solution: When designing in vitro experiments to predict in vivo outcomes, use serum from the same species as your animal model. For human dose projections, it is essential to use human serum or HSA and to consider the higher protein binding.
-
Issue 3: Variability in MIC results when testing in the presence of serum.
-
Possible Cause: Lot-to-lot variability of commercial serum. The composition of serum, including protein and lipid content, can vary between lots and suppliers, affecting drug binding.
-
Solution: If possible, use a single, large lot of serum for a series of related experiments. Always perform control experiments to ensure consistency.
-
-
Possible Cause 2: The presence of endogenous substances in serum that may interfere with the assay.
-
Solution: Use heat-inactivated serum to minimize enzymatic activity that could degrade the antibiotic or inhibitor.
-
Data on this compound Activity
The following tables summarize the in vitro activity of Ceftibuten in combination with a fixed concentration of this compound against various β-lactamase-producing Enterobacterales in standard cation-adjusted Mueller-Hinton broth (CAMHB). It is important to note that the presence of human serum proteins would likely increase these MIC values due to the high protein binding of this compound.
Table 1: Protein Binding of this compound
| Species | Matrix | Protein Binding (%) | Concentration Dependent | Reference |
| Murine | Plasma | 6.7 | No | [1][2] |
| Human | Plasma | 65 - 80 | No | [3] |
Table 2: In Vitro Activity of Ceftibuten-Ledaborbactam in Cation-Adjusted Mueller-Hinton Broth (CAMHB)
| Organism (β-lactamase type) | Ceftibuten MIC (µg/mL) | Ceftibuten + this compound (4 µg/mL) MIC (µg/mL) | Fold Reduction in MIC | Reference |
| E. coli (CTX-M) | >32 - 128 | 0.12 - 2 | >32 to 1024-fold | [1][2] |
| K. pneumoniae (KPC) | >64 - 128 | 0.12 - 2 | >32 to 1024-fold | [1][2] |
| E. cloacae | >32 | 0.12 - 2 | >32-fold | [1][2] |
| MDR Enterobacterales | MIC₉₀: >32 | MIC₉₀: 0.25 | ≥128-fold | [6][7] |
| ESBL-producing Enterobacterales | MIC₉₀: >32 | MIC₉₀: 0.25 | ≥128-fold | [6][7] |
MDR: Multidrug-resistant; ESBL: Extended-spectrum β-lactamase; MIC₉₀: Minimum inhibitory concentration for 90% of isolates.
Experimental Protocols
Protocol 1: Determination of this compound Protein Binding by Ultrafiltration
This protocol is adapted from the methodology described for ex vivo murine studies[1][2].
-
Sample Preparation: Obtain plasma (either from the species of interest or human plasma). Spike this compound into the plasma to achieve the desired final concentrations.
-
Ultrafiltration:
-
Pre-condition ultrafiltration devices (e.g., Centrifree® with a 30 kDa molecular weight cut-off) according to the manufacturer's instructions.
-
Add the this compound-spiked plasma to the ultrafiltration device.
-
Centrifuge at 2000 x g for 45 minutes at 4°C to separate the protein-free ultrafiltrate.
-
-
Analysis:
-
Collect the ultrafiltrate and an aliquot of the original plasma sample.
-
Determine the concentration of this compound in both the total plasma sample and the ultrafiltrate using a validated analytical method such as LC-MS/MS.
-
-
Calculation:
-
Calculate the percentage of protein binding using the formula: % Protein Binding = 100 - ((Concentration in ultrafiltrate / Concentration in total plasma) x 100)[1]
-
It is also recommended to assess non-specific binding of the compound to the ultrafiltration device by running a control sample with the drug in a protein-free buffer[1].
-
Protocol 2: MIC Determination in the Presence of Human Serum
This protocol follows the general principles of the CLSI broth microdilution method.
-
Media Preparation: Prepare cation-adjusted Mueller-Hinton broth (CAMHB) and a second medium consisting of 50% CAMHB and 50% pooled, heat-inactivated human serum.
-
Drug Dilutions: Prepare serial twofold dilutions of Ceftibuten in both media types. To each dilution, add a fixed concentration of this compound (e.g., 4 µg/mL).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum as per CLSI guidelines.
-
Incubation: Inoculate the drug-containing microtiter plates with the bacterial suspension. Incubate at 35°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of Ceftibuten (in the presence of the fixed concentration of this compound) that completely inhibits visible bacterial growth.
-
Comparison: Compare the MIC values obtained in CAMHB with those obtained in the serum-supplemented medium to determine the effect of serum proteins.
Visualizations
Caption: Workflow for determining the impact of human serum on Ceftibuten-Ledaborbactam MIC.
Caption: Impact of serum protein binding on the mechanism of action of this compound.
References
- 1. In vivo pharmacokinetics and pharmacodynamics of ceftibuten/ledaborbactam, a novel oral β-lactam/β-lactamase inhibitor combination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. venatorx.com [venatorx.com]
- 3. venatorx.com [venatorx.com]
- 4. journals.asm.org [journals.asm.org]
- 5. venatorx.com [venatorx.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Ceftibuten-Ledaborbactam Activity against Multidrug-Resistant and Extended-Spectrum-β-Lactamase-Positive Clinical Isolates of Enterobacterales from a 2018-2020 Global Surveillance Collection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
Ledaborbactam Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of ledaborbactam in cellular assays. While extensive preclinical safety assessments have indicated a clean off-target profile for this compound, this guide is designed to assist users who may encounter unexpected results in their specific experimental systems.
Frequently Asked Questions (FAQs)
Q1: Is this compound known to have off-target effects or cytotoxicity in mammalian cells?
A1: Based on available non-clinical safety data, this compound is reported to have no significant off-target enzymatic or binding activity, and no direct cytotoxicity, mutagenicity, or genotoxicity has been observed. Phase 1 clinical studies also reported no clinically relevant changes in electrocardiograms (ECGs), vital signs, or clinical laboratory values, supporting a favorable safety profile.[1] However, it is important to validate this in your specific cell line and assay conditions.
Q2: I am observing unexpected cell death or reduced proliferation in my cell culture after treating with this compound. What could be the cause?
A2: While direct cytotoxicity of this compound is not an expected outcome, several factors could contribute to observations of cell death or reduced proliferation:
-
Compound Purity and Solvent Effects: Verify the purity of your this compound lot. Impurities could have cytotoxic effects. Additionally, ensure the final concentration of the solvent (e.g., DMSO) is not exceeding the tolerance level of your specific cell line.
-
Assay Interference: Some assay reagents can be sensitive to the chemical properties of the test compound. For example, compounds that are reducing agents can interfere with tetrazolium-based proliferation assays (e.g., MTS/MTT).
-
Indirect Effects in Co-treatment Studies: If you are co-administering this compound with another compound (like a β-lactam antibiotic), consider the possibility of synergistic toxicity or altered pharmacology of the partner drug in your specific cellular model.
-
Cell Line Specific Vulnerabilities: While unlikely, your specific cell line may have unique sensitivities. It is recommended to perform a direct cytotoxicity assessment as outlined in the troubleshooting guides below.
Q3: My signaling pathway of interest is being modulated in an unexpected way. Is this a known off-target effect of this compound?
A3: There are no published reports of this compound directly modulating specific mammalian signaling pathways. However, the prodrug, this compound etzadroxil, has been identified as a substrate and inhibitor of the P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) transporters.[2] If your cells express high levels of these transporters, and your pathway is sensitive to the transport of other molecules, this could be an indirect mechanism of modulation.
Q4: What is the known profile of this compound regarding major safety-related protein targets?
A4: Preclinical assessments have indicated no adverse effects on cardiovascular, respiratory, or central nervous system (CNS) functions. Furthermore, this compound does not inhibit or induce major Cytochrome P450 (CYP) enzymes, suggesting a low potential for drug-drug interactions via this mechanism. It is a substrate of the organic anion transporters OAT3 and the organic cation transporter OCT1.
Troubleshooting Guides
Guide 1: Investigating Unexpected Cytotoxicity
If you observe unexpected cell death, follow this guide to determine if it is a direct cytotoxic effect of this compound.
Summary of Preclinical Safety Findings on this compound
| Safety Endpoint | Result/Conclusion |
| Cytotoxicity | No cytotoxicity reported. |
| Genotoxicity/Mutagenicity | No mutagenicity or genotoxicity reported. |
| Cardiovascular Effects | No adverse effects on cardiovascular systems; no clinically relevant ECG changes noted in Phase 1.[1] |
| Respiratory Effects | No adverse respiratory effects reported. |
| CNS Effects | No adverse CNS effects reported. |
| CYP450 Interaction | No inhibition or induction of major P450 enzymes. |
| Transporter Interaction | Substrate of OAT3 and OCT1. The prodrug, this compound etzadroxil, is a substrate and inhibitor of P-gp and BCRP.[2] |
Experimental Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes, a hallmark of cytotoxicity.
-
Cell Plating: Seed your mammalian cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the experiment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours.
-
Compound Preparation: Prepare a dilution series of this compound in your cell culture medium. Include a vehicle control (medium with the same final concentration of solvent, e.g., 0.1% DMSO) and a positive control for maximum lysis (e.g., 1% Triton X-100).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions, vehicle control, or medium to the respective wells. For the maximum lysis control, add the lysis agent 45 minutes before the end of the incubation period.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
LDH Measurement:
-
Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a catalyst and dye solution).
-
Add 50 µL of the reaction mixture to each well of the new plate.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of stop solution.
-
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 * (Sample Abs - Vehicle Control Abs) / (Max Lysis Abs - Vehicle Control Abs)
Workflow for Investigating Unexpected Cytotoxicity
Caption: Troubleshooting workflow for unexpected cellular cytotoxicity.
Guide 2: Investigating Potential Transporter Interactions
The prodrug of this compound, this compound etzadroxil, is an inhibitor of P-gp and BCRP. If your cells express these transporters and you observe unexpected changes in the activity of other compounds, this guide may help.
Experimental Protocol: Calcein-AM Efflux Assay for P-gp Inhibition
This assay uses a non-fluorescent P-gp substrate (Calcein-AM) that becomes fluorescent (Calcein) upon hydrolysis by intracellular esterases. P-gp inhibition leads to intracellular accumulation of Calcein and increased fluorescence.
-
Cell Plating: Seed cells known to express P-gp (e.g., MDCK-MDR1 or certain cancer cell lines) in a black, clear-bottom 96-well plate. Incubate for 24-48 hours to form a confluent monolayer.
-
Compound Preparation: Prepare dilutions of this compound etzadroxil in transport buffer (e.g., HBSS). Include a vehicle control and a known P-gp inhibitor as a positive control (e.g., Verapamil).
-
Inhibitor Incubation: Wash cells with warm transport buffer and then add the prepared compound dilutions. Incubate for 30 minutes at 37°C.
-
Substrate Addition: Add Calcein-AM to each well to a final concentration of ~1 µM.
-
Efflux and Measurement: Incubate for an additional 30-60 minutes at 37°C. Measure the intracellular fluorescence using a plate reader (Excitation ~485 nm, Emission ~530 nm).
-
Data Analysis: Increased fluorescence relative to the vehicle control indicates inhibition of P-gp-mediated efflux of Calcein-AM. Calculate the % inhibition for each concentration.
Logical Flow for Assessing P-gp/BCRP-Mediated Effects
Caption: Decision process for investigating transporter-mediated effects.
References
Addressing variability in Ledaborbactam prodrug conversion in vivo
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ledaborbactam and its prodrug, this compound etzadroxil.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its prodrug, this compound etzadroxil?
This compound (formerly VNRX-5236) is a novel, orally bioavailable β-lactamase inhibitor.[1][2] It is designed to be co-administered with β-lactam antibiotics to overcome bacterial resistance. This compound etzadroxil (formerly VNRX-7145) is the orally administered prodrug form, which is converted in the body to the active this compound.[2][3][4]
Q2: What is the primary mechanism of action of this compound?
This compound is a β-lactamase inhibitor that protects β-lactam antibiotics from degradation by a wide range of serine β-lactamases, including extended-spectrum β-lactamases (ESBLs) and carbapenemases such as KPC and OXA-48.[2][5] By inhibiting these enzymes, this compound restores the activity of the partner antibiotic against resistant bacteria.[2]
Q3: Why is this compound administered as a prodrug?
Administering this compound as a prodrug, this compound etzadroxil, enhances its oral bioavailability, ensuring that sufficient levels of the active drug reach the systemic circulation to be effective.[2][6]
Q4: How extensive is the in vivo conversion of this compound etzadroxil to this compound?
The conversion of this compound etzadroxil to this compound is extensive and rapid.[7][8] Pharmacokinetic studies in healthy volunteers have shown that the plasma exposure of the prodrug (this compound etzadroxil) is very low, with its Area Under the Curve (AUC) being less than 2% of the AUC of the active this compound.[3][4][5] This indicates a highly efficient conversion process.
Troubleshooting Guide
Q5: We are observing high variability in this compound plasma concentrations between our animal subjects. What could be the cause?
High variability in plasma concentrations during preclinical studies can stem from several factors:
-
Genetic Polymorphisms: Differences in the expression and activity of metabolic enzymes, such as esterases, among individual animals can lead to variations in the rate and extent of prodrug conversion.
-
Gastrointestinal Factors: The absorption of the oral prodrug can be influenced by individual differences in gastric pH, gastrointestinal motility, and the presence of food.
-
Health Status of Animals: Underlying health conditions can affect drug absorption, metabolism, and excretion, contributing to variability.
-
Dosing Accuracy: Ensure precise and consistent administration of the prodrug, as even small variations in the administered dose can lead to significant differences in plasma concentrations.
-
Ex Vivo Conversion: Inconsistent sample handling post-collection can lead to variable ex vivo conversion of the prodrug to the active form, artificially altering the measured concentrations.
Q6: Our in vitro experiments are showing inconsistent conversion rates. What should we check?
For reproducible in vitro results, consider the following:
-
Enzyme Source and Purity: The source and lot of enzymes (e.g., liver microsomes, S9 fractions, purified esterases) should be consistent. Enzyme activity can vary between batches and suppliers.
-
Cofactor Concentration: Ensure that necessary cofactors are present at optimal concentrations in the incubation buffer.
-
Buffer Conditions: The pH, ionic strength, and composition of the incubation buffer should be tightly controlled, as these can significantly impact enzyme activity.
-
Prodrug Stability: Assess the stability of this compound etzadroxil in the experimental buffer system without the presence of enzymes to rule out chemical degradation.
-
Assay Linearity: Confirm that the assay is running under linear conditions with respect to time and protein concentration.
Q7: How can we minimize ex vivo conversion of this compound etzadroxil in our collected samples?
To ensure accurate measurement of both the prodrug and the active drug, it is crucial to minimize conversion after sample collection.[9]
-
Rapid Processing at Low Temperatures: Process blood and plasma samples as quickly as possible on ice or in a refrigerated centrifuge.
-
Use of Enzyme Inhibitors: Collect blood samples in tubes containing esterase inhibitors, such as sodium fluoride or diisopropyl fluorophosphate, to prevent enzymatic conversion.
-
pH Control: Adjust the pH of the plasma sample to a range where the converting enzymes are less active.
-
Immediate Freezing and Validated Storage: Snap-freeze the samples in a dry ice/alcohol slurry and store them at -80°C until analysis. Ensure the stability of the prodrug and active drug under these storage conditions has been validated.[9]
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound (LED) and this compound Etzadroxil (LED-E) after Single Ascending Doses in Healthy Volunteers
| Dose of LED-E | Analyte | Cmax (µg/mL) [Geometric Mean] | Tmax (h) [Median] | AUCinf (h·µg/mL) [Geometric Mean] | t1/2 (h) [Geometric Mean] |
| 100 mg | LED-E | - | 0.50 - 0.75 | 0.177 | 2.8 - 4.7 |
| LED | - | 1.25 - 2.00 | 15.40 | - | |
| 1000 mg | LED-E | - | 0.50 - 0.75 | 2.300 | 2.8 - 4.7 |
| LED | - | 1.25 - 2.00 | 114.00 | - |
Data extracted from a Phase 1, single ascending dose study in healthy volunteers.[4] The terminal half-life of this compound in plasma after 10 days of multiple doses is approximately 11-12 hours.[3][4]
Table 2: In Vitro Activity of Ceftibuten in Combination with this compound against Resistant Enterobacterales
| Bacterial Species | Resistance Mechanism | Ceftibuten MIC (µg/mL) | Ceftibuten/Ledaborbactam (4 µg/mL) MIC (µg/mL) | Fold Reduction in MIC |
| E. coli | ESBL | >32 - 128 | 0.12 - 2 | >32 to >1024 |
| K. pneumoniae | ESBL | >64 - 128 | 0.12 - 2 | >32 to >1024 |
| E. cloacae | ESBL | >32 | 0.12 - 2 | >32 to >1024 |
| Enterobacterales | KPC-positive | - | MIC90: 2 | - |
| Enterobacterales | OXA-48-group-positive | - | MIC90: 2 | - |
Data from in vitro susceptibility testing.[2][10]
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in a Murine Model
-
Animal Model: Utilize female ICR mice (or another appropriate strain), aged 6-8 weeks.
-
Acclimatization: Allow animals to acclimate for at least 3 days before the experiment.
-
Dosing: Administer this compound etzadroxil orally via gavage at the desired dose.
-
Blood Sampling: Collect blood samples (approximately 50-100 µL) via tail vein or retro-orbital sinus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose). Collect samples into tubes containing an anticoagulant and an esterase inhibitor.
-
Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until bioanalysis.
-
Bioanalysis: Quantify the concentrations of this compound etzadroxil and this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.
Protocol 2: In Vitro Prodrug Conversion Assay using Human Liver Microsomes
-
Materials: Human liver microsomes, NADPH regenerating system, phosphate buffer (pH 7.4), this compound etzadroxil stock solution, and an organic solvent for quenching the reaction.
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, human liver microsomes, and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Add this compound etzadroxil to the mixture to initiate the reaction. The final substrate concentration should be within the linear range of the assay.
-
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and add it to a quenching solution (e.g., ice-cold acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
Analysis: Analyze the supernatant for the concentrations of this compound etzadroxil and this compound using a validated LC-MS/MS method.
-
Data Analysis: Determine the rate of disappearance of the prodrug and the rate of appearance of the active drug to calculate the conversion rate.
Visualizations
Caption: this compound prodrug conversion pathway and its mechanism of action.
Caption: Workflow for a typical in vivo pharmacokinetic study.
Caption: A logical approach to troubleshooting high variability in in vivo studies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. In vivo pharmacokinetics and pharmacodynamics of ceftibuten/ledaborbactam, a novel oral β-lactam/β-lactamase inhibitor combination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and pharmacokinetics of single and multiple doses of this compound etzadroxil with or without ceftibuten in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. venatorx.com [venatorx.com]
- 6. Current Trends in Clinical Trials of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. venatorx.com [venatorx.com]
- 8. venatorx.com [venatorx.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Ceftibuten-Ledaborbactam Activity against Multidrug-Resistant and Extended-Spectrum-β-Lactamase-Positive Clinical Isolates of Enterobacterales from a 2018-2020 Global Surveillance Collection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ledaborbactam Oral Bioavailability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ledaborbactam. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the oral bioavailability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge with the oral delivery of this compound?
A1: The active form of this compound (formerly VNRX-5236) inherently exhibits poor oral bioavailability.[1][2] This is a common characteristic for many β-lactamase inhibitors due to their hydrophilic nature, which limits their ability to permeate biological membranes.[2][3]
Q2: What is the principal strategy employed to enhance the oral bioavailability of this compound?
A2: The primary strategy is the use of a prodrug formulation.[1][4][5] this compound etzadroxil (formerly VNRX-7145) is the orally bioavailable prodrug of this compound.[6][7][8][9] After oral administration, this compound etzadroxil is designed to be absorbed and then converted in the body to the active this compound.[9][10]
Q3: How significant is the conversion of the prodrug to the active form?
A3: Studies have shown extensive conversion of this compound etzadroxil to the active this compound. Following single doses of the prodrug, the systemic exposure (AUCinf) of this compound etzadroxil was less than 2% of the exposure to the active this compound, indicating efficient conversion.[8][10][11]
Q4: With which antibiotic is this compound etzadroxil being co-developed for oral administration?
A4: this compound etzadroxil is being developed as a fixed-dose combination with ceftibuten, an oral third-generation cephalosporin.[6][7][12] This combination aims to provide an oral treatment option for infections caused by multi-drug resistant Enterobacterales, particularly complicated urinary tract infections (cUTIs).[7][12]
Q5: Are there other general strategies to improve the oral bioavailability of β-lactamase inhibitors?
A5: Yes, besides the prodrug approach, other strategies that have been historically used for β-lactam antibiotics include active transport mechanisms.[3] For instance, some orally bioavailable β-lactam drugs utilize transporters like the proton-coupled peptide transporter PepT1 (SLC15A1) for absorption in the intestine.[3]
Troubleshooting Guide
Issue 1: Inconsistent or low oral bioavailability observed in preclinical animal models.
| Potential Cause | Troubleshooting Step |
| Improper Formulation | The formulation of the oral dosage form is critical. For this compound etzadroxil, suspensions in vehicles like 0.5% carboxymethylcellulose sodium (CMC Na) have been used.[1] Ensure the compound is properly suspended and the dosing vehicle is appropriate for the animal model. |
| Species-specific Metabolism | The rate and extent of prodrug conversion can vary between species. This compound etzadroxil has shown consistent oral bioavailability across mice, dogs, and monkeys (F = 61–82%).[1] However, if using a different model, consider potential differences in esterase activity or other metabolic pathways. |
| Gastrointestinal Conditions | Factors within the gastrointestinal tract such as pH, motility, and the presence of food can significantly impact drug absorption.[13] Standardize feeding schedules for animal studies to minimize variability. |
Issue 2: Difficulty in establishing a pharmacokinetic/pharmacodynamic (PK/PD) relationship for oral this compound.
| Potential Cause | Troubleshooting Step |
| Inappropriate PK/PD Index | For this compound administered with ceftibuten, the PK/PD index that best correlates with efficacy has been identified as the free-drug area under the curve to minimum inhibitory concentration ratio (fAUC/MIC).[2][6] Ensure you are measuring and modeling the correct PK/PD parameter. |
| Variability in MIC Testing | The minimum inhibitory concentration (MIC) is a critical component of the PK/PD index. Ensure that MIC testing protocols are standardized, particularly the fixed concentration of this compound used (e.g., 4 mg/L has been used in several studies).[6][14][15] |
| Humanized Dosing Regimens | When translating preclinical data, it is important to use dosing regimens that simulate human exposures. Murine models have been developed to mimic humanized ceftibuten exposures when studying the efficacy of the combination.[6][14] |
Data Summary
Table 1: Oral Bioavailability of this compound Etzadroxil in Preclinical Species
| Species | Dose (mg/kg) | Oral Bioavailability (F%) | Reference |
| Mouse | 5 - 10 | 61 - 82 | [1] |
| Dog | 5 - 10 | 61 - 82 | [1] |
| Monkey | 5 - 10 | 61 - 82 | [1] |
Table 2: Caco-2 Cell Permeability
| Compound | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Absorption Potential Classification | Reference |
| This compound etzadroxil | 9.22 | High | [1] |
| This compound | - | Poor | [1] |
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
This protocol is a generalized procedure based on the information that a Caco-2 cell permeability study was undertaken for this compound etzadroxil.[1]
-
Cell Culture: Caco-2 cells are seeded onto permeable filter supports in transwell plates and cultured for 21-25 days to allow for differentiation into a confluent monolayer with well-developed tight junctions.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and/or the permeability of a fluorescent marker like Lucifer yellow.
-
Permeability Experiment:
-
The test compound (e.g., this compound etzadroxil) is added to the apical (donor) side of the transwell.
-
Samples are collected from the basolateral (receiver) side at various time points.
-
The concentration of the compound in the donor and receiver compartments is quantified using a suitable analytical method, such as LC-MS/MS.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter, and C₀ is the initial concentration in the donor compartment.
-
Visualizations
Caption: Workflow for developing an orally bioavailable this compound prodrug.
Caption: Logical relationship of this compound etzadroxil prodrug strategy.
References
- 1. This compound (VNRX-5236) | Bacterial | 1842397-36-7 | Invivochem [invivochem.com]
- 2. Pharmacokinetics of Non-β-Lactam β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of β-Lactam Antibiotics: Clues from the Past To Help Discover Long-Acting Oral Drugs in the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo pharmacokinetics and pharmacodynamics of ceftibuten/ledaborbactam, a novel oral β-lactam/β-lactamase inhibitor combination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. basilea.com [basilea.com]
- 8. Safety and pharmacokinetics of single and multiple doses of this compound etzadroxil with or without ceftibuten in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety and pharmacokinetics of single and multiple doses of this compound etzadroxil with or without ceftibuten in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. (Ceftibuten + this compound etzadroxil) by VenatoRx Pharmaceuticals for Enterobacteriaceae Infections: Likelihood of Approval [pharmaceutical-technology.com]
- 13. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 14. academic.oup.com [academic.oup.com]
- 15. In vivo pharmacokinetics and pharmacodynamics of ceftibuten/ledaborbactam, a novel oral β-lactam/β-lactamase inhibitor combination - PubMed [pubmed.ncbi.nlm.nih.gov]
Ledaborbactam formulation challenges for in vivo studies
Welcome to the technical support center for Ledaborbactam formulation in in vivo studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common formulation challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its formulation for in vivo studies challenging?
A1: this compound (formerly VNRX-5236) is a novel, broad-spectrum boronic acid β-lactamase inhibitor. Its formulation can be challenging due to its poor oral absorption, which necessitates either parenteral administration or the use of a prodrug for oral delivery.[1][2] Like many boronic acid-based compounds, it may also present solubility and stability challenges that require careful selection of formulation excipients.
Q2: What is the purpose of the prodrug, this compound etzadroxil (VNRX-7145)?
A2: this compound etzadroxil is an orally bioavailable prodrug of this compound.[2] It is designed to be absorbed from the gastrointestinal tract and then rapidly cleaved to release the active this compound molecule into the bloodstream. This approach bypasses the poor absorption of this compound itself, allowing for oral administration in preclinical and clinical studies.[1]
Q3: What are the common routes of administration for this compound in in vivo studies?
A3: In preclinical studies, this compound has been administered via intravenous (IV), subcutaneous (SC), and oral (as the prodrug this compound etzadroxil) routes.[1] The choice of administration route often depends on the specific experimental goals, such as pharmacokinetic profiling or efficacy testing.
Q4: Are there any known stability issues with this compound formulations?
A4: While specific stability data for this compound is not extensively published, β-lactamase inhibitors, as a class, can be susceptible to hydrolysis, especially at non-optimal pH and higher temperatures. For long-term storage of stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[3] General best practices for β-lactam antibiotics suggest that storage at -70°C is optimal for maintaining stability in prepared solutions.[4]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the preparation and administration of this compound formulations for in vivo studies.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock solution in aqueous buffer. | This compound has limited aqueous solubility. The addition of a concentrated DMSO solution to an aqueous vehicle can cause the drug to crash out. | - Decrease the concentration of the final formulation. - Increase the proportion of co-solvents in the final formulation (e.g., polyethylene glycol, propylene glycol). - Utilize a surfactant , such as Tween 80, to improve solubility and prevent precipitation. - Adjust the pH of the aqueous buffer to a range where this compound solubility is higher (requires pKa data for optimization). |
| Inconsistent or low bioavailability after oral administration of this compound. | This compound has poor intrinsic oral absorption.[1] | - Use the prodrug this compound etzadroxil for oral dosing studies.[1][2] - If the active moiety must be used, consider alternative routes of administration with higher bioavailability, such as subcutaneous or intravenous injection. |
| Lack of dose proportionality with oral dosing of the prodrug. | This has been observed in some studies and may be due to saturation of intestinal transporters or other absorption mechanisms.[1] | - Switch to a parenteral route of administration , such as subcutaneous injection, which has shown dose-proportional pharmacokinetics for this compound.[1] |
| Suspected degradation of the compound in the formulation. | Instability due to pH, temperature, or light exposure. | - Prepare formulations fresh before each experiment. - Store stock solutions at or below -20°C , protected from light.[3] - Maintain the pH of the formulation in a neutral range (e.g., pH 7.0-7.4) using a suitable buffer, such as sodium phosphate, as this is a common pH for parenteral formulations.[1][5] |
| Difficulty achieving the desired concentration for high-dose studies. | Limited solubility of this compound in common aqueous-based vehicles. | - Formulate using a co-solvent system. A common starting point is a mixture of DMSO and a biocompatible co-solvent like PEG300 or propylene glycol, with a small percentage of a surfactant like Tween 80. - For intravenous administration, a formulation with up to 5% Dimethylacetamide (DMA) as a co-solvent has been reported.[1] |
Data Presentation
Table 1: Example Formulations for this compound and its Prodrug in Preclinical Studies
| Compound | Route of Administration | Vehicle Composition | Concentration Range | Reference |
| This compound (VNRX-5236) | Subcutaneous (SC) | 50 mM Sodium Phosphate Buffer, pH 7.0 | 0.3 - 3.5 mg/mL | [1][5] |
| This compound etzadroxil (VNRX-7145) | Oral (PO) | 0.5% Tween 80 in Sodium Acetate/Acetic Acid Buffer, pH ~5.0 (with DMSO for initial dissolution) | Not specified | [1] |
| This compound (VNRX-5236) | Intravenous (IV) | 5% DMA, 95% (0.5% CMC / 0.5% Tween 80) | 2.5 mg/mL | [1] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 263.05 g/mol | [6] |
| XLogP | 0.49 | [2] |
| Hydrogen Bond Donors | 3 | [2] |
| Hydrogen Bond Acceptors | 6 | [2] |
| Aqueous Solubility | Data not publicly available | |
| pKa | Data not publicly available |
Note: The lack of publicly available, quantitative aqueous solubility and pKa data necessitates an empirical approach to formulation development, starting with the successful formulations reported in the literature.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Subcutaneous Administration
This protocol is based on methodologies reported in preclinical efficacy studies.[1][5]
-
Materials:
-
This compound (VNRX-5236) powder
-
Sodium Phosphate Monobasic
-
Sodium Phosphate Dibasic
-
Water for Injection (WFI)
-
pH meter
-
Sterile filters (0.22 µm)
-
Sterile vials
-
-
Procedure:
-
Prepare a 50 mM sodium phosphate buffer.
-
Dissolve the appropriate amounts of sodium phosphate monobasic and dibasic in WFI to achieve the target concentration.
-
Adjust the pH of the buffer to 7.0 using dropwise addition of 1N NaOH or 1N HCl as needed.
-
Sterile-filter the buffer through a 0.22 µm filter into a sterile container.
-
-
Accurately weigh the required amount of this compound powder.
-
In a sterile vial, add a small volume of the 50 mM sodium phosphate buffer (pH 7.0) to the this compound powder to create a slurry.
-
Gradually add more buffer while vortexing or sonicating until the desired final concentration is reached and the drug is fully dissolved. Concentrations ranging from 0.3 to 3.5 mg/mL have been reported.[1]
-
Visually inspect the solution for any particulates.
-
The final formulation is administered via subcutaneous injection, typically in a volume of 0.1-0.2 mL in mice.[1]
-
Protocol 2: Preparation of this compound etzadroxil Formulation for Oral Gavage
This protocol is adapted from pharmacokinetic studies of the prodrug.[1]
-
Materials:
-
This compound etzadroxil (VNRX-7145) powder
-
Dimethyl sulfoxide (DMSO)
-
Tween 80 (Polysorbate 80)
-
Sodium Acetate
-
Acetic Acid
-
Water for Injection (WFI)
-
Sterile vials
-
-
Procedure:
-
Prepare a sodium acetate/acetic acid buffer. Adjust the pH to approximately 5.0.
-
Prepare a 0.5% Tween 80 solution in the sodium acetate/acetic acid buffer.
-
Accurately weigh the this compound etzadroxil powder.
-
Dissolve the powder in a minimal amount of DMSO to create a concentrated stock solution.
-
Slowly add the DMSO stock solution to the 0.5% Tween 80 in acetate buffer with continuous stirring to achieve the final desired concentration.
-
The final formulation is administered via oral gavage.
-
Visualizations
References
- 1. This compound (VNRX-5236) | Bacterial | 1842397-36-7 | Invivochem [invivochem.com]
- 2. Discovery of VNRX-7145 (VNRX-5236 Etzadroxil): An Orally Bioavailable β-Lactamase Inhibitor for Enterobacterales Expressing Ambler Class A, C, and D Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo pharmacokinetics and pharmacodynamics of ceftibuten/ledaborbactam, a novel oral β-lactam/β-lactamase inhibitor combination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Head-to-Head Comparison: Ledaborbactam and Avibactam Against KPC-Producing Bacteria
For Immediate Release
In the ongoing battle against antibiotic resistance, the emergence of Klebsiella pneumoniae carbapenemase (KPC)-producing bacteria presents a significant clinical challenge. This guide provides a detailed comparison of two key β-lactamase inhibitors, ledaborbactam and avibactam, in their efficacy against these formidable pathogens. Developed for researchers, scientists, and drug development professionals, this document synthesizes available in vitro and in vivo data to offer an objective performance analysis.
Executive Summary
Both this compound, in combination with ceftibuten, and avibactam, paired with ceftazidime, have demonstrated potent activity against KPC-producing Enterobacterales. In vitro studies consistently show that both inhibitors significantly lower the minimum inhibitory concentrations (MICs) of their partner β-lactams. Notably, recent research indicates that ceftibuten-ledaborbactam and cefepime-taniborbactam (a related bicyclic boronate) may retain activity against certain KPC variants that confer resistance to ceftazidime-avibactam[1][2][3][4]. While direct head-to-head in vivo comparative studies are limited, existing animal model data for both combinations demonstrate significant efficacy in reducing bacterial burden in various infection models, including those caused by KPC producers[5][6][7][8][9][10].
In Vitro Efficacy: A Quantitative Comparison
The in vitro potency of this compound and avibactam against KPC-producing isolates is a critical measure of their potential clinical utility. The following tables summarize key quantitative data from various studies.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) Data against KPC-Producing Enterobacterales
| Organism/Strain | β-Lactamase(s) | Ceftibuten MIC (µg/mL) | Ceftibuten-Ledaborbactam (4 µg/mL) MIC (µg/mL) | Ceftazidime MIC (µg/mL) | Ceftazidime-Avibactam (4 µg/mL) MIC (µg/mL) | Reference(s) |
| K. pneumoniae (Clinical Isolates) | KPC-positive | >32 - 128 | 0.12 - 2 | >128 | 0.38/1.5 (MIC₅₀/₉₀) | [5][11] |
| E. coli expressing KPC variants | KPC-2, KPC-3 | N/A | ≤0.5 | >256 | >256 (for some variants) | [1][2] |
| Enterobacterales (Global Surveillance) | KPC-positive | N/A | 2 (MIC₉₀) | N/A | N/A | |
| K. pneumoniae (in vitro selection) | KPC-3 variants | N/A | N/A | >256 | Elevated | [1] |
Note: Direct comparative MIC data from a single study is ideal but not always available. Data is compiled from multiple sources to provide a broader overview.
Table 2: Kinetic Parameters of KPC-2 Inhibition
| Inhibitor | k₂/Kᵢ (M⁻¹s⁻¹) | Kᵢ (app) (µM) | Reference(s) |
| Avibactam | ~10³ - 10⁴ | N/A | [12] |
| This compound | Significantly higher than Avibactam against some resistant KPC variants | N/A | [1][4] |
Note: Kinetic data for this compound against wild-type KPC-2 is not as widely published as for avibactam. The available data suggests an advantage for this compound against certain avibactam-resistant KPC variants.
In Vivo Efficacy: Animal Model Data
While a direct in vivo comparison is lacking in the literature, independent studies highlight the efficacy of both combinations in relevant animal infection models.
Ceftibuten-Ledaborbactam
In a neutropenic murine thigh infection model using ceftibuten-resistant Enterobacterales, including KPC-producing K. pneumoniae, the combination of ceftibuten with this compound demonstrated significant dose-dependent bacterial killing[5][13]. A human-simulated regimen of ceftibuten in this model showed that the addition of this compound was essential for achieving bacteriostasis[5][13]. Furthermore, in a murine urinary tract infection (UTI) model with KPC-2-producing E. coli, ceftibuten-ledaborbactam resulted in a significant reduction in bacterial burden in both the kidneys and bladder[8][10].
Ceftazidime-Avibactam
Ceftazidime-avibactam has been evaluated in several animal models. In a neutropenic mouse thigh infection model with KPC-2-carrying K. pneumoniae, the combination was bactericidal, whereas ceftazidime alone had little effect[6]. Similarly, in a rat intra-abdominal abscess model with a KPC-2-positive K. pneumoniae isolate, ceftazidime-avibactam was highly effective, reducing bacterial counts by approximately 6 log₁₀ CFU/abscess compared to ceftazidime alone[7][9]. An in vitro pharmacokinetic/pharmacodynamic (PK/PD) model also demonstrated potent bactericidal activity of ceftazidime-avibactam against KPC-producing strains[11].
Mechanisms of Action and Inhibition
Both this compound and avibactam are serine β-lactamase inhibitors, but they belong to different chemical classes, which influences their interaction with the KPC enzyme.
Avibactam is a diazabicyclooctane (DBO) inhibitor. It forms a covalent, reversible acyl-enzyme intermediate with the serine residue in the active site of the KPC enzyme. This binding inactivates the enzyme, preventing the hydrolysis of the partner β-lactam.
This compound is a bicyclic boronate inhibitor. It also forms a covalent adduct with the active site serine of the KPC enzyme. The boronic acid moiety is key to its mechanism, acting as a transition-state analog that binds with high affinity.
Experimental Protocols
The methodologies employed in the cited studies are crucial for the interpretation of the presented data. Below is a summary of the key experimental protocols.
In Vitro Susceptibility Testing
-
Method: Broth microdilution was the standard method used to determine MICs, following Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Inhibitor Concentration: this compound and avibactam were typically tested at a fixed concentration of 4 µg/mL.
-
Bacterial Strains: A variety of clinical isolates of KPC-producing K. pneumoniae, E. coli, and other Enterobacterales were used. Some studies also utilized engineered laboratory strains expressing specific KPC variants.
-
Quality Control: Standard ATCC strains were used for quality control in the susceptibility testing.
Enzyme Kinetics
-
Enzyme Purification: KPC enzymes were expressed in E. coli and purified using chromatography techniques.
-
Kinetic Assays: Inhibition kinetics were determined by measuring the hydrolysis of a chromogenic cephalosporin substrate (e.g., nitrocefin) in the presence of varying concentrations of the inhibitor.
-
Data Analysis: Kinetic parameters such as the inhibition constant (Kᵢ) and the second-order rate constant (k₂/Kᵢ) were calculated by fitting the data to appropriate kinetic models.
Animal Infection Models
-
Neutropenic Thigh Model:
-
Animals: Immunocompromised (neutropenic) mice were used.
-
Infection: A defined inoculum of a KPC-producing bacterial strain was injected into the thigh muscle.
-
Treatment: Human-simulated regimens of the antibiotic-inhibitor combinations were administered, typically via subcutaneous or intravenous routes.
-
Outcome: The primary endpoint was the change in bacterial load (log₁₀ CFU) in the thigh muscle over a 24-hour period.
-
-
Urinary Tract Infection (UTI) Model:
-
Animals: Mice were used.
-
Infection: Bacteria were introduced into the bladder via a catheter to establish a UTI.
-
Treatment: Human-simulated oral or parenteral regimens were administered.
-
Outcome: Bacterial counts in the kidneys and bladder were determined after a set treatment period.
-
-
Intra-abdominal Abscess Model:
-
Animals: Rats were used.
-
Infection: Fecal pellets containing a KPC-producing strain were implanted into the abdominal cavity to induce an abscess.
-
Treatment: Multiple doses of the drug combinations were administered over a period of, for example, 52 hours.
-
Outcome: The number of viable bacteria in the abscesses was quantified at the end of the treatment period.
-
Conclusion
Both this compound and avibactam are highly effective inhibitors of KPC β-lactamases, restoring the activity of their respective β-lactam partners. The available data suggests that ceftibuten-ledaborbactam may have an advantage against certain KPC variants that confer resistance to ceftazidime-avibactam. However, more direct comparative studies, particularly in vivo, are needed to fully delineate the relative efficacy of these two important antibacterial combinations. The choice of therapy will likely depend on the specific KPC variant, the site of infection, and the overall susceptibility profile of the infecting organism. Continued research and surveillance are essential to guide the clinical use of these life-saving drugs.
References
- 1. Cefepime–taniborbactam and ceftibuten–this compound maintain activity against KPC variants that lead to ceftazidime–avibactam resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Cefepime-taniborbactam and ceftibuten-ledaborbactam maintain activity against KPC variants that lead to ceftazidime-avibactam resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo pharmacokinetics and pharmacodynamics of ceftibuten/ledaborbactam, a novel oral β-lactam/β-lactamase inhibitor combination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The primary pharmacology of ceftazidime/avibactam: in vivo translational biology and pharmacokinetics/pharmacodynamics (PK/PD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of ceftazidime-avibactam in a rat intra-abdominal abscess model against a ceftazidime- and meropenem-resistant isolate of Klebsiella pneumoniae carrying blaKPC-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. In vivo activity of ceftibuten-ledaborbactam oral combination against serine-β-lactamase-producing Enterobacterales: an assessment in the pyelonephritis and cystitis murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ceftazidime/avibactam versus standard-of-care agents against carbapenem-resistant Enterobacteriaceae harbouring blaKPC in a one-compartment pharmacokinetic/pharmacodynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Potency of Vaborbactam Is Less Affected than That of Avibactam in Strains Producing KPC-2 Mutations That Confer Resistance to Ceftazidime-Avibactam - PMC [pmc.ncbi.nlm.nih.gov]
- 13. venatorx.com [venatorx.com]
A Head-to-Head Showdown: Ledaborbactam and Vaborbactam Against Serine Carbapenemases
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The rise of carbapenem-resistant Enterobacterales (CRE) poses a significant threat to global health, largely driven by the production of carbapenemase enzymes that inactivate carbapenem antibiotics. Among the most critical of these are the serine carbapenemases, such as Klebsiella pneumoniae carbapenemase (KPC). In response, a new generation of β-lactamase inhibitors has been developed. This guide provides a detailed comparison of two prominent boronic acid-based inhibitors: ledaborbactam and vaborbactam, focusing on their efficacy against serine carbapenemases.
Mechanism of Action: A Shared Foundation
Both this compound and vaborbactam are potent inhibitors of Ambler class A and C serine β-lactamases, which include the clinically significant KPC enzymes.[1][2] Their mechanism of action is rooted in their cyclic boronic acid structure, which allows them to form a stable, covalent bond with the active site serine residue of the β-lactamase.[3] This mimics the tetrahedral transition state of the natural substrate, effectively trapping and inactivating the enzyme, thus protecting the partner β-lactam antibiotic from degradation.[3] Vaborbactam is co-formulated with the carbapenem meropenem, while this compound is under development with the cephalosporin ceftibuten.[1][4]
In Vitro Efficacy: A Quantitative Comparison
The in vitro activity of this compound and vaborbactam, in combination with their respective β-lactam partners, has been extensively evaluated against a range of serine carbapenemase-producing Enterobacterales. The following tables summarize the available data on their minimum inhibitory concentrations (MIC) and enzyme inhibition kinetics.
Table 1: Comparative In Vitro Activity (MIC) of Ceftibuten-Ledaborbactam and Meropenem-Vaborbactam against KPC-producing Enterobacterales
| Organism/Enzyme | Drug Combination | MIC50 (µg/mL) | MIC90 (µg/mL) | Percent Susceptible (%) | Reference(s) |
| KPC-producing Enterobacterales | Ceftibuten-Ledaborbactam | - | 2 | 85.9 (at ≤1 µg/mL) | [5][6][7] |
| KPC-producing Enterobacterales | Meropenem-Vaborbactam | 0.06 | 1 | 99.0 (at ≤4 µg/mL) | [3] |
| KPC-producing K. pneumoniae | Meropenem-Vaborbactam | 0.12 | 1 | - | [3] |
| Carbapenem-Resistant Enterobacterales (CRE) | Meropenem-Vaborbactam | 0.5 | 32 | - | [8] |
| Multidrug-Resistant Enterobacterales (MDR) | Ceftibuten-Ledaborbactam | - | 2 | - | [6] |
Note: MIC values for ceftibuten-ledaborbactam are typically reported with a fixed concentration of this compound (e.g., 4 µg/mL), and for meropenem-vaborbactam with a fixed concentration of vaborbactam (e.g., 8 µg/mL).
Table 2: Enzyme Inhibition Kinetics of this compound and Vaborbactam against KPC-2
| Inhibitor | Enzyme | Ki (nM) | k2/K (M-1s-1) | Reference(s) |
| This compound | KPC-2 (D179Y variant) | - | Significantly higher than avibactam | [4][9] |
| Vaborbactam | KPC-2 | 56 | 3.4 x 103 - 2.4 x 104 | [10] |
Experimental Protocols
The in vitro data presented in this guide are primarily derived from studies employing standardized methodologies. The following is a generalized protocol for the determination of Minimum Inhibitory Concentrations (MICs) as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Broth Microdilution MIC Assay Protocol
-
Bacterial Isolate Preparation:
-
Bacterial isolates, including characterized strains of serine carbapenemase-producing Enterobacterales, are cultured on appropriate agar plates (e.g., Tryptic Soy Agar with 5% sheep blood) and incubated overnight at 35-37°C.
-
Colonies are then used to prepare a bacterial suspension in a suitable broth (e.g., cation-adjusted Mueller-Hinton Broth - CAMHB) to achieve a standardized turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to yield a final inoculum concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.
-
-
Antimicrobial Agent Preparation:
-
This compound and vaborbactam, along with their respective partner antibiotics (ceftibuten and meropenem), are prepared in appropriate solvents and serially diluted in CAMHB in 96-well microtiter plates.
-
The β-lactamase inhibitors are typically tested at a fixed concentration (e.g., this compound at 4 µg/mL, vaborbactam at 8 µg/mL) across a range of partner antibiotic concentrations.
-
-
Inoculation and Incubation:
-
The prepared bacterial inoculum is added to each well of the microtiter plates containing the antimicrobial dilutions.
-
The plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
-
Quality control is performed using reference bacterial strains (e.g., E. coli ATCC 25922, K. pneumoniae ATCC BAA-1705) to ensure the accuracy and reproducibility of the results.[11]
-
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Mechanism of serine β-lactamase inhibition by boronic acid inhibitors.
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion
Both this compound and vaborbactam demonstrate potent in vitro activity against serine carbapenemases, particularly KPC. Vaborbactam, in combination with meropenem, has shown high susceptibility rates against a broad range of KPC-producing Enterobacterales.[3] this compound, paired with ceftibuten, also exhibits strong activity and is positioned as a potential oral treatment option.[12][13] The choice between these agents in a clinical setting would likely be influenced by the specific pathogen, the site of infection, and the desired route of administration. The continued development and study of these and other novel β-lactamase inhibitors are crucial in the ongoing battle against antimicrobial resistance.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. journals.asm.org [journals.asm.org]
- 3. In Vitro Activity of Meropenem-Vaborbactam against Clinical Isolates of KPC-Positive Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cefepime-taniborbactam and ceftibuten-ledaborbactam maintain activity against KPC variants that lead to ceftazidime-avibactam resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. venatorx.com [venatorx.com]
- 6. Ceftibuten-Ledaborbactam Activity against Multidrug-Resistant and Extended-Spectrum-β-Lactamase-Positive Clinical Isolates of Enterobacterales from a 2018–2020 Global Surveillance Collection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ceftibuten-Ledaborbactam Activity against Multidrug-Resistant and Extended-Spectrum-β-Lactamase-Positive Clinical Isolates of Enterobacterales from a 2018-2020 Global Surveillance Collection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cefepime–taniborbactam and ceftibuten–this compound maintain activity against KPC variants that lead to ceftazidime–avibactam resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biochemical Activity of Vaborbactam - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. In vivo pharmacokinetics and pharmacodynamics of ceftibuten/ledaborbactam, a novel oral β-lactam/β-lactamase inhibitor combination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo activity of ceftibuten-ledaborbactam oral combination against serine-β-lactamase-producing Enterobacterales: an assessment in the pyelonephritis and cystitis murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Ceftibuten-Ledaborbactam Poised to Reshape the Oral Antibiotic Landscape for Complicated Urinary Tract Infections
For Immediate Release: A new oral antibiotic combination, ceftibuten-ledaborbactam, is demonstrating superior in vitro efficacy against a broad spectrum of uropathogens, including multidrug-resistant (MDR) and extended-spectrum β-lactamase (ESBL)-producing Enterobacterales, when compared to current oral standard-of-care options for complicated urinary tract infections (cUTIs). This comprehensive guide provides a detailed analysis of the available experimental data, offering researchers, scientists, and drug development professionals a clear perspective on its potential.
Ceftibuten, a third-generation cephalosporin, is paired with ledaborbactam, a novel broad-spectrum β-lactamase inhibitor. This combination is designed to overcome the primary mechanism of resistance to β-lactam antibiotics, the production of β-lactamase enzymes by bacteria. This compound's action restores and enhances the activity of ceftibuten against these otherwise resistant strains.[1][2]
In Vitro Efficacy: A Clear Margin of Superiority
Quantitative data from recent studies underscore the potent activity of ceftibuten-ledaborbactam. The following tables summarize the minimum inhibitory concentration (MIC) data for ceftibuten-ledaborbactam and comparator oral antibiotics against key UTI pathogens. A lower MIC90 value indicates greater potency.
Table 1: Comparative In Vitro Activity (MIC90 in µg/mL) Against All Enterobacterales Causing cUTIs
| Antibiotic | All Enterobacterales | ESBL-Producing Subset |
| Ceftibuten-Ledaborbactam | 0.25 | 0.5 |
| Ceftibuten (alone) | >32 | >32 |
| Amoxicillin-Clavulanate | >32 | >32 |
| Cefazolin | >64 | >64 |
| Cefotaxime | >64 | >64 |
| Ertapenem | 0.03 | 0.25 |
| Tebipenem | 0.03 | 0.06 |
Data sourced from the CERTAIN-1 Phase 3 study.[1]
Table 2: Susceptibility Rates of Common Oral Antibiotics for UTIs Caused by ESBL-Producing E. coli
| Antibiotic | Susceptibility Rate (%) |
| Fosfomycin | 97-98%[1][3][4] |
| Nitrofurantoin | 93-95%[3][5] |
| Pivmecillinam | 85-96%[1][3][4] |
Mechanism of Action: A Synergistic Approach
The enhanced efficacy of ceftibuten-ledaborbactam is rooted in its synergistic mechanism of action. Ceftibuten, like other β-lactam antibiotics, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). However, many resistant bacteria produce β-lactamase enzymes that inactivate β-lactam antibiotics. This compound, a cyclic boronate β-lactamase inhibitor, covalently binds to the active site of these enzymes, rendering them inactive and protecting ceftibuten from degradation.[1]
References
- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. droracle.ai [droracle.ai]
- 4. Oral treatment options for patients with urinary tract infections caused by extended spectrum βeta-lactamase (ESBL) producing Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
Ledaborbactam's Efficacy Against Novel β-Lactamase Variants: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel β-lactamase variants in Gram-negative bacteria poses a significant threat to the efficacy of current β-lactam antibiotics. Ledaborbactam, a novel bicyclic boronate β-lactamase inhibitor, in combination with the oral third-generation cephalosporin ceftibuten, presents a promising therapeutic option to combat these resistant pathogens. This guide provides a comprehensive comparison of this compound's in vitro activity against key β-lactamase variants, alongside other recently developed inhibitors, supported by experimental data and detailed methodologies.
Executive Summary
This compound demonstrates potent, broad-spectrum inhibition of Ambler class A, C, and D β-lactamases, including extended-spectrum β-lactamases (ESBLs) and serine-carbapenemases such as Klebsiella pneumoniae carbapenemase (KPC) and oxacillinase-48 (OXA-48) types. Notably, ceftibuten-ledaborbactam maintains its activity against KPC variants that confer resistance to the established β-lactamase inhibitor combination, ceftazidime-avibactam.[1][2][3] Like other serine β-lactamase inhibitors, this compound is not active against metallo-β-lactamases (MBLs) such as New Delhi metallo-β-lactamase (NDM).
Comparative In Vitro Activity of this compound
The following tables summarize the minimum inhibitory concentration (MIC) data for ceftibuten-ledaborbactam and comparator agents against various β-lactamase-producing Enterobacterales.
Table 1: Activity of Ceftibuten-Ledaborbactam against ESBL-Producing Enterobacterales
| β-Lactamase Target | Ceftibuten-Ledaborbactam MIC90 (µg/mL) |
| ESBLs (presumptive positive) | 0.25 |
| CTX-M-1 group | 0.5 |
| CTX-M-9 group | 0.25 |
| SHV | 2 |
MIC90 values represent the concentration required to inhibit the growth of 90% of the tested isolates.
Table 2: Activity of Ceftibuten-Ledaborbactam against Serine Carbapenemase-Producing Enterobacterales
| β-Lactamase Target | Ceftibuten-Ledaborbactam MIC90 (µg/mL) |
| KPC | 2 |
| OXA-48-like | 2 |
Table 3: Comparative Activity against Ceftazidime-Avibactam-Resistant KPC Variants in Engineered E. coli
| KPC Variant | Ceftibuten-Ledaborbactam MIC (µg/mL) | Ceftazidime-Avibactam MIC (µg/mL) |
| KPC-3 wt | 0.5 | 4 |
| KPC-3 V240G | 1 | 256 |
| KPC-3 D179Y | 1 | 256 |
| KPC-3 D179Y/T243M | 0.5 | 256 |
Data from a study on engineered E. coli strains expressing KPC variants.[1][2]
Mechanism of Action
This compound is a non-β-lactam, bicyclic boronate that acts as a potent inhibitor of serine β-lactamases.[3] It forms a covalent, reversible bond with the active site serine residue of these enzymes, preventing the hydrolysis of the β-lactam ring of the partner antibiotic, ceftibuten.[4] This mechanism restores the antibacterial activity of ceftibuten against otherwise resistant bacteria.
Experimental Protocols
In Vitro Susceptibility Testing: Broth Microdilution
Objective: To determine the Minimum Inhibitory Concentration (MIC) of ceftibuten-ledaborbactam against various bacterial isolates.
Methodology:
-
Preparation of Bacterial Inoculum: Bacterial isolates are cultured on appropriate agar plates overnight. Colonies are then suspended in saline or broth to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1-2 x 108 CFU/mL. The suspension is further diluted to achieve a final inoculum of approximately 5 x 105 CFU/mL in the test wells.
-
Preparation of Antimicrobial Solutions: Stock solutions of ceftibuten and this compound are prepared. Serial twofold dilutions of ceftibuten are made in cation-adjusted Mueller-Hinton broth (CAMHB). This compound is added to each dilution at a fixed concentration (typically 4 µg/mL).
-
Microplate Inoculation: The prepared antimicrobial dilutions are dispensed into 96-well microtiter plates. Each well is then inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of ceftibuten (in the presence of a fixed concentration of this compound) that completely inhibits visible bacterial growth.
In Vivo Efficacy Testing: Neutropenic Murine Thigh Infection Model
Objective: To evaluate the in vivo efficacy of ceftibuten-ledaborbactam in a mammalian infection model.
Methodology:
-
Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. This reduces the host's immune response, allowing for a more direct assessment of the antimicrobial agent's activity.
-
Bacterial Inoculation: A standardized inoculum of the test bacterium is injected into the thigh muscle of the neutropenic mice.
-
Antimicrobial Administration: At a specified time post-infection (e.g., 2 hours), treatment with ceftibuten-ledaborbactam or a control vehicle is initiated. Dosing regimens are designed to mimic human pharmacokinetic profiles.
-
Sample Collection and Analysis: At various time points, including at the start and end of the treatment period (typically 24 hours), mice are euthanized, and the thigh muscles are aseptically removed and homogenized.
-
Bacterial Burden Quantification: The number of viable bacteria (CFU/thigh) in the thigh homogenates is determined by plating serial dilutions on appropriate agar media.
-
Efficacy Assessment: The efficacy of the treatment is determined by calculating the change in bacterial density (log10 CFU/thigh) over the 24-hour treatment period compared to the initial bacterial burden.
Conclusion
The data presented in this guide demonstrate that this compound, in combination with ceftibuten, is a potent inhibitor of a wide range of clinically relevant β-lactamases, including novel variants that confer resistance to other β-lactamase inhibitor combinations. Its robust in vitro activity against ESBL, KPC, and OXA-48-producing Enterobacterales, and particularly its efficacy against ceftazidime-avibactam-resistant KPC variants, highlights its potential as a valuable oral therapeutic option for the treatment of complicated urinary tract infections and other infections caused by multidrug-resistant Gram-negative bacteria. Further clinical investigation is warranted to fully elucidate its therapeutic role.
References
- 1. Cefepime–taniborbactam and ceftibuten–this compound maintain activity against KPC variants that lead to ceftazidime–avibactam resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Cefepime-taniborbactam and ceftibuten-ledaborbactam maintain activity against KPC variants that lead to ceftazidime-avibactam resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ceftibuten-Ledaborbactam Activity against Multidrug-Resistant and Extended-Spectrum-β-Lactamase-Positive Clinical Isolates of Enterobacterales from a 2018–2020 Global Surveillance Collection - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Ledaborbactam vs. Clavulanic Acid in the Fight Against β-Lactamase-Mediated Resistance
For Immediate Release
In the ongoing battle against antibiotic resistance, the strategic deployment of β-lactamase inhibitors to protect β-lactam antibiotics from degradation is paramount. This guide provides a detailed, data-driven comparison of two key players in this arena: the well-established clavulanic acid and the novel boronic acid-based inhibitor, ledaborbactam. This report is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at their mechanisms of action, inhibitory profiles, and the experimental methodologies used to evaluate their efficacy.
Executive Summary
This compound, a novel bicyclic boronate, demonstrates potent, broad-spectrum inhibition against Ambler class A, C, and some class D serine β-lactamases. It operates through a reversible covalent mechanism. Clavulanic acid, a natural product and a cornerstone of combination antibiotic therapy for decades, acts as a suicide inhibitor, primarily targeting class A β-lactamases. While both are effective, this guide will delve into the nuances of their inhibitory capacities, supported by in vitro and in vivo experimental data.
Mechanism of Action: A Tale of Two Inhibitors
The fundamental difference between this compound and clavulanic acid lies in their chemical structures and how they interact with β-lactamase enzymes.
This compound: As a boronic acid derivative, this compound forms a reversible covalent bond with the active site serine of the β-lactamase. The boron atom acts as a potent electrophile, mimicking the transition state of the natural substrate hydrolysis and effectively trapping the enzyme. This reversible nature allows for sustained inhibition.[1][2][3][4][5]
Clavulanic Acid: Clavulanic acid is a β-lactam analog that acts as a "suicide inhibitor."[6][7][8] It is recognized by the β-lactamase as a substrate and is attacked by the active site serine. This initiates a series of chemical rearrangements of the clavulanic acid molecule, leading to the formation of a stable, irreversible acyl-enzyme intermediate that permanently inactivates the enzyme.[6][9]
Figure 1: Mechanisms of β-Lactamase Inhibition
In Vitro Performance: A Quantitative Comparison
The efficacy of a β-lactamase inhibitor is quantified by its ability to inhibit the enzymatic activity of various β-lactamases, often expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). Lower values indicate greater potency.
β-Lactamase Inhibition Profile
Direct head-to-head studies comparing the IC50 or Ki values of this compound and clavulanic acid against a comprehensive panel of β-lactamases are limited in the public domain. However, data from separate studies provide insights into their respective inhibitory spectra.
Table 1: Inhibitory Activity (IC50/Ki) Against Key β-Lactamases
| β-Lactamase | Ambler Class | This compound (IC50, µM) | Clavulanic Acid (Ki, µM) |
| CTX-M-15 | A | 0.02[3] | - |
| KPC-2 | A | 0.08[3] | - |
| TEM-1 | A | - | 0.8[9] |
| TEM-2 | A | - | 0.7[9] |
| P99 AmpC | C | 0.01[3] | - |
Note: Data for this compound and clavulanic acid are from different studies and experimental conditions may vary. A direct comparison of absolute values should be made with caution.
Antibacterial Activity in Combination
The practical efficacy of these inhibitors is demonstrated by their ability to restore the activity of a partner β-lactam antibiotic against resistant bacterial strains. This is typically measured by the Minimum Inhibitory Concentration (MIC).
A study of ceftibuten-ledaborbactam against a panel of 406 Enterobacterales isolates from a Phase 3 clinical trial for complicated urinary tract infections (cUTI) demonstrated potent activity. Ceftibuten-ledaborbactam inhibited 98.8% of all isolates at ≤1/4 µg/mL, with an MIC90 of 0.25/4 µg/mL.[2] Notably, against multidrug-resistant (MDR), extended-spectrum β-lactamase (ESBL)-producing, and amoxicillin-clavulanate-resistant (AMC-R) subsets, ceftibuten-ledaborbactam demonstrated significantly greater activity than comparator oral agents.[10]
For instance, against a collection of 3,889 clinical isolates of Enterobacterales, ceftibuten-ledaborbactam inhibited 88.1% of amoxicillin-clavulanate-nonsusceptible isolates at ≤1 µg/mL.[11][12] this compound has also shown the ability to restore ceftibuten activity against isolates producing KPC and OXA-48-like carbapenemases.[11][13]
Clavulanic acid, when combined with amoxicillin, has long been effective against many β-lactamase-producing strains of Staphylococcus aureus, Escherichia coli, Klebsiella species, and Proteus mirabilis.[1] However, its efficacy against bacteria producing certain ESBLs, AmpC, and carbapenemases is limited.[14]
In Vivo Efficacy: The Neutropenic Murine Thigh Infection Model
The neutropenic murine thigh infection model is a standard preclinical model to evaluate the in vivo efficacy of antimicrobial agents. It assesses the ability of a drug to reduce the bacterial load in the thigh muscle of immunocompromised mice.
Studies using this model have demonstrated the in vivo efficacy of this compound in combination with ceftibuten.[4][5] In these studies, human-simulated exposures of ceftibuten combined with escalating doses of this compound were shown to produce a bacteriostatic effect against ceftibuten-resistant Enterobacterales isolates.[4][5] The pharmacokinetic/pharmacodynamic (PK/PD) index that best correlated with efficacy for this compound was the ratio of the free drug area under the concentration-time curve to the MIC (fAUC/MIC).[15]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings.
Broth Microdilution for MIC Determination (CLSI Guideline)
The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antimicrobial susceptibility testing. The broth microdilution method is a common technique to determine the MIC of an antimicrobial agent.
References
- 1. Clavulanic Acid: a Beta-Lactamase-Inhibiting Beta-Lactam from Streptomyces clavuligerus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. venatorx.com [venatorx.com]
- 3. venatorx.com [venatorx.com]
- 4. In vivo pharmacokinetics and pharmacodynamics of ceftibuten/ledaborbactam, a novel oral β-lactam/β-lactamase inhibitor combination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo pharmacokinetics and pharmacodynamics of ceftibuten/ledaborbactam, a novel oral β-lactam/β-lactamase inhibitor combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clavulanic acid - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. selleckchem.com [selleckchem.com]
- 9. [Kinetics of beta-lactamase inhibition by clavulanic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. Ceftibuten-Ledaborbactam Activity against Multidrug-Resistant and Extended-Spectrum-β-Lactamase-Positive Clinical Isolates of Enterobacterales from a 2018-2020 Global Surveillance Collection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ceftibuten-Ledaborbactam Activity against Multidrug-Resistant and Extended-Spectrum-β-Lactamase-Positive Clinical Isolates of Enterobacterales from a 2018–2020 Global Surveillance Collection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. venatorx.com [venatorx.com]
- 14. Recent developments in β lactamases and extended spectrum β lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
In Vivo Efficacy of Ceftibuten-Ledaborbactam vs. Meropenem: A Comparative Guide
A detailed analysis of the in vivo performance of the novel oral β-lactam/β-lactamase inhibitor combination, ceftibuten-ledaborbactam, compared to the established carbapenem, meropenem, against challenging Gram-negative pathogens.
This guide provides a comprehensive comparison of the in vivo efficacy of ceftibuten-ledaborbactam and meropenem in preclinical infection models. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these antimicrobial agents.
Mechanism of Action
Ceftibuten is a third-generation oral cephalosporin that exerts its bactericidal effect by inhibiting penicillin-binding proteins (PBPs), essential enzymes in bacterial cell wall synthesis. Ledaborbactam is a novel, orally bioavailable boronic acid β-lactamase inhibitor.[1][2] It protects ceftibuten from degradation by a broad spectrum of serine β-lactamases, including extended-spectrum β-lactamases (ESBLs) and Klebsiella pneumoniae carbapenemases (KPCs).[1] Meropenem, a carbapenem antibiotic, also functions by inhibiting bacterial cell wall synthesis through binding to PBPs, and it is stable against many β-lactamases.
In Vivo Efficacy Data
The following tables summarize the in vivo efficacy of ceftibuten-ledaborbactam and meropenem in murine infection models. Direct head-to-head comparative studies are limited; therefore, data from separate studies with similar models and pathogens are presented.
Murine Thigh Infection Model
This model is a standard for evaluating the in vivo efficacy of antimicrobial agents against localized bacterial infections.
| Drug Combination | Bacterial Strain | Dosing Regimen (mouse) | Change in Bacterial Load (log10 CFU/thigh) at 24h | Reference |
| Ceftibuten-Ledaborbactam | E. coli (ESBL-producing) | Human-simulated ceftibuten 600 mg q12h + escalating this compound | Stasis achieved with this compound fAUC0-24/MIC of 3.59 (median) | [3][4] |
| Ceftibuten-Ledaborbactam | K. pneumoniae (KPC-producing) | Oral ceftibuten/VNRX-7145 (prodrug of this compound) | ED50 of 12.9 mg/kg (ceftibuten alone >128 mg/kg) | [3][5] |
| Meropenem | K. pneumoniae (KPC-producing) | 300 mg/kg q2h | 0.82 to 2.37 log10 reduction vs. 0h control | [6] |
| Meropenem | Enterobacterales (VIM-producing) | Humanized high-dose | >1 log10 reduction against all isolates | [7] |
Murine Urinary Tract Infection (UTI) Model
This model assesses the efficacy of antimicrobial agents in treating infections of the bladder (cystitis) and kidneys (pyelonephritis).
| Drug Combination | Bacterial Strain | Dosing Regimen (mouse) | Change in Bacterial Load (log10 CFU/tissue) at 24h | Reference |
| Ceftibuten-Ledaborbactam | Enterobacterales (ESBL, KPC, OXA-48) | Human-simulated regimens (400mg q8h & 600mg q12h) | Kidney: 3.56 to 6.44 (q8h) and 4.09 to 5.94 (q12h) for isolates with MIC ≤0.5 mg/L. Bladder: 2.00 to 3.92 across treatment groups. | [5][8][9] |
| Meropenem-Nacubactam | K. pneumoniae, E. coli, E. cloacae (NDM, KPC, OXA, CTX-M, SHV, TEM) | Humanized exposures | ≥3 log reduction from 48h control for 9 of 10 isolates. | [10][11][12] |
| Meropenem | K. pneumoniae (KPC-producing) | 300 mg/kg q2h | Significant bacterial killing compared to untreated controls. | [13] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are generalized experimental protocols based on the cited literature for the murine thigh and UTI infection models.
Neutropenic Murine Thigh Infection Model
This model is commonly used to assess the efficacy of antimicrobial agents in immunocompromised hosts.
Protocol Details:
-
Animal Model: Typically, Swiss Albino or ICR mice are used.
-
Immunosuppression: Neutropenia is induced by intraperitoneal injections of cyclophosphamide prior to infection.
-
Bacterial Strains: Clinically relevant strains of Enterobacterales, often with specific resistance mechanisms (e.g., ESBL, KPC), are used.
-
Infection: A bacterial suspension is injected directly into the thigh muscle.
-
Drug Administration: Ceftibuten-ledaborbactam (or its prodrug) is administered orally, while meropenem is given via subcutaneous or intraperitoneal injection. Dosing regimens are often designed to simulate human pharmacokinetic profiles.
-
Efficacy Endpoint: The primary endpoint is the change in bacterial burden (log10 CFU) in the thigh tissue at 24 hours compared to the start of therapy.
Murine Urinary Tract Infection (UTI) Model
This model is used to evaluate drug efficacy in both the upper (kidneys) and lower (bladder) urinary tract.
Protocol Details:
-
Animal Model: Female mice are commonly used.
-
Infection: A bacterial suspension is instilled directly into the bladder via a catheter. For pyelonephritis models, direct inoculation into the kidney may be performed.
-
Drug Administration: Similar to the thigh model, drugs are administered via routes that mimic clinical use.
-
Efficacy Endpoints: At 24 or 48 hours post-treatment initiation, the bladder and kidneys are aseptically removed, homogenized, and bacterial counts (log10 CFU per organ) are determined.
Summary and Conclusion
The available in vivo data demonstrates that ceftibuten-ledaborbactam is a promising oral treatment option for infections caused by multidrug-resistant Enterobacterales, including those producing ESBLs and carbapenemases. In murine thigh and UTI infection models, ceftibuten-ledaborbactam effectively reduces bacterial burdens.
Meropenem remains a potent parenteral agent against a wide range of Gram-negative bacteria. In similar preclinical models, it demonstrates robust efficacy, although resistance mediated by certain carbapenemases can diminish its activity.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Pharmacodynamics of Meropenem against Acinetobacter baumannii in a Neutropenic Mouse Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of human-simulated exposures of meropenem/vaborbactam and meropenem against OXA-48 β-lactamase-producing Enterobacterales in the neutropenic murine thigh infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 6. Activity of Meropenem-Vaborbactam in Mouse Models of Infection Due to KPC-Producing Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of humanized high-dose meropenem, cefepime, and levofloxacin against Enterobacteriaceae isolates producing Verona integron-encoded metallo-β-lactamase (VIM) in a murine thigh infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacodynamics of Meropenem against Acinetobacter baumannii in a Neutropenic Mouse Thigh Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. In Vivo Efficacy of Meropenem with a Novel Non-β-Lactam–β-Lactamase Inhibitor, Nacubactam, against Gram-Negative Organisms Exhibiting Various Resistance Mechanisms in a Murine Complicated Urinary Tract Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vivo Efficacy of Meropenem with a Novel Non-β-Lactam-β-Lactamase Inhibitor, Nacubactam, against Gram-Negative Organisms Exhibiting Various Resistance Mechanisms in a Murine Complicated Urinary Tract Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Navigating the Landscape of Beta-Lactamase Inhibition: A Comparative Analysis of Ledaborbactam's Cross-Resistance Profile
For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic resistance is paramount. This guide provides an objective comparison of the cross-resistance profile of ledaborbactam, a novel bicyclic boronate beta-lactamase inhibitor (BLI), with other key BLIs. By presenting supporting experimental data, detailed methodologies, and visual representations of resistance mechanisms, this document aims to be a valuable resource in the ongoing battle against multidrug-resistant bacteria.
Introduction to this compound and the Challenge of Cross-Resistance
This compound is a broad-spectrum, boronic acid-based BLI currently in development in combination with the oral third-generation cephalosporin, ceftibuten.[1][2] It is designed to restore the activity of ceftibuten against Enterobacterales producing Ambler class A, C, and D serine β-lactamases.[1][3] As with any new antimicrobial agent, a critical aspect of its evaluation is its susceptibility to existing and emerging resistance mechanisms, and the potential for cross-resistance with other BLIs. This guide delves into the comparative in vitro activity of this compound and other BLIs, shedding light on its unique profile and potential advantages.
Comparative In Vitro Activity of this compound and Other BLIs
The in vitro efficacy of a BLI is best assessed by its ability to lower the Minimum Inhibitory Concentration (MIC) of a partner β-lactam antibiotic against resistant bacterial strains. The following tables summarize the available data for ceftibuten-ledaborbactam in comparison to other BLI combinations against key resistant phenotypes of Enterobacterales.
Table 1: Comparative MIC90 (µg/mL) of Ceftibuten-Ledaborbactam and Other BLI Combinations against Multidrug-Resistant (MDR) Enterobacterales
| Organism/Group | Ceftibuten-Ledaborbactam (Ceftibuten MIC) | Imipenem-Relebactam (Imipenem MIC) | Meropenem-Vaborbactam (Meropenem MIC) | Ceftazidime-Avibactam (Ceftazidime MIC) | Amoxicillin-Clavulanate (Amoxicillin MIC) |
| MDR Enterobacterales | 2[4] | 2[4] | >16[4] | 4[5] | >32/16 |
Note: Data is compiled from multiple studies and may not represent a direct head-to-head comparison against the same isolate set. This compound was tested at a fixed concentration of 4 µg/mL.
Table 2: Comparative MIC90 (µg/mL) of Ceftibuten-Ledaborbactam against Enterobacterales with Characterized Resistance Mechanisms
| Resistance Mechanism | Ceftibuten-Ledaborbactam (Ceftibuten MIC) |
| ESBL-positive (CTX-M-1 group) | 0.5[2] |
| ESBL-positive (CTX-M-9 group) | 0.25[2] |
| ESBL-positive (SHV-positive) | 2[2] |
| KPC-positive | 2[2] |
| OXA-48-group-positive | 2[2] |
| Amoxicillin-clavulanate-nonsusceptible | >32[3] |
Note: this compound was tested at a fixed concentration of 4 µg/mL.
From the available data, ceftibuten-ledaborbactam demonstrates potent activity against a broad range of serine β-lactamase-producing Enterobacterales, including those resistant to older BLI combinations like amoxicillin-clavulanate.[3] Its activity against KPC and OXA-48-producing isolates is particularly noteworthy.[2]
Experimental Protocols
The data presented in this guide is primarily derived from in vitro susceptibility testing performed according to the standards of the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution for MIC Determination
The primary method used to determine the Minimum Inhibitory Concentration (MIC) of the β-lactam/BLI combinations is broth microdilution.
Protocol Details:
-
Inoculum Preparation: A standardized suspension of the test bacteria is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.
-
Antimicrobial Preparation: The β-lactam agent is serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB). The BLI (e.g., this compound) is typically added at a fixed concentration (e.g., 4 µg/mL) to each dilution of the β-lactam.
-
Inoculation and Incubation: The prepared microtiter plates are inoculated with the bacterial suspension and incubated at 35°C for 16-20 hours.
-
MIC Reading: The MIC is determined as the lowest concentration of the β-lactam, in the presence of the fixed concentration of the BLI, that completely inhibits visible bacterial growth.
Mechanisms of Resistance and Cross-Resistance
Resistance to β-lactam/BLI combinations can arise through various mechanisms. Understanding these is crucial for predicting potential cross-resistance profiles.
Key Resistance Mechanisms:
-
β-Lactamase Alterations: Mutations in the β-lactamase enzyme itself can reduce the binding affinity of the inhibitor. For example, specific mutations in the Ω-loop of KPC enzymes can confer resistance to avibactam. The impact of such mutations on this compound is an area of ongoing research.
-
Porin Loss or Modification: Reduced permeability of the bacterial outer membrane, often due to the loss or mutation of porin channels like OmpK35 and OmpK36 in Klebsiella pneumoniae, can limit the entry of both the β-lactam and the BLI, leading to increased resistance. This is a potential mechanism for cross-resistance across different BLI combinations.
-
Efflux Pump Overexpression: Increased activity of efflux pumps can actively transport the β-lactam/BLI combination out of the bacterial cell, reducing its intracellular concentration and efficacy.
-
Penicillin-Binding Protein (PBP) Modifications: Alterations in the target PBPs can reduce the binding affinity of the β-lactam antibiotic, a mechanism that is independent of the BLI's action but can contribute to overall resistance.
-
Metallo-β-Lactamase (MBL) Production: this compound, like other serine-β-lactamase inhibitors such as avibactam, relebactam, and vaborbactam, is not active against Ambler class B MBLs. Therefore, bacteria producing these enzymes will be resistant to ceftibuten-ledaborbactam.
Discussion and Future Perspectives
This compound, in combination with ceftibuten, demonstrates a promising in vitro profile against a wide array of serine β-lactamase-producing Enterobacterales, including those resistant to older and some newer BLI combinations. Its boronic acid structure distinguishes it from the diazabicyclooctane (DBO) inhibitors (avibactam, relebactam), potentially offering a different cross-resistance profile.
However, the emergence of resistance is a continuous threat. While this compound shows activity against many contemporary resistant strains, ongoing surveillance is crucial to monitor for the emergence of resistance mechanisms that could compromise its efficacy. Further head-to-head comparative studies with other BLIs against extensively characterized clinical isolates are needed to fully delineate its cross-resistance profile and define its optimal role in the clinical setting. The development of novel BLIs with activity against MBLs remains a critical area of research to address this significant gap in the antimicrobial armamentarium.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. venatorx.com [venatorx.com]
- 4. Ceftibuten-Ledaborbactam Activity against Multidrug-Resistant and Extended-Spectrum-β-Lactamase-Positive Clinical Isolates of Enterobacterales from a 2018–2020 Global Surveillance Collection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microbiology of Meropenem-Vaborbactam: A Novel Carbapenem Beta-Lactamase Inhibitor Combination for Carbapenem-Resistant Enterobacterales Infections - PMC [pmc.ncbi.nlm.nih.gov]
Ledaborbactam Demonstrates Potent Activity Against Ceftazidime-Avibactam Resistant Strains
A comprehensive analysis of preclinical data reveals ledaborbactam, in combination with ceftibuten, as a promising agent against challenging Gram-negative bacteria harboring resistance to the combination of ceftazidime and avibactam. This heightened activity is particularly noted against strains producing variant Klebsiella pneumoniae carbapenemase (KPC) enzymes, a primary driver of ceftazidime-avibactam resistance.
This compound, a novel bicyclic boronate β-lactamase inhibitor, restores the efficacy of the oral third-generation cephalosporin ceftibuten against a broad spectrum of serine β-lactamases, including Ambler class A, C, and D enzymes.[1][2][3] The combination, ceftibuten-ledaborbactam, is under development as a potential oral treatment for complicated urinary tract infections (cUTIs) caused by multidrug-resistant (MDR) Enterobacterales.[1][3]
Superior In Vitro Activity Against Resistant KPC Variants
The emergence of specific KPC variants, such as V240G, D179Y, and D179Y/T243M in KPC-2 and KPC-3, has been identified as a key mechanism of resistance to ceftazidime-avibactam.[4][5] Studies utilizing engineered Escherichia coli strains expressing these clinically significant KPC variants have demonstrated the robust activity of ceftibuten-ledaborbactam where ceftazidime-avibactam has failed.[4][5][6]
Biochemical analyses provide a clear rationale for this observation. While the variant KPC enzymes efficiently hydrolyze ceftazidime, ceftibuten proves to be a poor substrate for these altered enzymes.[4][5][7] Furthermore, this compound exhibits potent inhibition of these KPC variants, effectively overcoming the resistance mechanism.[4][5] Although the D179Y substitution in KPC-2 was found to reduce the inhibition by this compound to some extent, the inactivation efficiency remained significantly higher than that of avibactam.[4][5]
Comparative Efficacy: Quantitative Data
The following table summarizes the minimum inhibitory concentration (MIC) data from a study comparing the activity of ceftibuten-ledaborbactam and ceftazidime-avibactam against isogenic E. coli strains expressing various KPC-3 variants.
| KPC-3 Variant Expressed | Ceftibuten-Ledaborbactam MIC (µg/mL) | Ceftazidime-Avibactam MIC (µg/mL) |
| Wild-Type | ≤0.016 | 0.25 |
| V240G | 0.03 | 256 |
| D179Y | 0.5 | 256 |
| D179Y + T243M | 1 | 256 |
Data sourced from studies assessing the antibacterial activity against engineered E. coli strains.[8]
These results starkly illustrate that while the wild-type KPC-3 expressing strain is susceptible to ceftazidime-avibactam, the presence of key mutations renders the antibiotic combination ineffective, with MICs soaring to ≥256 µg/mL. In contrast, ceftibuten-ledaborbactam maintains potent activity, with MICs remaining at ≤1 µg/mL against all tested resistant variants.[8]
Broader Activity Against Multidrug-Resistant Enterobacterales
Beyond KPC-mediated resistance, ceftibuten-ledaborbactam has demonstrated broad in vitro activity against a global collection of multidrug-resistant Enterobacterales. In a surveillance study from 2018-2020, ceftibuten-ledaborbactam inhibited 89.7% of MDR isolates at ≤1 μg/mL.[1][9][10] Its activity extended to isolates positive for extended-spectrum β-lactamases (ESBLs) and other serine carbapenemases like OXA-48-group enzymes.[9][10]
Experimental Protocols
Antimicrobial Susceptibility Testing
The in vitro activity of ceftibuten-ledaborbactam and comparator agents was determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[1][10]
-
Preparation of Inoculum: Bacterial isolates were cultured on appropriate agar plates, and colonies were used to prepare a standardized inoculum suspension equivalent to a 0.5 McFarland standard.
-
Drug Concentrations: Serial twofold dilutions of ceftibuten, with a fixed concentration of this compound (typically 4 µg/mL), and other antimicrobial agents were prepared in cation-adjusted Mueller-Hinton broth (CAMHB).[1][10]
-
Inoculation and Incubation: The prepared microdilution plates were inoculated with the bacterial suspension and incubated at 35°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited visible growth of the organism.
β-Lactamase Gene Characterization
For isolates exhibiting resistance, β-lactamase genes were identified using polymerase chain reaction (PCR) followed by Sanger sequencing or whole-genome sequencing to determine the specific resistance mechanisms.[9][10]
Visualizing the Mechanism and Workflow
To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated.
Caption: Mechanism of KPC-mediated resistance and this compound's action.
Caption: Workflow for determining Minimum Inhibitory Concentrations (MICs).
References
- 1. Ceftibuten-Ledaborbactam Activity against Multidrug-Resistant and Extended-Spectrum-β-Lactamase-Positive Clinical Isolates of Enterobacterales from a 2018–2020 Global Surveillance Collection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. venatorx.com [venatorx.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Cefepime-taniborbactam and ceftibuten-ledaborbactam maintain activity against KPC variants that lead to ceftazidime-avibactam resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Ceftibuten-Ledaborbactam Activity against Multidrug-Resistant and Extended-Spectrum-β-Lactamase-Positive Clinical Isolates of Enterobacterales from a 2018-2020 Global Surveillance Collection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
